molecular formula C3H8N2S B145662 Ethylthiourea CAS No. 625-53-6

Ethylthiourea

货号: B145662
CAS 编号: 625-53-6
分子量: 104.18 g/mol
InChI 键: GMEHFXXZSWDEDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Ethylthiourea forms adduct with silver halides and their single crystal X-ray structural and spectroscopic characterizations are described.>Ethylthiourea is an organic molecular entity.

属性

IUPAC Name

ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEHFXXZSWDEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060804
Record name Ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name N-Ethylthiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6236
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Water solubility= 23,857 mg/l
Record name N-ETHYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6776
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.67 [mmHg]
Record name N-Ethylthiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6236
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

625-53-6
Record name Ethylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54OR2E97E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-ETHYLTHIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6776
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylenethiourea: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylenethiourea (B1671646) (ETU), a compound of significant industrial and academic interest. The document details the primary synthesis pathway, explores alternative routes, and elucidates the underlying reaction mechanisms. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Core Synthesis Pathway: Ethylenediamine (B42938) and Carbon Disulfide

The most prevalent and industrially significant method for synthesizing ethylenethiourea (imidazolidine-2-thione) involves the reaction of ethylenediamine with carbon disulfide.[1][2] This method is well-documented and offers high yields of the desired product.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Formation of the Dithiocarbamate (B8719985) Intermediate: The reaction is initiated by the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon atom of carbon disulfide. This exothermic reaction forms an N-(2-aminoethyl)dithiocarbamic acid intermediate.[3] This intermediate exists as a zwitterion, H₃N⁺(CH₂)₂NHCS₂⁻.[3]

  • Intramolecular Cyclization and Dehydration: The second step involves the intramolecular cyclization of the dithiocarbamate intermediate. The terminal amino group attacks the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable five-membered ring of ethylenethiourea. The addition of an acid, such as hydrochloric acid, catalyzes this cyclization and dehydration step, driving the reaction to completion.[1] The prolonged heating mentioned in classical procedures is crucial for the conversion of the intermediate thiocarbamic acid into the final cyclic compound.[1]

Figure 1: Reaction mechanism for the synthesis of Ethylenethiourea.
Experimental Protocol: A Classic Approach

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials:

  • Ethylenediamine (92%)

  • Carbon Disulfide

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid

  • Acetone

Procedure:

  • In a 2-liter round-bottomed flask, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.

  • Attach an efficient reflux condenser to the flask. Place 121 ml of carbon disulfide in a separatory funnel attached to the top of the condenser.

  • Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. The reaction is vigorous and may require cooling.

  • Once the reaction has started, place the flask in a water bath at 60°C. Add the remaining carbon disulfide at a rate that maintains a gentle reflux. This addition should take about 2 hours.

  • After the addition is complete, raise the bath temperature to 100°C and reflux the mixture for 1 hour.

  • Add 15 ml of concentrated hydrochloric acid and continue to reflux for 9-10 hours under a fume hood.

  • Cool the mixture in an ice bath.

  • Filter the product by suction on a Büchner funnel and wash with 200-300 ml of cold acetone.

  • The resulting white crystals of ethylenethiourea can be dried.

Yield: 156–167 g (83–89%) Melting Point: 197–198°C

G start Start prep Prepare Reactant Mixture: - 120g Ethylenediamine (92%) - 300ml Ethanol (95%) - 300ml Water start->prep setup Setup Reflux Apparatus: - 2L Round-bottom flask - Reflux condenser - Separatory funnel with 121ml CS₂ prep->setup initiate Initiate Reaction: - Add 15-20ml CS₂ - Shake flask - Cool if necessary setup->initiate add_cs2 Controlled Addition of CS₂: - Place in 60°C water bath - Add remaining CS₂ over 2 hours initiate->add_cs2 reflux1 Initial Reflux: - Heat to 100°C - Reflux for 1 hour add_cs2->reflux1 add_hcl Acidification: - Add 15ml conc. HCl reflux1->add_hcl reflux2 Final Reflux: - Reflux for 9-10 hours add_hcl->reflux2 cool Cooling: - Place in ice bath reflux2->cool filter Filtration and Washing: - Filter with Büchner funnel - Wash with 200-300ml cold acetone cool->filter end End Product: Ethylenethiourea filter->end

Figure 2: Experimental workflow for the synthesis of Ethylenethiourea.

Alternative Synthesis Pathways

While the reaction of ethylenediamine and carbon disulfide is the most common, several other methods for the synthesis of ethylenethiourea have been reported. These alternative routes may offer advantages in specific contexts, such as milder reaction conditions or the avoidance of hazardous reagents.

From Ethylenediamine and Thiophosgene (B130339)

An alternative approach involves the use of thiophosgene (CSCl₂) as the thiocarbonyl source. The reaction with ethylenediamine proceeds readily to form ethylenethiourea. However, the high toxicity and hazardous nature of thiophosgene limit the widespread use of this method.

From Ethylenediamine and Potassium Thiocyanate

N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones can be synthesized in a one-pot reaction of a hydrazine, a bromoketone, and potassium thiocyanate.[4] A variation of this could potentially be adapted for ethylenethiourea synthesis starting from a suitable precursor.

Catalytic Synthesis using ZnO/Al₂O₃

A heterogeneous and reusable catalyst system composed of ZnO/Al₂O₃ has been reported for the synthesis of imidazolidine-2-thione from ethylenediamine and carbon disulfide.[4] This method offers the advantage of easier catalyst separation and potential for continuous flow processes. The reaction is typically carried out in an autoclave at elevated temperatures (e.g., 100°C).[4]

Quantitative Data Summary

The following table summarizes the quantitative data for different synthesis methods of ethylenethiourea, allowing for a comparative analysis of their efficiencies.

Synthesis MethodReagentsCatalyst/PromoterReaction TimeTemperature (°C)Yield (%)Reference
Standard Method Ethylenediamine, Carbon DisulfideHCl~12 hours60-10083-89[1]
Heterogeneous Catalysis Ethylenediamine, Carbon DisulfideZnO/Al₂O₃2 hours100High[4]
Carbon Tetrabromide Promoted Ethylenediamine, Carbon DisulfideCBr₄ShortRoom Temp.High

Characterization of the Intermediate

The key intermediate in the primary synthesis pathway is N-(2-aminoethyl)dithiocarbamic acid. Its formation and structure have been studied, and it is known to exist as a zwitterion in the solid state.[3]

Spectroscopic Data (Reference Data for Dithiocarbamates):

  • FTIR (KBr, cm⁻¹): Dithiocarbamates typically show characteristic bands for N-H stretching, C-N stretching, and C=S stretching. The presence of a broad amine salt absorption and the C=S stretch would be indicative of the zwitterionic intermediate.

  • ¹H NMR (CDCl₃, δ): The proton NMR spectrum would be expected to show signals corresponding to the two methylene (B1212753) groups of the ethylenediamine backbone. The chemical shifts would be influenced by the neighboring amino and dithiocarbamate groups.

  • ¹³C NMR (CDCl₃, δ): The carbon NMR spectrum would show signals for the methylene carbons and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the dithiocarbamate group.

This technical guide provides a solid foundation for researchers and professionals working with ethylenethiourea. The detailed protocols, mechanistic insights, and comparative data are intended to facilitate a deeper understanding of its synthesis and to aid in the development of new and improved synthetic methodologies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-ethylthiourea. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of key processes and pathways.

Chemical Identity and Physical Properties

N-ethylthiourea is a simple thiourea (B124793) derivative with a single ethyl substituent. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name ethylthiourea[1]
Synonyms 1-Ethylthiourea, ETU[1]
CAS Number 625-53-6[1]
Molecular Formula C₃H₈N₂S[1]
Molecular Weight 104.17 g/mol
Appearance White crystalline powder
Melting Point 108-110 °C[2]
Boiling Point Decomposes
Solubility Soluble in water and methanol.[2]
pKa Not available

Spectroscopic Data

A ¹H NMR spectrum of N-ethylthiourea would be expected to show signals corresponding to the ethyl group protons and the amine protons. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, coupled to each other. The amine protons would likely appear as broad singlets.

The ¹³C NMR spectrum of N-ethylthiourea is expected to show three distinct signals corresponding to the thiocarbonyl carbon (C=S), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃). The thiocarbonyl carbon would appear significantly downfield.

The FT-IR spectrum of N-ethylthiourea will show characteristic absorption bands for the N-H, C-H, C-N, and C=S functional groups. Key expected vibrational frequencies are detailed in the table below.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-HStretch3400-3200 (broad)
C-H (sp³)Stretch3000-2850
C=SStretch1200-1050
C-NStretch1400-1200

The electron ionization mass spectrum of N-ethylthiourea would show a molecular ion peak (M⁺) at m/z 104. Common fragmentation patterns for alkylthioureas involve cleavage adjacent to the central carbon atom.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-ethylthiourea.

A general and effective method for the synthesis of N-ethylthiourea is the reaction of ethyl isothiocyanate with ammonia.[3]

Materials:

Procedure:

  • In a three-necked flask, place concentrated ammonium hydroxide solution.

  • With stirring, add ethyl isothiocyanate dropwise over a period of 1 hour. The reaction may be exothermic, and cooling may be necessary to control the rate.

  • After the addition is complete, heat the solution on a water bath for 30 minutes to remove excess ammonia.

  • Cool the solution in an ice bath to crystallize the N-ethylthiourea.

  • Collect the crystals by filtration and wash with ice water.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

G Synthesis of N-Ethylthiourea reagents Ethyl Isothiocyanate + Ammonia reaction Nucleophilic Addition reagents->reaction Reaction product N-Ethylthiourea reaction->product Formation

A simplified workflow for the synthesis of N-ethylthiourea.

The following is a general HPLC method that can be adapted for the analysis of N-ethylthiourea, based on methods for similar compounds like ethylene (B1197577) thiourea.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 4.5) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 230-240 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Sample Preparation:

  • Dissolve a known amount of the N-ethylthiourea sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

G HPLC Analysis Workflow for N-Ethylthiourea sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection Injection into HPLC sample_prep->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection (230-240 nm) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis

A general workflow for the HPLC analysis of N-ethylthiourea.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological signaling pathways of N-ethylthiourea are limited, the closely related compound, ethylene thiourea (ETU), is a known inhibitor of thyroid peroxidase (TPO).[6] TPO is a critical enzyme in the biosynthesis of thyroid hormones.[7] It is plausible that N-ethylthiourea could exhibit a similar inhibitory effect on this pathway.

The proposed mechanism of inhibition by thiourea-like compounds involves interference with the function of TPO, which catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

G Proposed Inhibition of Thyroid Hormone Synthesis by N-Ethylthiourea cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling (catalyzed by TPO) N_this compound N-Ethylthiourea N_this compound->TPO Inhibition

A diagram illustrating the potential inhibition of thyroid peroxidase (TPO) by N-ethylthiourea, disrupting thyroid hormone synthesis.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. N-ethylthiourea may have hazardous properties and should be handled with appropriate safety precautions by trained professionals.

References

Ethylenethiourea: A Comprehensive Toxicological Profile and Carcinogenic Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethylenethiourea (B1671646) (ETU), a primary metabolite and degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, is also utilized as a vulcanization accelerator in the rubber industry. This document provides a comprehensive technical overview of the toxicological profile and carcinogenic potential of ETU, intended for researchers, scientists, and professionals in drug development. Extensive analysis of acute, subchronic, and chronic toxicity data reveals the thyroid gland as the principal target organ. The carcinogenic activity of ETU has been demonstrated in rodent models, primarily affecting the thyroid gland, liver, and pituitary gland. The primary mechanism of thyroid toxicity and carcinogenicity is the inhibition of the thyroid peroxidase enzyme, leading to hormonal imbalance and subsequent proliferative changes. While genotoxic effects have been observed at high concentrations, the consensus suggests that ETU's carcinogenicity, particularly in the thyroid, is mediated through a non-genotoxic, threshold-based mechanism. This guide synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a thorough understanding of the risks associated with ETU exposure.

Toxicological Profile

The toxicological effects of ethylenethiourea have been extensively studied across various species and exposure durations. The primary target organ for ETU toxicity is the thyroid gland.

Acute Toxicity

ETU exhibits low to moderate acute toxicity. The primary cause of death at high doses is reported to be lung edema[1].

Table 1: Acute Toxicity of Ethylenethiourea

SpeciesRoute of AdministrationLD50Reference
RatOral1832 mg/kg bwGraham et al., 1972[1]
Subchronic and Chronic Toxicity

Repeated exposure to ETU leads to significant effects on the thyroid gland. Studies have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on thyroid hyperplasia.

Table 2: Subchronic and Chronic Toxicity of Ethylenethiourea

SpeciesStudy DurationRouteNOAELLOAELKey EffectsReference
Rat90 daysDietary50 ppm100 ppmSlight thyroid hyperplasiaGraham and Hansen, 1972[2]
Rat6 monthsDietary25 ppm (1.25 mg/kg/day)--Graham et al., 1975[2]
Rat1 yearDietary-5 ppm (0.25 mg/kg/day)Thyroid hyperplasiaGraham et al., 1975[2]
Mouse90 daysDietary10 ppm (1.72 mg/kg/day - males; 2.38 mg/kg/day - females)100 ppmIncreased thyroid hyperplasia, increased liver weight (females)Rohm and Haas, 1985 (as cited in EPA, 1998)[2]
Metabolism and Toxicokinetics

Ethylenethiourea is readily absorbed and rapidly excreted, primarily in the urine. A significant portion of the administered dose is excreted unchanged[1]. Metabolism of ETU is not extensive in rats, with ethylene urea (B33335) being a minor metabolite[1]. In mice, metabolism appears to be more significant, with different pathways observed compared to rats[3]. The half-life of ETU in the blood of pregnant rats is approximately 9.4 hours, while in pregnant mice, it is shorter at 5.5 hours[3].

Carcinogenic Potential

Ethylenethiourea is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP), based on sufficient evidence from animal studies[1][4].

Target Organs and Tumor Types

The primary target organs for ETU-induced carcinogenicity in rodents are the thyroid gland, liver, and pituitary gland.

  • Thyroid Gland: Follicular cell adenomas and carcinomas are consistently observed in both rats and mice following chronic dietary exposure[4][5][6].

  • Liver: Hepatocellular carcinomas have been observed in mice[4][5].

  • Pituitary Gland: Adenomas of the pars distalis have been noted in mice[4][5].

Carcinogenicity Studies in Rodents

Comprehensive studies, particularly those conducted by the National Toxicology Program (NTP), have provided detailed quantitative data on the carcinogenic effects of ETU.

Table 3: Carcinogenicity of Ethylenethiourea in F344/N Rats (NTP TR-388)

Exposure Group (ppm)SexOrganFindingIncidence
0 (Control)MaleThyroid GlandFollicular Cell Adenoma0/50
0 (Control)MaleThyroid GlandFollicular Cell Carcinoma0/50
83MaleThyroid GlandFollicular Cell Adenoma11/50
83MaleThyroid GlandFollicular Cell Carcinoma2/50
250MaleThyroid GlandFollicular Cell Adenoma18/50
250MaleThyroid GlandFollicular Cell Carcinoma20/50
0 (Control)FemaleThyroid GlandFollicular Cell Adenoma1/50
0 (Control)FemaleThyroid GlandFollicular Cell Carcinoma0/50
83FemaleThyroid GlandFollicular Cell Adenoma4/50
83FemaleThyroid GlandFollicular Cell Carcinoma1/50
250FemaleThyroid GlandFollicular Cell Adenoma11/50
250FemaleThyroid GlandFollicular Cell Carcinoma16/50

Table 4: Carcinogenicity of Ethylenethiourea in B6C3F1 Mice (NTP TR-388)

Exposure Group (ppm)SexOrganFindingIncidence
0 (Control)MaleThyroid GlandFollicular Cell Adenoma0/50
0 (Control)MaleThyroid GlandFollicular Cell Carcinoma0/50
330MaleThyroid GlandFollicular Cell Adenoma2/50
330MaleThyroid GlandFollicular Cell Carcinoma1/50
1000MaleThyroid GlandFollicular Cell Adenoma11/50
1000MaleThyroid GlandFollicular Cell Carcinoma14/50
0 (Control)MaleLiverHepatocellular Adenoma11/50
0 (Control)MaleLiverHepatocellular Carcinoma8/50
330MaleLiverHepatocellular Adenoma21/50
330MaleLiverHepatocellular Carcinoma15/50
1000MaleLiverHepatocellular Adenoma18/50
1000MaleLiverHepatocellular Carcinoma27/50
0 (Control)FemaleThyroid GlandFollicular Cell Adenoma1/50
0 (Control)FemaleThyroid GlandFollicular Cell Carcinoma0/50
330FemaleThyroid GlandFollicular Cell Adenoma6/50
330FemaleThyroid GlandFollicular Cell Carcinoma3/50
1000FemaleThyroid GlandFollicular Cell Adenoma11/50
1000FemaleThyroid GlandFollicular Cell Carcinoma18/50
0 (Control)FemaleLiverHepatocellular Adenoma3/50
0 (Control)FemaleLiverHepatocellular Carcinoma1/50
330FemaleLiverHepatocellular Adenoma18/50
330FemaleLiverHepatocellular Carcinoma11/50
1000FemaleLiverHepatocellular Adenoma21/50
1000FemaleLiverHepatocellular Carcinoma24/50
0 (Control)FemalePituitary GlandAdenoma (Pars Distalis)17/49
330FemalePituitary GlandAdenoma (Pars Distalis)30/50
1000FemalePituitary GlandAdenoma (Pars Distalis)33/50
Genotoxicity

The genotoxicity of ethylenethiourea is a subject of some debate. While some studies have reported positive results for gene mutations and chromosomal aberrations, these effects are generally observed at high concentrations and the overall potency is considered weak[7][8]. Several authorities have concluded that ETU is not a mammalian genotoxin[9]. This suggests that the carcinogenic effects of ETU, particularly on the thyroid, are likely mediated by a non-genotoxic mechanism.

Mechanism of Action

The primary mechanism underlying the thyroid toxicity and carcinogenicity of ethylenethiourea is the inhibition of thyroid peroxidase (TPO)[10][11].

ETU_Thyroid_Toxicity_Pathway cluster_feedback ETU Ethylenethiourea (ETU) TPO Thyroid Peroxidase (TPO) ETU->TPO Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination Iodide Iodide (I-) Iodide->TPO Substrate MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4_precursors T3 and T4 Precursors MIT_DIT->T3_T4_precursors T3_T4 Thyroid Hormones (T3, T4) T3_T4_precursors->T3_T4 Hypothalamus Hypothalamus T3_T4->Hypothalamus Pituitary Anterior Pituitary T3_T4->Pituitary Negative Feedback Hypothalamus->Pituitary TRH TRH TSH TSH Thyroid_Follicular_Cell Thyroid Follicular Cell Pituitary->Thyroid_Follicular_Cell + (via TSH) Hyperplasia Follicular Cell Hyperplasia & Hypertrophy Thyroid_Follicular_Cell->Hyperplasia Tumors Thyroid Tumors (Adenomas & Carcinomas) Hyperplasia->Tumors NTP_Carcinogenicity_Workflow Animal_Acclimation Animal Acclimation (F344/N Rats, B6C3F1 Mice) Group_Assignment Group Assignment (Control & Dosed Groups) Animal_Acclimation->Group_Assignment Dosing Dietary Administration of ETU (105 weeks) Group_Assignment->Dosing Clinical_Obs Clinical Observations (Twice Daily) Dosing->Clinical_Obs Body_Weight Body Weight Measurement (Weekly/Monthly) Dosing->Body_Weight Interim_Sacrifice Interim Sacrifice (Optional) Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice (End of Study) Dosing->Terminal_Sacrifice Hormone_Analysis Serum Hormone Analysis (T3, T4, TSH) Dosing->Hormone_Analysis Necropsy Gross Necropsy Interim_Sacrifice->Necropsy Terminal_Sacrifice->Necropsy Tissue_Collection Tissue Collection & Fixation Necropsy->Tissue_Collection Histopathology Histopathological Examination (H&E Staining) Tissue_Collection->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

References

The Environmental Fate and Degradation of Ethylenethiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenethiourea (B1671646) (ETU), a primary degradation product and metabolite of the widely used ethylenebisdithiocarbamate (EBDC) fungicides such as mancozeb, maneb, and zineb, is a compound of significant environmental and toxicological concern.[1][2][3][4][5] Its high polarity and water solubility contribute to its potential for groundwater contamination, while its classification as a probable human carcinogen and a known thyroid toxicant necessitates a thorough understanding of its environmental persistence and degradation pathways.[1][5][6][7] This technical guide provides a comprehensive overview of the environmental fate of ETU, detailing its abiotic and biotic degradation mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its degradation and toxicological pathways.

Physicochemical Properties and Environmental Mobility

ETU is a polar and relatively stable molecule with high water solubility, which governs its environmental mobility.[1][2] It exhibits weak adsorption to soil particles, leading to a higher potential for leaching into groundwater compared to its parent EBDC fungicides.[2] While bioaccumulation is not considered a primary concern for ETU, its mobility in soil and water systems makes it a potential contaminant of drinking water sources.[8]

Degradation of Ethylenethiourea

The environmental persistence of ETU is determined by a combination of biotic and abiotic degradation processes. Biotic degradation by microorganisms is the predominant pathway for ETU dissipation in soil.[3][4][6]

Biotic Degradation

Microbial degradation is significantly more effective than abiotic processes, accounting for over 95% of ETU decomposition in soil and water systems.[4][6] This degradation occurs under both aerobic and anaerobic conditions and is highly dependent on temperature.[4] The primary metabolite of microbial degradation is ethyleneurea (EU), which is subsequently mineralized to carbon dioxide (CO₂).[1]

  • Aerobic Degradation: In the presence of oxygen, microbial communities in soil rapidly degrade ETU. Studies under tropical conditions have reported half-lives as short as 1.5 hours in active soils.[1][2]

  • Anaerobic Degradation: ETU also degrades under anaerobic conditions, a process that can be enhanced by the presence of nitrate.[4]

Abiotic Degradation

While less significant than biotic processes, abiotic degradation contributes to the overall environmental fate of ETU.

  • Hydrolysis: ETU is exceptionally stable to hydrolysis across a wide pH range (5-9), even at elevated temperatures.[9] However, under certain tropical conditions, hydrolysis has been suggested as a more significant decay mechanism in water.[1][2]

  • Photolysis: In aqueous solutions, ETU is stable to direct sunlight. However, its degradation is accelerated in the presence of photosensitizers (e.g., riboflavin, acetone) and dissolved oxygen. The photolytic half-life in natural waters is estimated to be between 1 to 4 days.[1] Key photodegradation products include ethyleneurea (EU), glycine, hydantoin, and Jaffe's base.[1] Advanced oxidation processes, such as the photo-Fenton reaction and UV/H₂O₂, have been shown to effectively mineralize ETU in water.[10]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of ethylenethiourea from various studies.

Table 1: Half-life of Ethylenethiourea in Soil

ConditionSoil TypeHalf-life (t½)Reference(s)
Aerobic, Tropical (Active)Not Specified1.5 hours[1][2]
Aerobic, Tropical (Sterilized)Not Specified28 hours[1][2]
Aerobic, Lab (20°C)Not Specified0.69 days[11]
Field ConditionsNot Specified< 1 week[1]
AnaerobicSandyDecay rates of 2.41-3.80 µg/kg soil-day[9]

Table 2: Half-life of Ethylenethiourea in Water

ConditionWater TypeHalf-life (t½)Reference(s)
Natural, TropicalNot Specified115 hours[1][2]
Sterile, TropicalNot Specified99 hours[1][2]
Tap Water (20°C)Tap WaterStable for 150 days[4]
Photolysis (with sensitizers)Natural Water1-4 days[1]

Table 3: Efficacy of Advanced Oxidation Processes for ETU Degradation in Water

ProcessConditionsDegradation/MineralizationTimeReference(s)
UV/H₂O₂[H₂O₂]₀ = 400 mg L⁻¹~77% mineralization120 min[10][12]
Photo-Fenton[H₂O₂]₀ = 800 mg L⁻¹, [Fe²⁺] = 400 mg L⁻¹70% mineralizationNot Specified[10][12]

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate and degradation of ethylenethiourea.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

This protocol outlines a laboratory experiment to determine the rate and pathway of aerobic degradation of ETU in soil.

  • Soil Collection and Preparation:

    • Collect fresh, sieved (<2 mm) soil from a site with no recent pesticide application.[13]

    • Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.[13][14]

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark at the desired temperature for several days to allow microbial activity to stabilize.[15]

  • Experimental Setup (Microcosms):

    • Prepare replicate microcosms, typically glass flasks or jars.[13]

    • For each replicate, weigh a specific amount of the pre-incubated soil (e.g., 50-100 g).

    • Prepare a stock solution of ¹⁴C-labeled ETU of known specific activity.

    • Fortify the soil in each microcosm with the ¹⁴C-ETU solution to achieve the desired concentration. Ensure even distribution.

    • Include sterile control microcosms prepared with autoclaved or gamma-irradiated soil to distinguish between biotic and abiotic degradation.

    • Each microcosm should be equipped with a trap for volatile organics and a CO₂ trap (e.g., a vial containing a sodium hydroxide (B78521) solution) to measure mineralization.[14]

  • Incubation and Sampling:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).[15]

    • Maintain aerobic conditions by ensuring adequate headspace or by periodically flushing with air.

    • At specified time intervals, destructively sample replicate microcosms.

    • Analyze the CO₂ traps for radioactivity to quantify mineralization.

  • Analysis:

    • Extract ETU and its metabolites from the soil samples using an appropriate solvent (e.g., methanol (B129727), acetonitrile).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector to quantify ETU and its transformation products. Identification of metabolites can be confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Determine the non-extractable residues through combustion of the extracted soil.

  • Data Analysis:

    • Calculate the dissipation half-life (DT50) of ETU and the formation and decline of major metabolites using appropriate kinetic models.[15][16]

Analytical Method for ETU in Water by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of ETU in water samples.

  • Sample Preparation:

    • For samples containing suspended solids, filter through a 0.45 µm filter.

    • To an aliquot of the water sample (e.g., 10 mL), add an internal standard (e.g., ¹³C₂,¹⁵N₂-ETU) to correct for matrix effects and variations in instrument response.

  • Solid Phase Extraction (SPE) - Optional for clean-up and concentration:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute ETU with a suitable solvent such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions from the precursor ion (the protonated molecule of ETU) to specific product ions for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using standards of known ETU concentrations in a matrix similar to the samples.

    • Quantify the ETU concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Environmental Degradation Pathway of Ethylenethiourea

ETU_Degradation cluster_precursor Precursor Fungicides cluster_etu Ethylenethiourea (ETU) cluster_degradation Degradation Pathways EBDC EBDC Fungicides (e.g., Mancozeb, Maneb) ETU Ethylenethiourea (ETU) EBDC->ETU Degradation & Metabolism EU Ethyleneurea (EU) ETU->EU Biotic Degradation (Primary Pathway) ETU->EU Photolysis Metabolites Further Metabolites (e.g., Glycine, Hydantoin) ETU->Metabolites Photolysis CO2 Mineralization (CO₂) EU->CO2 Microbial Degradation

Environmental degradation pathways of Ethylenethiourea (ETU).
Experimental Workflow for a Soil Degradation Study

Soil_Degradation_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation CollectSoil Soil Collection & Sieving PrepareSoil Moisture Adjustment & Pre-incubation CollectSoil->PrepareSoil SpikeSoil Spiking with ¹⁴C-ETU PrepareSoil->SpikeSoil Incubate Incubation at Constant Temperature SpikeSoil->Incubate Sample Time-course Sampling Incubate->Sample Extract Solvent Extraction Sample->Extract CO2Trap CO₂ Trapping & Scintillation Counting Sample->CO2Trap Analyze LC-MS/MS Analysis Extract->Analyze Kinetics Kinetic Modeling (DT50 Calculation) Analyze->Kinetics CO2Trap->Kinetics

Workflow for a typical aerobic soil degradation study of ETU.
Signaling Pathway of ETU-induced Thyroid Disruption

Thyroid_Disruption cluster_follicle Thyroid Follicular Cell IodideUptake Iodide (I⁻) Uptake TPO Thyroid Peroxidase (TPO) IodideUptake->TPO Iodination Iodination of Tg TPO->Iodination Catalyzes Coupling Coupling of MIT/DIT TPO->Coupling Catalyzes Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->Iodination Iodination->Coupling HormoneRelease T3/T4 Release Coupling->HormoneRelease ETU Ethylenethiourea (ETU) ETU->TPO Inhibits

Mechanism of thyroid hormone synthesis disruption by ETU.

Conclusion

Ethylenethiourea is a mobile and relatively persistent degradation product of EBDC fungicides with established toxicological concerns. Its environmental fate is primarily dictated by microbial degradation in soil and, to a lesser extent, by photolysis in water. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the environmental risk and toxicological profile of ETU and similar compounds. A thorough understanding of its degradation kinetics and pathways is essential for developing strategies to mitigate its environmental impact and protect human health.

References

Early Investigations into Ethylenethiourea as a Vulcanization Accelerator for Polychloroprene Rubber: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of synthetic elastomers marked a pivotal moment in materials science. Among these, polychloroprene, commercially known as Neoprene, introduced by DuPont in the 1930s, offered a suite of desirable properties, including resistance to oil, ozone, and heat. However, to achieve optimal physical characteristics, a process of vulcanization, or cross-linking, was necessary. Early research into vulcanization systems for polychloroprene identified ethylenethiourea (B1671646) (ETU), also known as 2-mercaptoimidazoline, as a highly effective accelerator, particularly for non-sulfur-modified grades. This technical guide delves into the foundational studies of ETU as a vulcanization accelerator for polychloroprene, focusing on the proposed mechanisms and experimental frameworks of the era.

Core Vulcanization System Components in Early Studies

Initial research established a standard vulcanization system for non-sulfur modified polychloroprene, such as Neoprene Type W. This system consistently involved a combination of the polymer, metal oxides as acid acceptors and activators, and an organic accelerator.

ComponentChemical NameTypical Role
Base Polymer Polychloroprene (e.g., Neoprene Type W)The elastomer to be cross-linked.
Accelerator Ethylenethiourea (ETU) / 2-ImidazolidinethioneTo increase the rate of vulcanization.
Activator/Acid Acceptor Zinc Oxide (ZnO)Activates the accelerator and neutralizes HCl.
Acid Acceptor Magnesium Oxide (MgO)Neutralizes trace amounts of hydrogen chloride.

The "Bisalkylation Theory" of Neoprene Vulcanization

A critical breakthrough in understanding the vulcanization of polychloroprene with ethylenethiourea was the "Bisalkylation Theory of Neoprene Vulcanization," proposed by Kovacic in 1955.[1] This theory provided a chemical explanation for the cross-linking mechanism, highlighting the unique structural features of the polychloroprene molecule.

The theory posits that the vulcanization process is fundamentally different from that of natural rubber. The key to this difference lies in the small percentage of chlorine atoms that are in a labile, tertiary allylic position due to 1,2-polymerization of the chloroprene (B89495) monomer.[1] These reactive sites are the primary points of cross-linking.

The proposed mechanism can be visualized as a multi-step process:

Bisalkylation_Theory Polymer Polychloroprene Chain (with labile allylic chlorine) Intermediate Quaternary Thiuronium Salt Intermediate Polymer->Intermediate Reaction with ETU at allylic chlorine site ETU Ethylenethiourea (ETU) ETU->Intermediate ZnO Zinc Oxide (ZnO) ZnO->Intermediate Catalyzes reaction and accepts HCl Crosslinked_Polymer Cross-linked Polychloroprene Network Intermediate->Crosslinked_Polymer Reaction with another polymer chain Byproducts Zinc Chloride (ZnCl2) + Ethyleneurea Intermediate->Byproducts Decomposition

Caption: Proposed mechanism of ETU-accelerated vulcanization of polychloroprene.

Experimental Protocols of Early Studies

Experimental_Workflow Compounding 1. Compounding (Milling of Polymer, ETU, ZnO, MgO) Molding 2. Molding (Pre-forming of the uncured rubber) Compounding->Molding Vulcanization 3. Vulcanization (Curing under heat and pressure) Molding->Vulcanization Testing 4. Physical Testing (Tensile strength, modulus, etc.) Vulcanization->Testing

Caption: General experimental workflow for early ETU vulcanization studies.

A representative compounding recipe, based on the components mentioned in early literature, would likely resemble the following:

IngredientParts per Hundred Rubber (phr)
Neoprene Type W100
Magnesium Oxide (MgO)4
Zinc Oxide (ZnO)5
Ethylenethiourea (ETU)0.5 - 2.0
Stearic Acid0.5 - 1.0
Antioxidant1 - 2
Carbon Black (optional filler)As required

The compounded rubber would then be vulcanized in a heated press at a specific temperature and for a set duration to achieve optimal cross-linking.

Quantitative Data from Early Studies

Detailed quantitative data from the initial studies on ETU as a vulcanization accelerator are scarce in currently accessible literature. However, the research of that era would have focused on measuring the physical properties of the vulcanized rubber to determine the effectiveness of the accelerator. The following table illustrates the types of data that would have been collected. The values presented are hypothetical and representative of the expected trends.

ETU Concentration (phr)Cure Time (min) @ 150°CTensile Strength (MPa)Elongation at Break (%)300% Modulus (MPa)
0.060LowHighLow
0.530IncreasedModerateIncreased
1.015HighModerateHigh
2.010Very HighLowerVery High

Conclusion

References

A Technical Guide to the Structural Characterization of Ethylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core analytical techniques used for the structural characterization of ethylthiourea derivatives. It includes detailed experimental protocols, tabulated quantitative data from literature, and workflow visualizations to support research and development in medicinal chemistry.

Introduction to this compound Derivatives

Thiourea (B124793) and its derivatives are a versatile class of organosulfur compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1] The core structure is analogous to urea, but the replacement of the oxygen atom with sulfur imparts distinct chemical properties and biological activities.[2] this compound derivatives, specifically, are synthesized by incorporating an ethyl group into the thiourea scaffold. Their biological function is intrinsically linked to the three-dimensional arrangement of atoms and the nature of substituents on the thiourea core, making precise structural characterization a critical step in drug discovery and development.[3]

Core Methodologies for Structural Characterization

The definitive elucidation of an this compound derivative's structure relies on a combination of spectroscopic and diffraction techniques. The most powerful of these are Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for unambiguously determining the three-dimensional molecular structure of a compound in the solid state.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic positions, bond lengths, bond angles, and intermolecular interactions with high precision.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for determining the structure of organic compounds in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H and ¹³C.[8]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy.[9] It provides the molecular formula (with high-resolution instruments) and can offer structural clues through the analysis of fragmentation patterns in tandem MS (MS/MS) experiments.[10][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of a representative this compound derivative are provided below.

This protocol describes a general and robust method for synthesizing N,N'-disubstituted thioureas.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired aromatic amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetone.

  • Reagent Addition: To the stirred solution, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within a few hours.

  • Work-up: Upon completion, reduce the solvent volume using a rotary evaporator. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.[2][12]

This protocol outlines the major steps for determining a crystal structure.[5]

  • Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the purified compound, vapor diffusion, or slow cooling.[13]

  • Crystal Mounting: Carefully select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[14]

  • Structure Solution: The diffraction pattern (intensities and positions of reflections) is processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the fit, resulting in a final, validated crystal structure.[5]

This protocol is for acquiring standard ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[8] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. A relaxation delay of at least five times the longest T1 relaxation time is recommended for quantitative analysis.[15]

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum, typically with broadband proton decoupling to produce a spectrum with a single peak for each unique carbon atom.[16] Due to the low natural abundance of ¹³C and longer relaxation times, more scans are required compared to ¹H NMR.[17]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

This protocol outlines the general procedure for ESI-MS.

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a water/organic solvent mixture.[18] High concentrations of non-volatile salts or buffers should be avoided.[18]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[9]

  • Ionization: Apply a high voltage to the capillary tip, nebulizing the sample into a fine mist of charged droplets. A heated drying gas assists in solvent evaporation, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).[19]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural analysis, a precursor ion can be selected and fragmented to produce a tandem (MS/MS) spectrum.[10]

Data Presentation

The following tables summarize representative quantitative data for this compound derivatives based on published literature.

This table presents crystallographic data for 1-ethyl-3-(3-methoxyphenyl)thiourea.[2][12][20]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a (Å)11.0797(7)
b (Å)8.6081(6)
c (Å)11.9698(7)
α (°)90
β (°)104.543(2)
γ (°)90
Volume (V) (ų)1105.04(12)
Z (Molecules/Unit Cell) 4

This table lists common chemical shift (δ) ranges for key protons and carbons in this compound derivatives dissolved in DMSO-d₆ or CDCl₃.[2][21]

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H NH (adjacent to aryl)7.60 – 8.20 (broad singlet)
NH (adjacent to ethyl)5.65 – 6.20 (broad singlet)
Aromatic CH 6.80 – 7.36
-CH₂ -CH₃ (Ethyl)3.40 – 3.70 (quartet)
-CH₂-CH₃ (Ethyl)1.10 – 1.30 (triplet)
¹³C C =S (Thione)178 – 184
Aromatic C 110 – 161
-CH₂ -CH₃ (Ethyl)38 – 42
-CH₂-CH₃ (Ethyl)13 – 16

This table shows common ions observed in positive-ion mode ESI-MS for structural confirmation. The exact mass is calculated for a representative formula C₁₀H₁₄N₂OS.

Ion FormulaDescriptionCalculated Exact Mass (Da)
[M+H]⁺ Protonated Molecule211.0929
[M+Na]⁺ Sodium Adduct233.0748
[M+K]⁺ Potassium Adduct249.0488
[2M+H]⁺ Protonated Dimer421.1786

Mandatory Visualizations

The following diagram illustrates a typical workflow for the synthesis and structural characterization of an this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization A Starting Materials (Amine + Ethyl Isothiocyanate) B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Pure this compound Derivative D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (ESI-MS) E->G H Single Crystal Growth E->H J Structure Elucidation F->J G->J I X-ray Diffraction H->I I->J

Caption: General workflow for synthesis and structural characterization.

Many thiourea derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the arachidonic acid signaling pathway.[22][23] This diagram shows the pathway and the point of inhibition.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX1 COX-1 (Enzyme) AA->COX1 PGG2 Prostaglandin G₂ (PGG₂) COX1->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Synthases Inflammation Inflammation, Pain, Platelet Aggregation Prostanoids->Inflammation ETU This compound Derivative ETU->COX1 Inhibition

Caption: Inhibition of the COX-1 pathway by an this compound derivative.

References

Ethylenethiourea (ETU): A Comprehensive Technical Guide on the Metabolite of Ethylenebisdithiocarbamate (EBDC) Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (B1671646) (ETU) is a primary metabolite of the widely utilized ethylenebisdithiocarbamate (EBDC) fungicides, including mancozeb, maneb, and zineb. Its presence in food commodities and the environment is a significant concern due to its toxicological profile. This technical guide provides an in-depth analysis of ETU, covering its formation, analytical methodologies for its detection, and a detailed overview of its toxicological effects, with a focus on its mechanism of action on the thyroid gland. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are provided, and complex biological and experimental workflows are visualized through Graphviz diagrams to facilitate a comprehensive understanding.

Introduction

Ethylenebisdithiocarbamate (EBDC) fungicides have been instrumental in agriculture for controlling a broad spectrum of fungal diseases on fruits, vegetables, and field crops. However, the degradation of these compounds, either through environmental weathering, food processing, or metabolic processes in living organisms, leads to the formation of ethylenethiourea (ETU).[1][2] ETU has garnered considerable attention from the scientific and regulatory communities due to its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and its established teratogenic and goitrogenic (thyroid-disrupting) properties.[3] Understanding the formation, detection, and toxicological implications of ETU is therefore critical for risk assessment and ensuring food safety.

Formation of Ethylenethiourea from EBDC Fungicides

The conversion of EBDC fungicides to ETU can occur through several pathways, including hydrolysis, oxidation, and thermal degradation. The general chemical transformation involves the removal of the metal ion (e.g., manganese in maneb, zinc in zineb) and the dithiocarbamate (B8719985) moieties, leading to the cyclization of the ethylene (B1197577) backbone to form the stable ETU molecule.

EBDC_to_ETU_Formation EBDC Ethylenebisdithiocarbamate (EBDC) (e.g., Mancozeb, Maneb) Intermediate Unstable Intermediates (e.g., Ethylenebisisothiocyanate) EBDC->Intermediate Degradation (Hydrolysis, Oxidation, Heat) ETU Ethylenethiourea (ETU) Intermediate->ETU Cyclization

Analytical Methodologies for ETU Detection

Accurate quantification of ETU residues in various matrices is essential for monitoring and risk assessment. The most common analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][4]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup (d-SPE) Sample 1. Homogenized Sample Add_Solvent 2. Add Acetonitrile (B52724) Sample->Add_Solvent Add_Salts 3. Add MgSO4, NaCl, and Buffering Salts Add_Solvent->Add_Salts Vortex_Centrifuge1 4. Vortex and Centrifuge Add_Salts->Vortex_Centrifuge1 Aliquot 5. Take Aliquot of Acetonitrile Layer Vortex_Centrifuge1->Aliquot Add_Sorbent 6. Add MgSO4 and Primary Secondary Amine (PSA) Aliquot->Add_Sorbent Vortex_Centrifuge2 7. Vortex and Centrifuge Add_Sorbent->Vortex_Centrifuge2 Final_Extract 8. Final Extract for Analysis Vortex_Centrifuge2->Final_Extract

Experimental Protocol: QuEChERS for ETU in Produce

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if necessary.

    • Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), and buffering salts.[1]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add a mixture of anhydrous MgSO₄ and primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.[4]

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the determination of ETU in food matrices.[2]

Experimental Protocol: HPLC-MS/MS Analysis of ETU

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two precursor-to-product ion transitions for ETU.[2]

  • Limit of Quantitation (LOQ): LOQs in the range of 5 ng/g can be achieved in various food matrices.[2]

Gas Chromatography (GC)

GC-based methods often require derivatization of the polar ETU molecule to improve its volatility and chromatographic behavior.

Experimental Protocol: GC Analysis of ETU

  • Extraction and Cleanup: As described in the QuEChERS protocol.

  • Derivatization: The extract is derivatized, for example, with 1-bromobutane (B133212) to form a less polar derivative.[5]

  • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-Wax).

  • Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is used for detection.[6]

  • Confirmation: If using a non-MS detector, confirmation on a second column with a different polarity is recommended.[6]

Quantitative Data

ETU Residue Levels in Food Commodities

Monitoring studies have generally found low levels of ETU in raw agricultural commodities. However, processing, such as cooking, can increase ETU levels due to the thermal degradation of parent EBDC residues.

Commodity CategoryNumber of SamplesDetection Frequency (%)Range of Detected ETU Levels (mg/kg)Reference
Baby Foods (US FDA)8647.5Up to 0.06[6]
Various Raw and Processed Foods (US Survey)~570018< 0.1[6]
Commercial Grape Juice (US)1000< 0.005[6]
Various Foods (Canada, 1975-1985)Not specifiedNot specified< 0.05 in processed products[6]

Table 1: Summary of ETU Residue Levels in Various Food Monitoring Studies.

Toxicological Data

The toxicity of ETU has been extensively studied in animal models. The primary target organ is the thyroid gland.

SpeciesStudy DurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
Rat90 days50 ppm (~2.5)100 ppm (~5)Slight thyroid hyperplasia[7]
Rat6 months25 ppm (1.25)Not specified-[7]
Rat1 yearNot established5 ppm (0.25)Thyroid hyperplasia[7]
Rat (adult-only exposure)ChronicNot established83 ppm (4.1)Thyroid follicular cell hyperplasia[7]
Mouse90 days10 ppm (1.72 M, 2.38 F)100 ppmThyroid hyperplasia, increased liver weight (females)[7]
Mouse (developmental)Gestation330 ppm (~49.5)1000 ppm (~150)Reduced pup survival and body weight[7]

Table 2: Summary of No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Ethylenethiourea. (M: Male, F: Female)

Animal Metabolism Data

Studies in rats have shown that ETU is readily absorbed and rapidly excreted, primarily in the urine.

SpeciesDoseRouteTime Post-Dosing% of Dose in Urine% of Dose in FecesKey MetabolitesReference
Pregnant Rat100 mg/kg (¹⁴C-ETU)Oral24 hours80.2Not specifiedUnchanged ETU, several radioactive metabolites[8]

Table 3: Summary of a Metabolic Fate Study of Ethylenethiourea in Rats.

Toxicology and Mechanism of Action

Thyroid Toxicity

The primary mechanism of ETU-induced thyroid toxicity is the inhibition of the enzyme thyroid peroxidase (TPX).[5][9] TPX is a key enzyme in the synthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).

Thyroid_Hormone_Synthesis_and_ETU_Inhibition ETU Ethylenethiourea (ETU) TPX TPX ETU->TPX Inhibits Bloodstream Bloodstream Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary TSH TSH Pituitary->TSH TRH->Pituitary Stimulates Iodide_uptake Iodide_uptake TSH->Iodide_uptake Stimulates Thyroglobulin Thyroglobulin TSH->Thyroglobulin Stimulates Synthesis T3_T4_circulating Circulating T3 and T4 T3_T4_circulating->Hypothalamus Negative Feedback T3_T4_circulating->Pituitary Negative Feedback Iodide_uptake->TPX Iodination Iodination TPX->Iodination catalyzes Coupling Coupling TPX->Coupling catalyzes Thyroglobulin->Iodination Iodination->Coupling T3_T4_on_Tg T3_T4_on_Tg Coupling->T3_T4_on_Tg T3_T4_on_Tg->T3_T4_circulating Release into Bloodstream

Inhibition of TPX by ETU leads to a decrease in the synthesis of T3 and T4.[9] This reduction in circulating thyroid hormones disrupts the negative feedback loop to the hypothalamus and pituitary gland. Consequently, the pituitary gland increases its secretion of thyroid-stimulating hormone (TSH). Chronic stimulation of the thyroid gland by elevated TSH levels can lead to thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of thyroid tumors.[10]

Carcinogenicity and Teratogenicity

ETU is classified as a probable human carcinogen (Group B2) by the U.S. EPA based on the induction of thyroid tumors in rats.[3] It is also a potent teratogen in rats, causing a variety of malformations, particularly in the central nervous system, at doses that do not cause maternal toxicity.[7]

Conclusion

Ethylenethiourea remains a compound of significant interest in the fields of toxicology, food safety, and drug development due to its formation from widely used EBDC fungicides and its inherent toxicity. A thorough understanding of its formation pathways, the availability of robust and sensitive analytical methods for its detection, and a clear elucidation of its mechanisms of toxicity are paramount for effective risk assessment and management. The data and protocols presented in this guide offer a comprehensive resource for professionals working in these areas. Continued monitoring of ETU residues in the food supply and further research into its long-term health effects in humans are warranted.

References

Abiotic Degradation Pathways of Ethylenethiourea in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (B1671646) (ETU), a primary degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, is a compound of significant environmental and toxicological concern. Understanding its fate in the environment is crucial for accurate risk assessment. This technical guide provides an in-depth overview of the abiotic degradation pathways of ETU in soil and water. It details the primary mechanisms of hydrolysis, photolysis, and oxidation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in environmental science and drug development.

Introduction

Ethylenethiourea (ETU) is formed from the degradation of widely used EBDC fungicides such as mancozeb, maneb, and zineb.[1][2] Due to its potential carcinogenicity and goitrogenic effects, the presence and persistence of ETU in soil and water are of considerable concern.[3] While microbial degradation plays a significant role in the overall environmental fate of ETU, abiotic processes are fundamental in determining its persistence, particularly in environments where microbial activity is limited.[4][5] This guide focuses exclusively on the abiotic degradation pathways of ETU.

Primary Abiotic Degradation Pathways

The primary abiotic degradation pathways for ethylenethiourea in soil and water are hydrolysis, photolysis, and chemical oxidation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, and the presence of sensitizers or oxidants. The main degradation product often identified is ethyleneurea (EU).[1]

ETU_Degradation_Pathways cluster_factors Influencing Factors ETU Ethylenethiourea (ETU) EU Ethyleneurea (EU) ETU->EU Hydrolysis Photolysis Oxidation Further_Degradation Further Degradation Products (e.g., Glycine Sulfate) EU->Further_Degradation pH pH Temp Temperature Light Light Oxidants Oxidants (e.g., •OH)

Figure 1: Primary abiotic degradation pathways of Ethylenethiourea (ETU).

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The rate of hydrolysis of ETU is significantly influenced by pH and temperature.

Quantitative Data for Hydrolysis

Studies have shown that ETU is relatively stable to hydrolysis under neutral and acidic conditions at ambient temperatures.[4][5] However, the rate can increase under alkaline conditions and at elevated temperatures.

pHTemperature (°C)Half-life (t½)Reference
4, 7, 950> 5 days (stable)[1][6]
720> 150 days (in tap water)[5]
Sterile Water (natural pH)Tropical Conditions99 hours[3]
Experimental Protocol for Hydrolysis Studies (Adapted from OECD Guideline 111)

This protocol outlines a procedure to determine the rate of hydrolysis of ETU as a function of pH.[4][7][8]

Objective: To determine the hydrolysis rate of ETU in sterile aqueous buffer solutions at different pH values and temperatures.

Materials:

  • Ethylenethiourea (analytical standard)

  • Sterile aqueous buffer solutions: pH 4.0 (e.g., citrate (B86180) buffer), pH 7.0 (e.g., phosphate (B84403) buffer), and pH 9.0 (e.g., borate (B1201080) buffer)[6]

  • Sterile, sealed glass vessels (e.g., ampoules or screw-cap tubes)

  • Constant temperature chamber or water bath

  • HPLC-UV or LC-MS/MS system for analysis

  • Reagents for analytical method (e.g., HPLC-grade solvents, standards)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of ETU in a suitable solvent (e.g., methanol).

    • Add a small aliquot of the stock solution to each sterile buffer solution to achieve a final concentration not exceeding 0.01 M or half of its water solubility.[6]

    • Dispense the test solutions into the sterile glass vessels and seal them.

  • Incubation:

    • Place the sealed vessels in a constant temperature environment (e.g., 25°C and 50°C) in the dark to prevent photolysis.[6]

    • At predetermined time intervals, remove replicate vessels for analysis. The sampling frequency should be sufficient to define the degradation curve (at least 5 time points).

  • Analysis:

    • Analyze the concentration of ETU and the formation of ethyleneurea (EU) in each sample using a validated analytical method (see Section 6).

  • Data Analysis:

    • Plot the natural logarithm of the ETU concentration versus time.

    • If the plot is linear, determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

    • If temperature studies are conducted, an Arrhenius plot of ln(k) versus 1/T can be used to determine the activation energy.[9]

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Sterile Buffers (pH 4, 7, 9) B Spike with ETU A->B C Dispense into Sealed Vessels B->C D Incubate at Constant T (in dark) C->D E Sample at Time Intervals D->E F Analyze ETU & EU (e.g., HPLC) E->F G Plot ln[ETU] vs. Time F->G H Calculate k and t½ G->H

Figure 2: Experimental workflow for ETU hydrolysis study.

Photolysis

Photolysis is the degradation of a compound by light. The rate of photolysis depends on the light intensity, the wavelength of light, and the presence of photosensitizers.

Quantitative Data for Photolysis

Direct photolysis of ETU in pure water is generally slow. However, the presence of photosensitizers, such as acetone (B3395972) or naturally occurring substances in water, can significantly accelerate its degradation.[10] Advanced oxidation processes involving UV light, such as UV/H₂O₂, show high mineralization efficiency.[11]

ConditionMineralization/DegradationTime (min)Reference
UV/H₂O₂ ([H₂O₂]₀ = 400 mg/L)~77% mineralization120[11]
Photo-Fenton ([H₂O₂]₀ = 800 mg/L, [Fe²⁺] = 400 mg/L)~70% mineralization120[11]
Experimental Protocol for Photolysis Studies

This protocol describes a method for determining the photodegradation rate of ETU in water and estimating the quantum yield using chemical actinometry.

Objective: To measure the rate of ETU photodegradation and determine its quantum yield.

Materials:

  • ETU solution in sterile, purified water

  • Photoreactor with a specific light source (e.g., mercury vapor lamp, xenon arc lamp)

  • Quartz or borosilicate glass reaction vessels

  • Chemical actinometer (e.g., potassium ferrioxalate)[12][13][14]

  • Spectrophotometer

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Actinometry (Photon Flux Determination):

    • Prepare the actinometer solution (e.g., 0.006 M potassium ferrioxalate (B100866) in 0.05 M H₂SO₄) in the dark.[13]

    • Irradiate the actinometer solution in the photoreactor for short, defined time intervals.

    • At each interval, take an aliquot and develop the color by adding a solution of 1,10-phenanthroline (B135089) and buffer.[12]

    • Measure the absorbance at 510 nm and calculate the concentration of Fe²⁺ formed using a calibration curve.

    • Calculate the photon flux (light intensity) of the reactor system based on the rate of Fe²⁺ formation and the known quantum yield of the actinometer at the lamp's emission wavelength.[15]

  • ETU Photodegradation:

    • Place the ETU solution in the photoreactor under the same conditions as the actinometry.

    • Irradiate the solution and collect samples at various time points.

    • Analyze the samples for ETU and EU concentrations.

  • Data Analysis:

    • Calculate the photodegradation rate constant and half-life as described for hydrolysis.

    • The quantum yield (Φ) of ETU degradation can be calculated by comparing its degradation rate to the photon flux determined by actinometry.

Photolysis_Workflow cluster_actinometry Actinometry cluster_photodegradation ETU Photodegradation cluster_analysis Data Analysis A1 Irradiate Actinometer A2 Measure Product Formation A1->A2 A3 Calculate Photon Flux A2->A3 D1 Calculate Degradation Rate A3->D1 P1 Irradiate ETU Solution P2 Sample at Time Intervals P1->P2 P3 Analyze [ETU] P2->P3 P3->D1 D2 Determine Quantum Yield D1->D2

Figure 3: Workflow for ETU photolysis and quantum yield determination.

Abiotic Degradation in Soil

In soil, abiotic degradation of ETU can occur, although it is generally considered to be a minor pathway compared to microbial degradation.[4][5] To study abiotic processes in isolation, soil must be sterilized.

Quantitative Data for Abiotic Degradation in Soil

Abiotic degradation in soil is significantly slower than biotic degradation.

Soil ConditionHalf-life (t½)Reference
Tyndallized (sterile) soil28 hours[3]
Active (non-sterile) soil1.5 hours[3]
Soil sterilized with NaN₃ at 20°CStable over 150 days[5]
Experimental Protocol for Abiotic Degradation in Soil

This protocol provides a method for assessing the abiotic degradation of ETU in sterilized soil.

Objective: To determine the rate of abiotic degradation of ETU in soil.

Materials:

  • Soil sample, sieved (<2 mm)

  • Autoclave, gamma irradiation source, or chemical sterilant (e.g., sodium azide)

  • ETU analytical standard

  • Sterile water

  • Sterile flasks or containers

  • Incubator

  • Extraction solvent (e.g., acetonitrile, methanol)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Soil Sterilization:

    • Sterilize the sieved soil. Autoclaving (e.g., at 121°C for 30-60 minutes, repeated for 2-3 cycles) is a common method.[16] Alternatively, gamma irradiation can be used.[17] Chemical sterilization with sodium azide (B81097) is also an option, but its potential to react with the test substance should be considered.[18]

    • Confirm sterility by plating a soil suspension on a nutrient-rich agar (B569324) medium and incubating.

  • Preparation of Soil Slurry/Microcosms:

    • Prepare a soil slurry by mixing the sterile soil with sterile water (e.g., a 1:2 soil-to-water ratio).[19]

    • Fortify the soil or soil slurry with a known concentration of ETU.

  • Incubation:

    • Incubate the samples in the dark at a constant temperature.

    • At specified time intervals, sacrifice replicate samples for extraction and analysis.

  • Extraction and Analysis:

    • Extract ETU and its degradation products from the soil using an appropriate solvent and extraction technique (e.g., shaking, sonication).

    • Analyze the extracts using a validated analytical method.

  • Data Analysis:

    • Calculate the degradation rate constant and half-life as described for the hydrolysis study.

Analytical Methodologies

Accurate quantification of ETU and its degradation products is essential for degradation studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common analytical technique. Gas Chromatography (GC) coupled with MS can also be used, often requiring a derivatization step.

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][20]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 4.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[10][21]

  • Detection: UV detector set at approximately 231 nm.[10]

  • Quantification: Based on a calibration curve prepared from analytical standards.

GC-MS Method

Due to the low volatility of ETU, a derivatization step is typically required before GC-MS analysis.

  • Derivatization: Silylation (e.g., with BSTFA) or acylation can be used to increase the volatility of ETU.[22][23][24]

  • GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

  • MS Detection: Electron Impact (EI) ionization with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Conclusion

The abiotic degradation of ethylenethiourea in soil and water is a complex process influenced by multiple environmental factors. Hydrolysis, photolysis, and oxidation are the key pathways, with their relative importance varying with environmental conditions. While abiotic degradation is generally slower than biotic degradation, it is a critical component in the overall environmental persistence of ETU. The experimental protocols and data presented in this guide provide a framework for conducting robust studies to assess the abiotic fate of ETU and other similar compounds in the environment.

References

A Technical Guide to the Spectroscopic Analysis of Ethylthiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of ethylthiourea compounds, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This compound and its derivatives are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential. This document outlines detailed experimental protocols, presents quantitative spectroscopic data in a structured format, and visualizes key experimental workflows.

Spectroscopic Characterization

The structural elucidation of this compound compounds relies heavily on a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the chemical environment of individual protons and carbon atoms. FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound derivatives in solution. The chemical shifts (δ) in ppm provide insights into the electronic environment of the nuclei, while coupling constants reveal information about the connectivity of atoms.

¹H NMR Spectra: The proton NMR spectra of this compound compounds typically exhibit characteristic signals for the N-H protons, the aromatic or aliphatic protons of the substituents, and the protons of the ethyl group. The N-H protons usually appear as broad singlets, with the proton adjacent to the aromatic ring being more de-shielded due to anisotropic effects.[1] The protons of the ethyl group typically show a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling.

¹³C NMR Spectra: In the ¹³C NMR spectra of this compound derivatives, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which resonates at a significantly downfield chemical shift, typically around 180 ppm.[1][2] The signals for the aromatic carbons and the carbons of the ethyl group are observed in their expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound compounds. The key vibrational modes to consider are the N-H stretching, C=S stretching, and C-N stretching vibrations.

The FT-IR spectra of this compound derivatives show sharp and strong absorption bands in the region of 3011–3335 cm⁻¹ corresponding to the N-H stretching vibration.[2] A strong intensity band in the range of 1213–1284 cm⁻¹ is attributed to the C=S stretching vibration.[2]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative NMR and IR data for a series of representative this compound compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives [1][2]

CompoundN-H (aromatic side)N-H (ethyl side)Aromatic-HEthyl-H (-CH2-)Ethyl-H (-CH3-)Other
1a-1c 7.60 – 8.20 (s)5.65 – 6.20 (br s)6.80 – 7.36 (m)3.7 (q)1.1 (t)2.28 – 2.36 (s, Ar-CH3)
1d-1f 7.60 – 8.20 (s)5.65 – 6.20 (br s)6.80 – 7.36 (m)3.7 (q)1.1 (t)3.80 – 3.85 (s, Ar-OCH3)

s = singlet, br s = broad singlet, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives [1][2]

CompoundC=SAromatic-CEthyl-C (-CH2-)Ethyl-C (-CH3-)Other
1a-1c ~180.2110.7 – 160.9~40.3~14.3~21.0 (Ar-CH3)
1d-1f ~180.2110.7 – 160.9~40.3~14.3~55.5 (Ar-OCH3)

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹) of Selected this compound Derivatives [2]

Compoundν(N-H)ν(C=S)
1a-1f 3011 – 33351213 – 1284

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound compounds, based on common practices reported in the literature.[1][2][3][4]

NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.[4]

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound compound.

  • Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans (e.g., 32) to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.[3]

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Instrumentation: FT-IR spectra are recorded on a Fourier Transform Infrared spectrophotometer.

Sample Preparation (KBr Pellet Method): [2]

  • Grind a small amount (1-2 mg) of the solid this compound compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and application of this compound compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Ethyl Isothiocyanate, Amine) reaction Chemical Reaction (e.g., Reflux) start->reaction purification Purification (e.g., Recrystallization) reaction->purification product Pure this compound Compound purification->product nmr_prep NMR Sample Preparation product->nmr_prep ir_prep IR Sample Preparation product->ir_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq data_proc Data Processing & Interpretation nmr_acq->data_proc ir_acq->data_proc final_structure Confirmed Structure data_proc->final_structure Structural Elucidation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound compounds.

metal_sensing_pathway This compound This compound Compound (Sensor) complexation Complexation (Thiourea-Metal Binding) This compound->complexation metal_ion Metal Ion (e.g., Hg²⁺) (Analyte) metal_ion->complexation spectroscopic_change Spectroscopic Change (e.g., Colorimetric, NMR Shift) complexation->spectroscopic_change detection Detection of Metal Ion spectroscopic_change->detection

Caption: Logical pathway for metal ion sensing using this compound compounds.

References

Methodological & Application

Application Notes and Protocols for the Determination of Ethylenethiourea in Biological Fluids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenethiourea (B1671646) (ETU) is a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are extensively used in agriculture.[1][2][3] Due to its potential carcinogenic and goitrogenic properties, monitoring ETU levels in biological fluids is crucial for assessing human exposure and conducting toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods offers a robust and sensitive approach for the quantification of ETU in complex biological matrices such as urine and blood plasma. This document provides detailed application notes and protocols for the determination of ETU using HPLC with Diode-Array Detection (DAD) and tandem Mass Spectrometry (MS/MS).

Data Presentation

The following table summarizes the quantitative data from various validated HPLC methods for the determination of ETU in biological fluids, providing a comparative overview of their performance characteristics.

ParameterHPLC-DADHPLC-MS/MSHPLC-UV
Biological Matrix UrineUrine, PlasmaPlasma, Urine
Linearity Range 1 - 100 µg/L[1][3][4]0 - 50 µg/L[5]0.025 - 30 µg/mL (Plasma)[6]
0.1 - 54 ng/mL[7]1 - 100 ng/mL (Urine)[6]
Limit of Detection (LOD) -0.5 µg/L[5]20 ng/mL (Plasma)[6]
0.05 ng/mL[7]0.5 ng/mL (Urine)[6]
Limit of Quantification (LOQ) 1 µg/L[1][3][4]1.5 µg/L[5]-
Recovery >85%[5]--
Precision (CV%) Within-day: ≤ 8.3%[5]Within-run: 3-5%[7]-
Between-day: ≤ 10.1%[5]Between-run: 9%[7]
Accuracy 97 - 118%[5]--

Experimental Protocols

Protocol 1: HPLC-DAD Method for ETU in Urine

This protocol is based on the method described by El Balkhi et al. (2005).[1][2][3]

1. Materials and Reagents:

  • Ethylenethiourea (ETU) standard

  • 4-pyridinecarboxylic acid hydrazide (Internal Standard, IS)

  • Methanol (B129727), HPLC grade

  • Phosphate (B84403) buffer (0.01M, pH 4.5)

  • Solid-Phase Extraction (SPE) columns (e.g., Extrelut®)[1][3]

  • Human urine (blank)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of ETU (1000 mg/L) and IS (500 mg/L) in distilled water.[1]

  • Working Standards: Prepare working standard solutions by diluting the stock solution with distilled water to concentrations ranging from 1 to 100 µg/L.[1][3][4]

  • Sample Collection and Storage: Collect urine samples in opaque bottles and store them frozen at -18°C until analysis.[1]

  • Sample Extraction:

    • Thaw urine samples at 4°C for 12 hours, followed by 2 hours at room temperature.[1]

    • To 10 mL of urine, add 500 µL of the IS working solution.[1]

    • Vortex for 15 seconds.

    • Apply the mixture to an Extrelut® SPE column for extraction.[1][3]

3. HPLC-DAD Conditions:

  • Column: C18 Uptisphere NEC-5-20, 250 x 4.6 mm, 5 µm[1][3][4]

  • Mobile Phase: 0.01M phosphate buffer (pH 4.5)[1][3][4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: DAD at 231 nm[1][3][4]

Protocol 2: LC-MS/MS Method for ETU in Urine

This protocol is based on the method described by Sottani et al. (2003).[5]

1. Materials and Reagents:

  • Ethylenethiourea (ETU) standard

  • Methanol, HPLC grade

  • Formic acid

  • Solid-Phase Extraction (SPE) columns (e.g., BondElut Fluorosil)[5]

  • Human urine (blank)

2. Standard and Sample Preparation:

  • Stock and Working Standards: Prepare stock and working standards of ETU in methanol.

  • Sample Extraction:

    • Perform a purification step using a BondElut Fluorosil SPE column.[5]

    • Follow with a liquid-liquid extraction procedure.[5]

3. LC-MS/MS Conditions:

  • HPLC System: High-Performance Liquid Chromatography system.

  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: Positive ion mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • Mobile Phase: A suitable gradient of methanol and water with formic acid.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Biological Fluid Collection (Urine, Plasma) Spiking Spiking with Internal Standard SampleCollection->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for ETU determination.

logical_relationship cluster_input Method Inputs cluster_process Analytical Process cluster_components Method Components cluster_output Method Output BiologicalSample Biological Sample Urine or Plasma HPLCMethod HPLC Method BiologicalSample->HPLCMethod Standards Standards ETU & Internal Standard Standards->HPLCMethod SamplePrep Sample Preparation Extraction & Cleanup HPLCMethod->SamplePrep Chromatography Chromatography Column & Mobile Phase HPLCMethod->Chromatography DetectionSystem Detection DAD or MS/MS HPLCMethod->DetectionSystem QuantitativeData Quantitative Results Concentration of ETU HPLCMethod->QuantitativeData

Caption: Logical relationship of the HPLC method components.

References

Application Note: Analysis of Ethylenethiourea (ETU) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenethiourea (B1671646) (ETU) is a metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1] Due to its potential carcinogenic and goitrogenic properties, the monitoring of ETU residues in food products, environmental samples, and biological matrices is of significant importance for public health and safety. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of ETU. However, due to its low volatility, derivatization of ETU is a necessary step prior to GC-MS analysis.[2] This application note provides a detailed protocol for the analysis of ETU using GC-MS, including sample preparation, derivatization, and instrumental analysis.

Experimental Protocols

Sample Preparation: Extraction from Food Matrices

This protocol is adapted for the extraction of ETU from fruits and vegetables.

Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add 10 mL of reagent water.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortexing: Immediately cap and vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄. For samples with high pigment content, add 150 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Evaporation: Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Sample Preparation: Extraction from Urine

This protocol describes the extraction of ETU from human urine samples.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Diatomaceous earth column

  • Ethylenethiourea-d4 (ETU-d4) internal standard solution

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: To 1 mL of urine, add the internal standard solution of ethylenethiourea-d4 (ETU-d4).[1][2]

  • Extraction: The sample is then extracted on a diatomaceous earth column using dichloromethane.[1][2]

  • Elution: Elute the ETU and internal standard from the column with an appropriate volume of dichloromethane.

  • Evaporation: The eluate is collected and evaporated to dryness under a gentle stream of nitrogen.[2]

  • The residue is now ready for the derivatization step.

Derivatization of Ethylenethiourea (ETU)

As ETU is not sufficiently volatile for GC-MS analysis, a derivatization step is required to increase its volatility.[2] Silylation is a common and effective derivatization technique for ETU.

Materials:

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • tert-butyldimethylsilyl chloride (TBDMSCl)

  • Acetonitrile (ACN) or other suitable solvent

  • Heating block or oven

Procedure:

  • Reconstitution: Reconstitute the dried extract from the sample preparation step in a suitable solvent.

  • Derivatization Reaction: Add a mixture of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethyilsilyl chloride to the reconstituted extract.[1][2]

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-75°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

  • Cooling: After incubation, cool the sample to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injector: Split/splitless injector

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (ETU derivative) To be determined based on the specific derivative formed
Ions to Monitor (ETU-d4 derivative) To be determined based on the specific derivative formed

Note: The oven temperature program and ions to monitor should be optimized for the specific derivative and instrument used.

Data Presentation

The following table summarizes the quantitative data for the analysis of ETU using GC-MS, based on published methods.

ParameterMatrixValueReference
Recovery Human Urine>90%[1][2]
Range of Linearity Human Urine0-200 µg/L[1][2]
Limit of Quantification (LOQ) Human Urine2 µg/L[1][2]
Within-run Precision (CV) Human Urine<17%[1][2]
Between-run Precision (CV) Human Urine<20%[1][2]
Limit of Quantification (LOQ) Fruits and Vegetables (HPLC-DAD)7-11 µg/kg[3]

Visualizations

Experimental Workflow

ETU_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_results Results Sample Sample (e.g., Fruit, Urine) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (Acetonitrile or Dichloromethane) Homogenization->Extraction Cleanup Clean-up (d-SPE or Column Chromatography) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Derivatization Silylation Reaction (MTBSTFA + TBDMSCl) Evaporation->Derivatization GCMS GC-MS Injection (SIM Mode) Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis Report Final Report DataAnalysis->Report

Caption: Workflow for the analysis of ethylenethiourea by GC-MS.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of ethylenethiourea in various matrices. The key to successful analysis lies in the efficient extraction and cleanup of the sample, followed by a complete derivatization reaction to ensure the volatility of ETU. The use of an isotopically labeled internal standard is highly recommended to achieve accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this important compound.

References

Application Note: Quantification of Urinary Ethylthiourea by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenethiourea (B1671646) (ETU) is a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] It is also utilized as a vulcanization accelerator in the rubber industry.[3] Due to its potential teratogenic and goitrogenic effects observed in animal studies, monitoring human exposure to EBDCs and ETU is of significant toxicological concern.[3] The quantification of ETU in urine is a well-established biomarker for assessing occupational and environmental exposure.[2][4] This application note provides a detailed protocol for the sensitive and selective quantification of urinary ETU using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary reagents, sample preparation, and analytical conditions for the quantification of urinary ETU.

Reagents and Materials
  • Ethylenethiourea (ETU) standard

  • d4-Ethylenethiourea (d4-ETU) internal standard (IS)[3][5]

  • Methanol (HPLC grade)[5]

  • Acetonitrile (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)[3][5]

  • Formic acid[5]

  • Ultrapure water

  • Human urine (blank)

  • Solid-supported liquid extraction (SLE) columns[3][5]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole)

Sample Preparation: Solid-Supported Liquid Extraction (SLE)

This method is adapted from established protocols for ETU extraction from urine.[3][5]

  • Sample Thawing and Centrifugation: Allow frozen urine samples to thaw at room temperature. Centrifuge the samples to pellet any precipitate.

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add the internal standard (d4-ETU) to a final concentration of 10 µg/L.

  • SLE Cartridge Loading: Load the urine sample onto an SLE cartridge and allow it to absorb for 10 minutes.

  • Elution: Elute the analytes by passing 6 mL of dichloromethane through the cartridge. Repeat the elution with another 6 mL of dichloromethane after a 10-minute interval.[5]

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in 20% methanol).[5] Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in methanol[5]
Gradient Optimized for separation of ETU and d4-ETU (e.g., start with low %B)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][6]
Scan Type Multiple Reaction Monitoring (MRM)[6][7]
MRM Transitions ETU: 103.1 -> 60.0 (Quantifier), 103.1 -> 43.0 (Qualifier) d4-ETU: 107.1 -> 64.0 (Quantifier)
Collision Energy Optimized for each transition
Source Temperature 500 °C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for urinary ETU analysis based on published data.

ParameterValueReference
Linearity Range 0.1 - 54 ng/mL[1]
0 - 50 µg/L[7]
0.25 - 200 ng/mL[8]
Limit of Detection (LOD) 0.05 ng/mL[1]
0.5 µg/L[7]
Limit of Quantification (LOQ) 1.5 µg/L[7]
0.5 µg/L[5]
0.5 ng/mL[8]
Precision & AccuracyWithin-Day Precision (CV%)Between-Day Precision (CV%)Accuracy (%)Reference
Low Concentration ≤ 8.3≤ 10.197 - 118[7]
High Concentration 3 - 59-[1]
Overall 2.50 - 6.28--[3]

Experimental Workflow

ETU_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection and Thawing centrifugation Centrifugation urine_sample->centrifugation is_spiking Internal Standard (d4-ETU) Spiking centrifugation->is_spiking sle Solid-Supported Liquid Extraction (SLE) is_spiking->sle elution Elution with Dichloromethane sle->elution evaporation Nitrogen Evaporation elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of ETU calibration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for urinary ETU quantification.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of ethylenethiourea in human urine. The use of an isotopically labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is suitable for biomonitoring studies aimed at assessing human exposure to EBDC fungicides and for clinical and toxicological research.

References

Application of Ethylthiourea as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethylthiourea (ETU) and its derivatives have emerged as effective corrosion inhibitors for a variety of metals, particularly for steel and its alloys in acidic environments. Their efficacy is attributed to the presence of sulfur and nitrogen atoms within their molecular structure, which facilitate strong adsorption onto the metal surface. This process forms a protective barrier that significantly impedes the electrochemical reactions responsible for corrosion. These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, including its mechanism of action, quantitative performance data, and detailed protocols for experimental evaluation. This document is intended for researchers and scientists in the fields of materials science, chemistry, and engineering engaged in the development and evaluation of corrosion mitigation strategies.

Introduction to this compound as a Corrosion Inhibitor

Corrosion is a natural electrochemical process that leads to the degradation of metals, causing significant economic losses and safety concerns across various industries.[1] The use of organic inhibitors is a primary strategy for protecting metals from corrosive environments. This compound (C₃H₈N₂S), a derivative of thiourea, is a highly effective corrosion inhibitor, especially for ferrous metals in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[2]

The inhibitory action of this compound stems from its molecular structure. The molecule contains sulfur and two nitrogen atoms, which are rich in electrons and act as active centers for adsorption.[3] These heteroatoms can donate lone-pair electrons to the vacant d-orbitals of metal atoms, forming a coordinate covalent bond. This interaction leads to the formation of a stable, protective film on the metal surface, which isolates the metal from the corrosive medium.[3][4] The adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer.[5]

Data Presentation: Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined through weight loss measurements or electrochemical techniques. The following tables summarize the performance of this compound derivatives under various conditions.

Table 1: Performance of 1,3-Diethyl-2-Thiourea (DETU) for Carbon Steel in HyBRID Solution *

Inhibitor Concentration (wt%)Corrosion Rate (µm/h)Inhibition Efficiency (IE %)
0 (Blank)3.29-
0.012.3030.1
Data sourced from a study on carbon steel SA 106 GR.B in a HyBRID solution (a chemical decontamination solution) for 3 hours.[3]

Table 2: Comparative Inhibition Efficiency of Various Thiourea Derivatives for Mild Steel in 1 N H₂SO₄ at 40°C

InhibitorMolecular WeightConcentration (M)Inhibition Efficiency (IE %)
Thiourea (TU)76.121 x 10⁻³~85
N,N´-dithis compound (NN´DETU) 132.24 1 x 10⁻³ ~95
N,N´-di-isopropylthiourea (NN´DIPTU)160.301 x 10⁻³~98
Phenylthiourea (PTU)152.211 x 10⁻³~75
Data indicates that alkyl-N-substituted thioureas like N,N´-dithis compound are generally more effective inhibitors than aryl-N-substituted thioureas.[2]

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface, creating a barrier against the corrosive environment. This process involves several key interactions:

  • Physisorption: Initial weak electrostatic interactions, such as van der Waals forces, between the this compound molecule and the charged metal surface.

  • Chemisorption: Stronger chemical bonds are formed through the donation of lone pair electrons from the sulfur and nitrogen atoms in the this compound molecule to the vacant d-orbitals of the metal atoms (e.g., iron).[3]

  • Protective Film Formation: The adsorbed molecules form a dense, stable layer that blocks the active sites on the metal surface where corrosion (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur.[6]

This multi-faceted adsorption process effectively reduces the overall corrosion rate. The stability and coverage of this protective film are influenced by factors such as the inhibitor's concentration, the temperature, and the specific corrosive medium.

G cluster_solution Corrosive Solution (e.g., H⁺, Cl⁻) cluster_interface Metal-Solution Interface cluster_process Inhibition Process ETU This compound (C₂H₅NHCSNH₂) Adsorption Adsorption of ETU on Metal Surface ETU->Adsorption Diffusion to surface H_ions Corrosive Species (H⁺, Cl⁻) Metal Metal Surface (e.g., Fe) H_ions->Metal Corrosion Attack Metal->Adsorption Film Formation of Protective Inhibitor Film Adsorption->Film S and N atoms bond with metal d-orbitals Block Blocking of Active Sites Film->Block Block->H_ions Prevents Attack Corrosion_Reduced Corrosion Rate Reduced Block->Corrosion_Reduced

Fig. 1: Mechanism of this compound as a corrosion inhibitor.

Experimental Protocols

To evaluate the effectiveness of this compound as a corrosion inhibitor, several standard experimental techniques are employed. The following protocols provide a detailed methodology for each key experiment.

Weight Loss Method

This gravimetric method is a straightforward technique to determine the corrosion rate and inhibition efficiency.[7][8]

Objective: To quantify the corrosion rate of a metal in a specific medium with and without an inhibitor by measuring the mass loss over time.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, 2.5 cm x 2.5 cm x 0.1 cm)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound inhibitor

  • Analytical balance (±0.1 mg accuracy)

  • Emery papers (various grits, e.g., 200, 400, 600, 800)

  • Beakers (250 mL)

  • Nylon cord

  • Acetone, distilled water, ethanol

  • Drying oven

Protocol:

  • Sample Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper until a mirror-like surface is achieved.[9]

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water and then ethanol.

  • Dry the coupons in an oven at 60°C for 15 minutes or until completely dry.

  • Store the prepared coupons in a desiccator.

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Prepare separate solutions containing different concentrations of this compound (e.g., 100, 200, 500, 1000 ppm) in the corrosive medium. Also, prepare a blank solution without the inhibitor.

  • Immersion: Suspend each coupon fully in a beaker containing 200 mL of the test solution using a nylon cord. Ensure the coupon does not touch the sides or bottom of the beaker.[9]

  • Cover the beakers and leave them undisturbed for a specified immersion period (e.g., 3, 6, 12, or 24 hours).

  • Post-Immersion Cleaning: After the immersion period, carefully remove the coupons from the solutions.

  • Gently wash with a stream of distilled water to remove loose corrosion products.

  • If necessary, use a chemical cleaning solution (e.g., Clarke's solution for steel) to remove adherent corrosion products, followed by thorough rinsing with distilled water and acetone.

  • Dry the cleaned coupons as in step 3.

  • Weigh each coupon accurately and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.[8]

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

G start Start prep 1. Prepare Metal Coupon (Polish, Degrease, Dry) start->prep weigh_initial 2. Record Initial Weight (W_initial) prep->weigh_initial prepare_sol 3. Prepare Test Solutions (Blank & Inhibitor) weigh_initial->prepare_sol immerse 4. Immerse Coupon for Time 't' prepare_sol->immerse remove_clean 5. Remove & Clean Coupon immerse->remove_clean weigh_final 6. Record Final Weight (W_final) remove_clean->weigh_final calculate 7. Calculate Weight Loss, CR, IE% weigh_final->calculate end_node End calculate->end_node

Fig. 2: Workflow for the Weight Loss experimental protocol.
Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density (I_corr), which is directly proportional to the corrosion rate.[10][11]

Objective: To determine the effect of this compound on the anodic and cathodic polarization curves of a metal and to calculate the corrosion current and inhibition efficiency.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell

  • Working Electrode (WE): The metal sample to be tested.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive solutions with and without inhibitor.

Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin (e.g., epoxy), leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface to a mirror finish, then degrease and rinse as described in the weight loss protocol.

  • Cell Assembly: Assemble the three-electrode cell. Place the WE, RE, and CE in the beaker containing the test solution. Position the tip of the reference electrode (via a Luggin capillary) close to the working electrode surface to minimize ohmic drop.

  • Stabilization: Allow the system to stabilize by immersing the electrodes in the solution for a set period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential automatically from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP). A slow scan rate (e.g., 0.5 mV/s or 1 mV/s) is typically used to ensure near-steady-state conditions.[12]

  • Data Analysis:

    • Plot the resulting potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (E_corr). The point of intersection gives the corrosion current density (I_corr).

    • Perform this analysis for both the blank and inhibitor-containing solutions.

  • Calculations:

    • Inhibition Efficiency (IE %): IE % = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100, where I_corr_blank and I_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film at the metal/solution interface.[13]

Objective: To characterize the metal/inhibitor/solution interface and determine parameters like charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

Materials and Equipment:

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA).

  • Three-electrode corrosion cell (same as for PDP).

  • Corrosive solutions with and without inhibitor.

Protocol:

  • Electrode Preparation and Cell Assembly: Prepare and set up the three-electrode cell as described in the PDP protocol.

  • Stabilization: Immerse the electrodes and allow the system to reach a stable OCP.

  • EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude sinusoidal AC potential signal (e.g., 10-50 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[13]

  • Data Analysis:

    • The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • For a simple corrosion system, the Nyquist plot often shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

    • Model the experimental data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. A common simple model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl), often replaced by a constant phase element (CPE) to account for surface non-idealities.

  • Calculations:

    • Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100, where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively. A higher R_ct value indicates better corrosion protection.[1]

G cluster_prep Setup cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) prep_we 1. Prepare Working Electrode (Known Surface Area) assemble 2. Assemble 3-Electrode Cell (WE, RE, CE) prep_we->assemble stabilize 3. Stabilize at OCP (e.g., 30-60 min) assemble->stabilize pdp_scan 4a. Scan Potential (e.g., OCP ± 250 mV) stabilize->pdp_scan eis_scan 4b. Apply AC Signal (e.g., 100 kHz to 10 mHz) stabilize->eis_scan pdp_analyze 5a. Analyze Tafel Plot (Determine I_corr) pdp_scan->pdp_analyze calculate 6. Calculate Inhibition Efficiency (IE%) pdp_analyze->calculate eis_analyze 5b. Analyze Nyquist/Bode Plots (Determine R_ct) eis_scan->eis_analyze eis_analyze->calculate

Fig. 3: General workflow for electrochemical testing (PDP and EIS).

Conclusion

This compound and its derivatives serve as highly effective corrosion inhibitors, particularly for steel in acidic media. The inhibition mechanism is based on the adsorption of the molecules onto the metal surface, forming a protective film that physically blocks corrosive agents and suppresses electrochemical corrosion reactions. Standardized experimental protocols, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, are crucial for quantifying the inhibitor's performance and understanding its mechanism of action. The data and methodologies presented in these notes provide a foundational framework for researchers and scientists to effectively utilize and evaluate this compound in corrosion control applications.

References

Synthesis and Biological Screening of Novel Ethylthiourea Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel ethylthiourea derivatives and their subsequent biological screening. Thiourea (B124793) and its derivatives are a versatile class of compounds known for a wide range of biological activities, making them promising candidates for drug discovery programs.[1][2][3][4][5][6][7] These protocols are designed to be comprehensive and reproducible for researchers in the fields of medicinal chemistry and pharmacology.

Part 1: Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted this compound derivatives is typically achieved through the reaction of an appropriate amine with ethyl isothiocyanate. This reaction is generally straightforward and high-yielding.[8]

Experimental Protocol: General Synthesis of N-Aryl-N'-ethylthioureas

Materials and Reagents:

  • Ethyl isothiocyanate

  • Substituted aromatic amine

  • Ethanol (or other suitable solvent like acetone)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic amine (1 equivalent) in ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add ethyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.[9]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: If a precipitate forms, filter it using a Büchner funnel, wash with cold water, and dry.

  • Extraction (if no precipitate forms): If no precipitate is observed, extract the product with ethyl acetate. Wash the organic layer with dilute HCl, then with a saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent.[8]

  • Characterization: Confirm the structure of the purified this compound derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Derivatives amine Substituted Amine in Solvent reaction Reaction Mixture (Reflux) amine->reaction Add dropwise eitc Ethyl Isothiocyanate eitc->reaction workup Work-up (Water/Extraction) reaction->workup Cool purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR) purification->characterization

Caption: General workflow for the synthesis of this compound derivatives.

Part 2: Biological Screening Protocols

The synthesized this compound derivatives can be screened for various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity Screening

A common preliminary method for assessing antimicrobial activity is the agar (B569324) disk diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative analysis.[6][10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[11]

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized this compound derivatives (dissolved in a suitable solvent like DMSO). Place the disks on the inoculated agar surface.

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.[6]

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound compounds in Mueller-Hinton Broth (MHB).[11]

  • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

Antimicrobial Screening Workflow

G cluster_antimicrobial Antimicrobial Screening start Synthesized this compound Derivatives primary_screen Primary Screening (Agar Disk Diffusion) start->primary_screen active Active Compounds primary_screen->active Inhibition Zone mic Quantitative Assay (Broth Microdilution - MIC) active->mic data MIC Data Analysis mic->data G cluster_anticancer Anticancer Screening start Synthesized this compound Derivatives treatment Treatment with Compounds start->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt MTT Assay for Cell Viability treatment->mtt ic50 IC50 Value Determination mtt->ic50 G cluster_antioxidant Antioxidant Screening start Synthesized this compound Derivatives dpph DPPH Radical Scavenging Assay start->dpph abts ABTS Radical Scavenging Assay start->abts ic50_dpph IC50 Calculation dpph->ic50_dpph ic50_abts IC50 Calculation abts->ic50_abts results Comparative Antioxidant Activity ic50_dpph->results ic50_abts->results G cluster_nrf2 Keap1-Nrf2 Signaling Pathway thiourea Thiourea Derivative (Electrophile) keap1_nrf2 Keap1-Nrf2 Complex thiourea->keap1_nrf2 inactivates Keap1 ros Oxidative Stress ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nrf2->are binds to nucleus->are antioxidant_genes Antioxidant Gene Transcription are->antioxidant_genes G cluster_egfr EGFR Signaling Pathway Inhibition thiourea Thiourea Derivative egfr EGFR thiourea->egfr inhibits egf EGF egf->egfr binds downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) egfr->downstream proliferation Cell Proliferation, Survival downstream->proliferation downstream->inhibition apoptosis Apoptosis inhibition->apoptosis inhibition leads to

References

Application Notes & Protocols: Ethylthiourea as a Naked-Eye Sensor for Heavy Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The detection of heavy metal ion contamination is a critical concern for environmental monitoring and public health. Ethylthiourea and its derivatives have emerged as effective chemosensors for the rapid, naked-eye detection of specific heavy metal ions. These compounds offer a simple, cost-effective, and efficient method for qualitative screening without the need for sophisticated instrumentation. The sensing mechanism is based on the interaction between the sulfur and nitrogen donor atoms of the thiourea (B124793) group and the target metal ions, leading to the formation of a stable complex and a visible color change.[1] This document provides detailed application notes and protocols for the use of N-ethyl-N'-aryl thiourea derivatives as selective naked-eye sensors for mercury (Hg²⁺) and silver (Ag⁺) ions.[1]

Data Presentation

While the primary application of these specific this compound derivatives is for qualitative naked-eye detection, the selectivity of the sensors has been established. The following table summarizes the observed selectivity of N-ethyl-N'-aryl thiourea compounds against a panel of heavy metal ions.[1]

Table 1: Selectivity of N-Ethyl-N'-Aryl Thiourea Derivatives

Metal IonTested ConcentrationObservationSelectivity
Hg²⁺1 x 10⁻³ MColor ChangeSelective
Ag⁺1 x 10⁻³ MColor ChangeSelective
Fe²⁺1 x 10⁻³ MNo Color ChangeNot Detected
Pb²⁺1 x 10⁻³ MNo Color ChangeNot Detected
Ni²⁺1 x 10⁻³ MNo Color ChangeNot Detected
Cu²⁺1 x 10⁻³ MNo Color ChangeNot Detected
Sn²⁺1 x 10⁻³ MNo Color ChangeNot Detected
Zn²⁺1 x 10⁻³ MNo Color ChangeNot Detected

Note: The specific color change for Hg²⁺ and Ag⁺ with these particular this compound derivatives is not detailed in the primary literature; however, a visible change is noted.[1] Quantitative data such as the limit of detection (LOD) is not available for these specific compounds. For context, other thiourea-based sensors have demonstrated LODs for Hg²⁺ in the micromolar to nanomolar range.[2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-N'-Aryl Thiourea Derivatives

This protocol describes a general method for the synthesis of N-ethyl-N'-aryl thiourea compounds (e.g., N-ethyl-N'-(p-tolyl)thiourea).[1]

Materials:

  • Ethyl isothiocyanate

  • Appropriate aryl amine (e.g., p-toluidine)

  • Dichloromethane (DCM)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve the aryl amine (1.0 equivalent) in dichloromethane.

  • Add ethyl isothiocyanate (1.0 equivalent) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A white precipitate should form. Filter the solid product using a filtration apparatus.

  • Purify the crude product by recrystallization from an ethanol:dichloromethane mixture.

  • Dry the purified crystals and determine the yield and melting point.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR) to confirm its structure and purity.[1]

Protocol 2: Naked-Eye Detection of Hg²⁺ and Ag⁺ Ions

This protocol provides a method for the qualitative detection of mercury and silver ions using the synthesized this compound derivatives.[1]

Materials:

  • Synthesized N-ethyl-N'-aryl thiourea derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Stock solutions (1 x 10⁻³ M) of various metal salts (e.g., HgCl₂, AgNO₃, FeCl₂, Pb(NO₃)₂, NiCl₂, CuCl₂, SnCl₂, ZnCl₂)

  • Test tubes or a multi-well plate

  • Micropipettes

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a 1 x 10⁻³ M solution of the N-ethyl-N'-aryl thiourea derivative by dissolving the appropriate amount in dimethyl sulfoxide (DMSO).

  • Preparation of Metal Ion Stock Solutions: Prepare 1 x 10⁻³ M stock solutions of the metal salts in deionized water. Note: For SnCl₂, prepare the stock solution in DMSO.[1]

  • Detection Assay: a. To a series of clean test tubes or wells of a multi-well plate, add a specific volume of the sensor stock solution (e.g., 1 mL). b. To each tube/well, add an equal volume (e.g., 1 mL) of a different metal ion stock solution. c. Include a control tube/well containing only the sensor stock solution and the solvent used for the metal ions (deionized water or DMSO).

  • Observation: Gently mix the solutions and observe any color changes by the naked eye against a white background.

  • Data Interpretation: A visible color change in the presence of a specific metal ion indicates a positive detection. For the N-ethyl-N'-aryl thiourea derivatives, a color change is expected for Hg²⁺ and Ag⁺ ions, while no change is expected for other tested ions like Fe²⁺, Pb²⁺, Ni²⁺, Cu²⁺, and Sn²⁺.[1]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Isothiocyanate Ethyl Isothiocyanate Dissolve in DCM Dissolve in DCM Ethyl Isothiocyanate->Dissolve in DCM Aryl Amine Aryl Amine Aryl Amine->Dissolve in DCM Reflux Reflux Dissolve in DCM->Reflux Cool & Precipitate Cool & Precipitate Reflux->Cool & Precipitate Filter Filter Cool & Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize N-Ethyl-N'-Aryl Thiourea N-Ethyl-N'-Aryl Thiourea Recrystallize->N-Ethyl-N'-Aryl Thiourea

Caption: Workflow for the synthesis of N-Ethyl-N'-Aryl Thiourea.

Sensing_Mechanism This compound This compound Complex Formation Complex Formation This compound->Complex Formation Heavy Metal Ion (Hg²⁺ or Ag⁺) Heavy Metal Ion (Hg²⁺ or Ag⁺) Heavy Metal Ion (Hg²⁺ or Ag⁺)->Complex Formation Color Change Color Change Complex Formation->Color Change results in

Caption: Signaling pathway for heavy metal ion detection.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Sensor Stock (1 mM in DMSO) Prepare Sensor Stock (1 mM in DMSO) Add Sensor Solution to Wells Add Sensor Solution to Wells Prepare Sensor Stock (1 mM in DMSO)->Add Sensor Solution to Wells Prepare Metal Ion Stocks (1 mM) Prepare Metal Ion Stocks (1 mM) Add Metal Ion Solutions Add Metal Ion Solutions Prepare Metal Ion Stocks (1 mM)->Add Metal Ion Solutions Observe for Color Change Observe for Color Change Add Metal Ion Solutions->Observe for Color Change Compare to Control Compare to Control Observe for Color Change->Compare to Control

Caption: Experimental workflow for naked-eye detection.

References

Application Notes and Protocols for the Determination of Ethylenethiourea (ETU) in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail validated analytical methodologies for the quantitative determination of ethylenethiourea (B1671646) (ETU) in drinking water. The methods described are essential for monitoring water quality, ensuring regulatory compliance, and supporting toxicological studies related to this compound.

Ethylenethiourea is a degradation product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides. Due to its potential goitrogenic and carcinogenic properties, monitoring its presence in drinking water is of significant public health concern. The following protocols provide detailed procedures for the extraction, separation, and detection of ETU using Gas Chromatography (GC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) based on EPA Method 509

This method is a robust and validated procedure for the determination of ETU in water samples. It involves extraction of the analyte from the water matrix, concentration, and subsequent analysis by GC with a selective nitrogen-phosphorus detector.

Quantitative Data Summary
ParameterValueWater TypeReference
Method Detection Limit (MDL)See Table 2 in sourceReagent Water[1][2]
Recovery & PrecisionData at four concentration levels availableReagent Water[2]
Experimental Protocol

1. Sample Preparation and Extraction

  • 1.1. Sample Collection: Collect 60-mL water samples in screw-cap vials with Teflon-faced silicone septa.

  • 1.2. pH and Ionic Strength Adjustment: To a 50-mL aliquot of the water sample, add 1.5 g of ammonium (B1175870) chloride and 25 g of potassium fluoride. Shake vigorously until the salts are dissolved.[1][2]

  • 1.3. Fortification (for QC): For quality control samples, fortify with a surrogate standard (e.g., propylenthiourea - PTU).

  • 1.4. Solid Phase Extraction (SPE): Pour the prepared sample onto a kieselguhr diatomaceous earth column (e.g., Extrelut). Allow the column to stand for 15 minutes.[1][2]

  • 1.5. Elution: Elute the ETU from the column with 400 mL of methylene (B1212753) chloride.[1][2]

  • 1.6. Addition of Free Radical Scavenger: Add an excess of a free radical scavenger (e.g., dithiothreitol (B142953) - DTT in ethyl acetate) to the eluate to prevent degradation of ETU.[1]

  • 1.7. Concentration: Concentrate the eluate to 5 mL using a Kuderna-Danish (K-D) concentrator after a solvent exchange with ethyl acetate.[1][2]

2. Instrumental Analysis

  • 2.1. Gas Chromatograph (GC) System: An analytical system complete with a GC equipped with a nitrogen-phosphorus detector (NPD) and a split/splitless injector is required.[2]

  • 2.2. Primary GC Column: DB-Wax or equivalent, 10-m x 0.25 mm I.D. bonded fused silica (B1680970) column, 0.25 µm film thickness.[2]

  • 2.3. Confirmation: Tentative identifications of ETU must be confirmed using a confirmation GC column or by GC/MS.[1][2]

  • 2.4. Calibration: Prepare calibration standards at a minimum of five concentration levels. One standard should be near the MDL. The calibration curve is generated by plotting the relative response of ETU to an internal standard versus the concentration.

Workflow Diagram

GC_NPD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 50 mL Water Sample Adjust Adjust pH & Ionic Strength (NH4Cl, KF) Sample->Adjust SPE Solid Phase Extraction (Kieselguhr Column) Adjust->SPE Elute Elute with Methylene Chloride SPE->Elute Scavenger Add Free Radical Scavenger Elute->Scavenger Concentrate Concentrate to 5 mL (Solvent Exchange to Ethyl Acetate) Scavenger->Concentrate GC_NPD GC-NPD Analysis Concentrate->GC_NPD Data Data Acquisition & Quantification GC_NPD->Data LCMS_Workflow cluster_prep Sample Preparation cluster_methods Analytical Approaches cluster_analysis Analysis Sample Water Sample Filter Filter (0.22 µm) Sample->Filter IS Add Isotope-Labeled Internal Standard (ETU-d4) Filter->IS Direct_Injection Direct Injection IS->Direct_Injection Online_SPE Online SPE IS->Online_SPE UHPLC_MSMS UHPLC-MS/MS Analysis Direct_Injection->UHPLC_MSMS Online_SPE->UHPLC_MSMS Data_Acq Data Acquisition & Quantification (SRM Mode) UHPLC_MSMS->Data_Acq LLE_LCMS_Workflow cluster_sample_prep_lle Sample Preparation cluster_analysis_lle Analysis Sample_LLE 100 mL Water Sample Treat Treat with K2S2O5 & K2CO3 Sample_LLE->Treat Rotovap Rotary Evaporation Treat->Rotovap Saturate Saturate with K2CO3 Rotovap->Saturate LLE Liquid-Liquid Extraction (ACN in DCM) Saturate->LLE Concentrate_Recon Concentrate & Reconstitute LLE->Concentrate_Recon LCMS_Analysis LC-MS/MS Analysis Concentrate_Recon->LCMS_Analysis Data_LLE Data Acquisition & Quantification LCMS_Analysis->Data_LLE

References

Application Notes and Protocols: The Role of Ethylthiourea in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ethylthiourea and its derivatives in the synthesis of pharmaceutical compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a versatile reagent and building block in organic synthesis, primarily utilized for the preparation of various heterocyclic compounds that form the backbone of many pharmaceutical drugs. Its applications range from being a key reactant in cyclization reactions to forming the basis for catalytically active molecules. This document will explore its utility in the synthesis of 2-aminothiazoles, a crucial scaffold in medicinal chemistry, and the preparation of S-ethylisothiourea, a potent enzyme inhibitor.

Key Applications of this compound in Pharmaceutical Synthesis

This compound serves as a valuable precursor in the synthesis of several classes of pharmaceutical compounds. Its primary roles include:

  • Synthesis of 2-Amino-4-substituted Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole rings. This compound can be employed in a similar fashion to thiourea (B124793) to react with α-haloketones, leading to the formation of 2-(ethylamino)thiazoles. Thiazole moieties are present in a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3]

  • Precursor to S-Ethylisothiourea: this compound is the direct precursor to S-ethylisothiourea, a potent inhibitor of nitric oxide synthase (NOS).[4] S-ethylisothiourea and its derivatives are subjects of research for their potential therapeutic applications in conditions involving inflammation and vascular dysfunction.[4]

  • Intermediate in Multicomponent Reactions: Thiourea derivatives, including those derived from this compound, are employed in multicomponent reactions to generate complex molecular architectures in a single step, offering an efficient route to novel drug candidates.

Experimental Protocols

This protocol describes a representative Hantzsch-type synthesis of a 2-(ethylamino)thiazole derivative using this compound and an α-haloketone.

Materials:

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (100 mL).

  • To this solution, add 2-bromoacetophenone (1.0 eq).

  • The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled solution is poured into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold deionized water and then recrystallized from ethanol to afford pure 2-(ethylamino)-4-phenylthiazole.

Expected Yield: 85-95%

This protocol details the synthesis of S-ethylisothiourea hydrobromide from this compound.[4]

Materials:

  • This compound

  • Ethyl bromide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask equipped with an efficient condenser, place this compound (1.0 eq) and ethanol.

  • Add ethyl bromide (1.2 eq) to the flask.

  • Warm the mixture on a water bath at 55–65°C for 3 hours with occasional shaking. During this time, the this compound will dissolve.

  • After the reaction is complete, replace the reflux condenser with a distillation setup.

  • Remove the ethanol and excess ethyl bromide under reduced pressure using a rotary evaporator. The temperature of the bath can be slowly raised to boiling to facilitate removal.

  • The residual oil is then poured into a beaker and allowed to crystallize.

  • The solid is pulverized and dried in a desiccator to yield S-ethylisothiourea hydrobromide.

Expected Yield: 93–99%[4]

Quantitative Data

The following tables summarize representative yields for reactions involving this compound and its derivatives in the synthesis of pharmaceutical precursors.

Table 1: Synthesis of 2-(Ethylamino)thiazole Derivatives

α-HaloketoneProductSolventReaction Time (h)Yield (%)Reference
2-Bromoacetophenone2-(Ethylamino)-4-phenylthiazoleEthanol492Conceptualized from[2]
3-Bromopentan-2,4-dione4-Acetyl-2-(ethylamino)-5-methylthiazoleEthanol388Conceptualized from[5]
Ethyl bromopyruvateEthyl 2-(ethylamino)thiazole-4-carboxylateMethanol585Conceptualized from[2]

Table 2: Synthesis of S-Ethylisothiourea and its Application

Reactant 1Reactant 2ProductSolventReaction Time (h)Yield (%)Reference
This compoundEthyl bromideS-Ethylisothiourea hydrobromideEthanol393-99[4]
S-Ethylisothiourea hydrobromideGlycineGuanidoacetic acidWater/NaOH0.547-53[4]

Diagrams

Hantzsch_Thiazole_Synthesis This compound This compound Intermediate1 S-Alkylated Intermediate This compound->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone (e.g., 2-Bromoacetophenone) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Ethylamino)thiazole Intermediate2->Product Dehydration

Caption: Hantzsch-type synthesis of 2-(ethylamino)thiazoles.

SEthylisothiourea_Synthesis This compound This compound Product S-Ethylisothiourea Hydrobromide This compound->Product S-Alkylation EthylBromide Ethyl Bromide EthylBromide->Product

Caption: Synthesis of S-Ethylisothiourea Hydrobromide.

Logical_Relationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_drugs Pharmaceutical Applications This compound This compound Thiazole 2-(Ethylamino)thiazole Core This compound->Thiazole Hantzsch Synthesis Isothiourea S-Ethylisothiourea This compound->Isothiourea S-Alkylation Antibacterials Antibacterials (e.g., Sulfathiazole derivatives) Thiazole->Antibacterials AntiInflammatories Anti-inflammatories Thiazole->AntiInflammatories EnzymeInhibitors Enzyme Inhibitors (NOS Inhibitors) Isothiourea->EnzymeInhibitors

Caption: Role of this compound in Pharmaceutical Synthesis Pathways.

References

Application Notes and Protocols for the Analysis of Ethylenethiourea in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenethiourea (ETU) is a primary degradation product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, such as mancozeb (B1675947) and maneb.[1][2] These fungicides are widely used in agriculture to protect crops from fungal diseases. Due to its potential goitrogenic, teratogenic, and carcinogenic properties, monitoring ETU residues in food is a critical aspect of food safety.[2] The analysis of ETU is challenging due to its high polarity and thermal instability. Therefore, robust and efficient sample preparation is paramount for accurate quantification in complex food matrices.

This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for ETU analysis, tailored for researchers and analytical scientists. The primary methods covered are a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Overall Analytical Workflow

The general procedure for analyzing ETU in food samples involves several key stages, from sample receipt to final data analysis. The sample preparation step is crucial for removing interfering matrix components and concentrating the analyte before instrumental analysis, typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction (QuEChERS, LLE, Methanol) Sample->Extraction Select Method Cleanup Extract Cleanup (d-SPE, SPE) Extraction->Cleanup Remove Interferences FinalExtract Final Extract (Solvent Exchange/Concentration) Cleanup->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis Data Data Processing & Quantification Analysis->Data cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup s1 1. Weigh 10g Homogenized Sample s2 2. Add 10mL Alkaline Acetonitrile s1->s2 s3 3. Shake Vigorously (1 min) s2->s3 s4 4. Add MgSO4 + NaCl Salts s3->s4 s5 5. Shake (1 min) & Centrifuge (5 min) s4->s5 c1 6. Take 1mL of Supernatant s5->c1 Collect Supernatant c2 7. Add to d-SPE Tube (150mg MgSO4 + 25mg PSA) c1->c2 c3 8. Vortex (30s) & Centrifuge (2 min) c2->c3 Analysis Analysis c3->Analysis Final Extract to LC-MS/MS cluster_extraction Extraction cluster_cleanup Solid-Phase Extraction Cleanup cluster_final Final Preparation e1 1. Weigh 5g Homogenized Sample e2 2. Add 20mL Methanol & Homogenize e1->e2 e3 3. Centrifuge (10 min) e2->e3 c1 4. Condition Alumina SPE Cartridge e3->c1 Collect Supernatant c2 5. Load 5mL of Supernatant c1->c2 c3 6. Elute with 10mL Methanol c2->c3 f1 7. Evaporate to Dryness (N2 Stream) c3->f1 Collect Eluate f2 8. Reconstitute in Mobile Phase f1->f2 Analysis Analysis f2->Analysis To LC-MS/MS cluster_extraction Extraction cluster_final Final Preparation l1 1. Weigh Homogenized Sample l2 2. Add Internal Standard l1->l2 l3 3. Add DCM, Salts & Stabilizers l2->l3 l4 4. Blend for 2 minutes l3->l4 l5 5. Filter the Mixture l4->l5 f1 6. Evaporate DCM (Rotovap) l5->f1 Collect DCM Extract f2 7. Reconstitute Residue in Water f1->f2 Analysis Analysis f2->Analysis To LC-MS/MS

References

Application Notes and Protocols for the Use of Ethylthiourea in the Preparation of Rhenium Complexes for Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylthiourea as a ligand in the formation of rhenium complexes, with a focus on their potential application in nuclear medicine. The information compiled includes stability data for N-ethylthiourea complexes with Rhenium(V) and outlines generalized experimental protocols for the preparation of such radiolabeled complexes with Rhenium-188.

Introduction

Rhenium-188 (¹⁸⁸Re) is a radionuclide of significant interest for therapeutic nuclear medicine due to its favorable decay characteristics, including the emission of high-energy β⁻ particles (Eβmax = 2.12 MeV) and a gamma photon (155 keV) suitable for imaging. The chemical similarity between rhenium and technetium, the most widely used radionuclide in diagnostic nuclear medicine, allows for the adaptation of well-established coordination chemistry principles for the development of ¹⁸⁸Re-based radiopharmaceuticals.[1][2]

Thiourea (B124793) and its derivatives, such as this compound, are effective chelating agents for transition metals. The introduction of an ethyl group into the thiourea molecule has been shown to increase the stability of the resulting rhenium(V) complexes. This enhanced stability is a crucial attribute for in vivo applications, ensuring the radionuclide remains chelated as it is distributed throughout the body.

Data Presentation

The stability of rhenium(V) complexes with N-ethylthiourea has been studied, revealing the stepwise formation of five distinct complex species. The stability constants, determined by the potentiometric method in 6 mol/L HCl at 298 K, are summarized in the table below.

Complex SpeciesStepwise Formation Constant (logK)
[ReOLCl₄]⁻4.10 ± 0.05
[ReOL₂Cl₃]3.16 ± 0.02
[ReOL₃Cl₂]⁺2.61 ± 0.02
[ReOL₄Cl]²⁺2.26 ± 0.02
[ReOL₅]³⁺1.80 ± 0.02

L represents the N-ethylthiourea ligand.

Experimental Protocols

The following protocols are generalized methodologies for the preparation and quality control of ¹⁸⁸Re-ethylthiourea complexes. These are based on established principles for the formulation of ¹⁸⁸Re radiopharmaceuticals, as specific protocols for this compound are not widely published.

Protocol 1: Preparation of ¹⁸⁸Re-Ethylthiourea Complex

Objective: To radiolabel this compound with ¹⁸⁸Re obtained from a ¹⁸⁸W/¹⁸⁸Re generator.

Materials:

  • Sodium perrhenate (B82622) (Na¹⁸⁸ReO₄) eluted from a ¹⁸⁸W/¹⁸⁸Re generator.

  • This compound.

  • Stannous chloride (SnCl₂) as a reducing agent.

  • Sodium oxalate (B1200264) (optional, as a catalyst).

  • Hydrochloric acid (HCl) for pH adjustment.

  • Saline solution (0.9% NaCl).

  • Sterile, pyrogen-free reaction vials.

  • Heating block or water bath.

Procedure:

  • In a sterile, pyrogen-free vial, dissolve a molar excess of this compound in saline or a suitable buffer.

  • In a separate vial, prepare a fresh solution of stannous chloride in 0.1 M HCl.

  • Add the required activity of Na¹⁸⁸ReO₄ eluate to the this compound solution.

  • To this mixture, add the stannous chloride solution to initiate the reduction of perrhenate (Re(VII)) to a lower oxidation state (e.g., Re(V)). The molar ratio of SnCl₂ to this compound should be optimized.

  • Optional: If the reaction yield is low, consider the addition of a small amount of sodium oxalate to the reaction mixture before the reducing agent. Oxalate can facilitate the reduction of perrhenate under milder conditions.[3][4]

  • Adjust the pH of the reaction mixture to an acidic range (typically pH 2-4) using sterile HCl.

  • Seal the vial and incubate at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 20-30 minutes). The optimal temperature and time need to be determined empirically.

  • After incubation, allow the vial to cool to room temperature.

Protocol 2: Quality Control of ¹⁸⁸Re-Ethylthiourea Complex

Objective: To determine the radiochemical purity of the prepared ¹⁸⁸Re-ethylthiourea complex.

Materials:

  • ¹⁸⁸Re-ethylthiourea complex solution.

  • Instant thin-layer chromatography (ITLC) strips (e.g., silica (B1680970) gel).

  • Mobile phases (e.g., saline, acetone).

  • Radio-TLC scanner or gamma counter.

Procedure:

  • Spot a small aliquot of the ¹⁸⁸Re-ethylthiourea complex solution onto two separate ITLC strips.

  • Develop one strip using saline as the mobile phase. In this system, the ¹⁸⁸Re-ethylthiourea complex and any reduced/hydrolyzed ¹⁸⁸Re will remain at the origin (Rf = 0), while free perrhenate (¹⁸⁸ReO₄⁻) will migrate with the solvent front (Rf = 1).

  • Develop the second strip using a solvent like acetone. In this system, the ¹⁸⁸Re-ethylthiourea complex and free perrhenate will migrate with the solvent front (Rf = 1), while reduced/hydrolyzed ¹⁸⁸Re will remain at the origin (Rf = 0).

  • Scan the developed strips using a radio-TLC scanner to determine the distribution of radioactivity.

  • Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the ¹⁸⁸Re-ethylthiourea complex.

Radiochemical Purity (%) = 100% - (% ¹⁸⁸ReO₄⁻) - (% Reduced/Hydrolyzed ¹⁸⁸Re)

Visualizations

G cluster_0 Preparation Workflow start Start: 188ReO4- Eluate reaction_vial Reaction Vial start->reaction_vial ligand This compound Ligand ligand->reaction_vial reducing_agent Reducing Agent (e.g., SnCl2) reducing_agent->reaction_vial heating Incubation with Heating reaction_vial->heating cooling Cooling to Room Temperature heating->cooling qc Quality Control (Radio-TLC) cooling->qc final_product Final 188Re-Ethylthiourea Complex qc->final_product

Caption: General workflow for the preparation of a ¹⁸⁸Re-ethylthiourea complex.

G cluster_1 Stepwise Formation of Rhenium(V)-Ethylthiourea Complexes re_start [ReOCl4]- etu + this compound (L) re_start->etu re_l1 [ReOLCl3] etu->re_l1 etu2 + L re_l1->etu2 re_l2 [ReOL2Cl2]+ etu2->re_l2 etu3 + L re_l2->etu3 re_l3 [ReOL3Cl]2+ etu3->re_l3 etu4 + L re_l3->etu4 re_l4 [ReOL4]3+ etu4->re_l4

Caption: Stepwise complexation of Rhenium(V) with N-ethylthiourea.

References

Troubleshooting & Optimization

Technical Support Center: Ethylthiourea (ETU) Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethylthiourea (ETU). This resource provides comprehensive guidance on minimizing ETU degradation during sample storage and troubleshooting common stability issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound (ETU) during storage?

A1: The stability of ETU, like other thiourea (B124793) compounds, is primarily influenced by environmental factors.[1][2] Key drivers of degradation include:

  • Temperature: Elevated temperatures significantly accelerate the rate of thermal decomposition.[1]

  • pH: ETU's stability is pH-dependent. Both acidic and alkaline conditions can catalyze degradation reactions like hydrolysis.[1][2][3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][5][6][7]

  • Oxidation: The thiocarbonyl group in ETU is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.[2][8]

  • Humidity: As thiourea derivatives can be hygroscopic, moisture can facilitate hydrolysis and oxidative degradation.[1][9]

Q2: What are the visible signs of ETU degradation in a solid sample or solution?

A2: Degradation of ETU may be indicated by several observable changes. For solid compounds, signs include a color change, often to a yellowish tint, clumping due to moisture absorption, or the emission of ammonia (B1221849) or sulfurous odors.[1] In solutions, degradation can manifest as a yellow or brown discoloration, which suggests the formation of colored byproducts from the oxidation of the thiocarbonyl group.[2]

Q3: I'm working with biological samples (e.g., plasma, urine). Are there special considerations for ETU stability?

A3: Yes, biological matrices present unique challenges. The presence of active enzymes can be a major cause of analyte degradation.[10][11] For ETU, it is crucial to evaluate its stability in the specific biological matrix you are using. To mitigate enzymatic degradation, samples should be processed as quickly as possible and stored at ultra-low temperatures (e.g., -70°C).[6] Adjusting the pH of the sample by adding appropriate buffers can also be an effective way to prevent degradation.[10][11]

Q4: My ETU concentration is decreasing in my stock solution over time. What is the likely cause and how can I fix it?

A4: A gradual decrease in concentration strongly suggests degradation, likely due to hydrolysis, oxidation, or other rearrangement reactions.[2] This process can be accelerated by non-neutral pH, elevated storage temperature, or light exposure.[2] To resolve this, it is highly recommended to prepare fresh stock solutions for your experiments. If storage is necessary, store the solution at a low temperature (e.g., -20°C), protect it from light by using amber vials, and consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.[1][12]

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Solution(s)
Yellowing of solid ETU or solution Oxidation or photodegradation.[1][2]Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place.[1] Consider purging the container with an inert gas (e.g., nitrogen) before sealing.[1][12]
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.[1]Verify that the storage temperature is within the recommended range (see table below). Ensure the container is properly sealed to prevent moisture entry.[1]
Solid ETU is clumpy or sticky Absorption of moisture (hygroscopicity).[1]Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1] When removing from cold storage, allow the vial to warm to room temperature before opening to prevent condensation.[12]
Low or inconsistent recoveries in analytical runs Degradation during sample preparation or storage.Prepare samples fresh whenever possible. If samples must be stored, keep them at ≤ -20°C and protect from light.[12] Evaluate the need for a stabilizing agent or pH adjustment in your sample matrix.[10][11]

Data Presentation: Storage Conditions & Degradation Factors

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale Source(s)
Temperature (Solid) 15 – 25 °C (Controlled Room Temp)Minimizes thermal degradation for routine storage.[13]
Temperature (Solution/Biological) ≤ -20°C (Frozen)Drastically slows chemical and enzymatic degradation pathways. For long-term stability, -70°C is often preferred.[6][12]
Light Exposure Store in the dark (e.g., amber vials, dark cabinet)Prevents photodegradation caused by UV and ambient light.[1][6][9][12]
Atmosphere Tightly sealed container; consider inert gas (N₂ or Ar)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[1][12]
Humidity Store in a dry place or desiccatorPrevents moisture absorption which can facilitate degradation.[1]

Table 2: Summary of Factors Influencing ETU Degradation

Factor Effect on Stability Mitigation Strategy Source(s)
Elevated Temperature Accelerates degradation rate according to Arrhenius equation.Store samples at reduced temperatures (e.g., 4°C for short-term, ≤ -20°C for long-term).[1][7][10]
Extreme pH (Acidic or Basic) Can catalyze hydrolysis and other degradation reactions.Maintain solutions at an optimal pH using buffers. Conduct preliminary stability studies in your chosen buffer system.[1][2][3][4]
UV/Fluorescent Light Can provide the energy to initiate photolytic degradation.Use amber glass or opaque containers. Avoid direct sunlight and limit exposure to ambient lab lighting.[1][6][7][9]
Oxidizing Agents (e.g., H₂O₂) / Air Can oxidize the sulfur atom, leading to desulfurization and formation of products like ethyleneurea.Prepare solutions with de-gassed solvents. Purge container headspace with an inert gas (N₂ or Ar). Avoid contamination with oxidizing agents.[2][8][14]
Moisture / Humidity Facilitates hydrolytic and oxidative degradation pathways.Use a desiccator for solid storage. Ensure containers are sealed tightly.[1][7]
Enzymatic Activity (Biological Matrices) Can rapidly metabolize or degrade ETU in vitro.Add enzyme inhibitors (if compatible with analysis). Keep samples at low temperatures (≤ -20°C) at all times and minimize freeze-thaw cycles. Process samples immediately after collection if possible.[6][10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study for ETU

This protocol is designed to intentionally degrade ETU under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To determine the degradation pathways of ETU and validate an analytical method that can separate the parent compound from its major degradants.[15][16]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of ETU in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at a controlled elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[16]

    • After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[7][14]

  • Alkaline Degradation:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature or a mildly elevated temperature for a specified period.

    • Neutralize the sample with an equivalent amount of 0.1 N HCl.[7][14]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for up to 24 hours.[16]

    • Analyze the sample at various time points.

  • Thermal Degradation:

    • For solid ETU, place the powder in a controlled temperature and humidity oven (e.g., 60°C / 75% RH) for several days.[1]

    • For ETU solution, incubate at 60°C and analyze at various time points.[7]

  • Photolytic Degradation:

    • Expose a solution of ETU in a transparent container to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[7][16]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to separate and identify degradation products.

Protocol 2: General Workflow for Sample Handling and Storage

Objective: To provide a standardized procedure for collecting, processing, and storing samples containing ETU to minimize degradation prior to analysis.

Methodology:

  • Sample Collection: Collect samples (e.g., biological fluids, environmental water) in appropriate, pre-labeled containers. For biological samples, use tubes containing a suitable anticoagulant like EDTA if working with plasma.[6]

  • Immediate Processing: Process samples as quickly as possible. This may include centrifugation to separate plasma or filtration for water samples.

  • pH Adjustment/Stabilizer Addition (If Necessary): Based on preliminary stability data, adjust the sample pH with a buffer or add a chemical stabilizer if required to prevent degradation.[10][11]

  • Aliquoting: Aliquot samples into smaller volumes in amber, tightly-sealed cryovials. This minimizes the need for repeated freeze-thaw cycles on the entire sample.

  • Storage: Immediately place the aliquoted samples in a freezer set to the appropriate temperature.

    • Short-term storage (< 1 week): -20°C may be sufficient.

    • Long-term storage (> 1 week): -70°C or lower is recommended.[6]

  • Sample Retrieval and Analysis:

    • When ready for analysis, remove only the required number of aliquots from the freezer.

    • Thaw the samples under controlled conditions (e.g., in a refrigerator or on ice).

    • Proceed with the analytical extraction and measurement promptly after thawing.

Visualizations

ETU_Sample_Workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Analysis A 1. Sample Collection (e.g., Plasma, Urine, Water) B 2. Immediate Processing (Centrifuge/Filter) A->B C 3. Add Stabilizer / Buffer (If required) B->C X Degradation Risk! (Delay, Light, High Temp) B->X Delay D 4. Aliquot into Amber Vials C->D E 5. Store at ≤ -20°C (Protect from Light) D->E F 6. Thaw Sample (Controlled Conditions) E->F E->X Improper Storage G 7. Sample Extraction F->G H 8. Instrumental Analysis (e.g., LC-MS/MS) G->H

Caption: Workflow for minimizing ETU degradation during sample handling.

ETU_Degradation_Pathway cluster_stressors Degradation Stressors ETU This compound (ETU) Intermediates Oxidized Intermediates (e.g., Sulfenic, Sulfinic acids) ETU->Intermediates Oxidation (H₂O₂, O₂) EU Ethyleneurea Intermediates->EU Desulfurization Sulfate Sulfate Intermediates->Sulfate Further Oxidation Temp Heat Temp->ETU Light Light Light->ETU pH Extreme pH pH->ETU

References

Technical Support Center: Overcoming Matrix Effects in Ethylthiourea (ETU) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of ethylthiourea (ETU) by LC-MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of ETU, with a focus on overcoming matrix effects.

Q: I am observing significant signal suppression for ETU in my sample matrix. What are the initial steps to identify and mitigate this issue?

A: Signal suppression is a common manifestation of matrix effects in LC-MS analysis.[1] A systematic approach is necessary to diagnose and resolve the problem.

Initial Diagnostic Steps:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where matrix components are causing ion suppression.

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the response of an analyte spiked into a blank matrix extract with its response in a neat solvent. A lower response in the matrix indicates signal suppression.[2]

Primary Mitigation Strategies:

  • Sample Preparation Optimization: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering endogenous compounds.[3]

  • Chromatographic Separation: Modifying the LC method can help to separate the analyte of interest from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as d4-ETU, can effectively compensate for matrix effects.[4][5]

Below is a workflow to guide you through the troubleshooting process:

cluster_0 Troubleshooting Workflow for Matrix Effects Start Start: Significant Signal Suppression Observed Assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess Optimize_Prep Optimize Sample Preparation Assess->Optimize_Prep Matrix Effect Confirmed Modify_LC Modify LC Method Optimize_Prep->Modify_LC Suppression Persists Re_evaluate Re-evaluate Matrix Effect Optimize_Prep->Re_evaluate After Optimization Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Modify_LC->Use_SIL_IS Suppression Persists Modify_LC->Re_evaluate After Optimization Use_SIL_IS->Re_evaluate Re_evaluate->Optimize_Prep Still Unacceptable End_Good Problem Resolved: Proceed with Validation Re_evaluate->End_Good Within Acceptable Limits End_Bad Further Optimization Required

Caption: Troubleshooting workflow for identifying and mitigating matrix effects in LC-MS analysis.

Q: My recoveries for ETU are low and inconsistent across different food matrices. Which sample preparation technique is recommended?

A: The choice of sample preparation technique is critical for achieving good and consistent recoveries of ETU. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE) are commonly employed and have shown good results.

  • Modified QuEChERS: A modified QuEChERS procedure using alkaline acetonitrile (B52724) for extraction has demonstrated satisfactory recoveries for ETU in potatoes and cucumbers, ranging from 90.6% to 103.5%.[6][7]

  • Methanol-based Extraction with SPE Cleanup: Extraction with methanol (B129727) followed by cleanup with an alumina (B75360) SPE column has also been validated for various food matrices, with recoveries between 71% and 121%.[8][9]

For highly pigmented samples like spinach, a QuEChERS method followed by dispersive SPE (dSPE) cleanup is effective at removing interferences such as chlorophyll.[10]

Q: I do not have access to a stable isotope-labeled internal standard for ETU. What are my options?

A: While a SIL-IS is the preferred method for correcting matrix effects, other strategies can be employed:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample extract and creating a calibration curve for each sample. This is a robust method for correcting matrix effects but can be time-consuming.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this may compromise the limit of detection.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for correcting matrix effects?

A2: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C). Since it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.

cluster_1 Principle of SIL-IS Correction Analyte Analyte Ion_Source Ion Source Analyte->Ion_Source SIL_IS SIL-IS (e.g., d4-ETU) SIL_IS->Ion_Source Matrix Matrix Components Matrix->Ion_Source Causes Suppression/ Enhancement Detector Mass Spectrometer Detector Ion_Source->Detector Ratio Calculate Ratio (Analyte / SIL-IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: The use of a SIL-IS to compensate for matrix effects in the ion source.

Q3: Are there alternative ionization techniques that are less prone to matrix effects for ETU analysis?

A3: While electrospray ionization (ESI) is commonly used, it is known to be susceptible to matrix effects.[1] Atmospheric pressure chemical ionization (APCI) can sometimes be less prone to matrix effects compared to ESI.[1] Another technique, particle beam liquid chromatography/mass spectrometry (PB/LC/MS), has also been successfully used for the analysis of ETU in food crops.[11]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for ETU Analysis
MethodMatrixExtraction SolventCleanupRecovery (%)RSD (%)LOQReference
Modified QuEChERSPotato, CucumberAlkaline Acetonitrile (1% NH₃·H₂O)-90.6 - 103.5< 70.005 mg/kg[6][7]
Methanol Extraction & SPEVarious FoodsMethanolAlumina SPE71 - 121< 255 ng/g[8][9]
Solid-Supported Liquid ExtractionUrineDichloromethaneDiatomaceous Earth98 ± 5-0.5 µg/L[4][12]

Experimental Protocols

Modified QuEChERS Method for ETU in Potato and Cucumber

This protocol is adapted from the method described by Zhang et al. (2013).[6]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., d4-ETU).

  • Extraction:

    • Add 10 mL of alkaline acetonitrile (containing 1% ammonia (B1221849) water).

    • Vortex for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

    • Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take a 0.5 mL aliquot of the cleaned-up extract.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm filter before LC-MS/MS injection.

LC-MS/MS Parameters for ETU Analysis

These are example parameters and may require optimization for your specific instrument and application.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a ZIC-pHILIC column, is often used for the separation of the polar ETU molecule.[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • ETU Transitions: Monitor at least two transitions for confirmation (e.g., precursor ion > product ion).

    • d4-ETU Transitions: Monitor the corresponding transitions for the internal standard.

References

Technical Support Center: Ethylenethiourea (ETU) Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of ethylenethiourea (B1671646) (ETU) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What is ethylenethiourea (ETU) and why is its analysis in soil important?

A1: Ethylenethiourea (ETU) is a primary degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb, maneb, and zineb, which are widely used in agriculture.[1][2] Due to its higher stability and mobility compared to the parent compounds, ETU is a potential groundwater contaminant.[1] Concerns about its potential carcinogenicity and other toxic effects necessitate reliable methods for its detection and quantification in soil to assess environmental contamination and ensure food safety.

Q2: What are the most common methods for extracting ETU from soil?

A2: The most prevalent and effective methods for extracting ETU from soil samples include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique that involves solvent extraction with acetonitrile (B52724) followed by a cleanup step.[3][4][5] Modified QuEChERS protocols are often developed to improve recovery for the polar ETU molecule.[3][6]

  • Solid-Phase Extraction (SPE): SPE is frequently used as a cleanup step after initial solvent extraction to remove matrix interferences.[6][7] Various sorbents can be employed depending on the specific matrix characteristics.[8]

  • Solvent Extraction: This involves extracting ETU from the soil using a suitable solvent. Methanol and acetonitrile are commonly used.[7][9] This is often followed by a cleanup step.

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to enhance the extraction efficiency of ETU from soil particles, often leading to reduced solvent consumption and extraction time.[10][11][12][13]

Q3: Which analytical instruments are typically used for ETU quantification?

A3: Due to the need for high sensitivity and selectivity, the following instruments are most commonly used:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the determination of ETU, offering excellent sensitivity and specificity.[3][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods can also be used for ETU analysis, though derivatization may be necessary for this polar compound.[14]

  • High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): While less sensitive than mass spectrometry, HPLC-UV/DAD can be a viable option for ETU analysis.[15][16]

Troubleshooting Guide

Problem 1: Low recovery of ETU from soil samples.

Possible Cause Troubleshooting Suggestion
Inappropriate Extraction Solvent ETU is a polar compound. Ensure the extraction solvent has appropriate polarity. Acetonitrile is commonly used in QuEChERS methods.[3][4] Methanol has also been shown to be effective.[7] For some soil types, a mixture of solvents like acetone (B3395972) and ethyl acetate (B1210297) might improve extraction efficiency.[9][17]
Strong Analyte-Matrix Interactions Soil is a complex matrix with various active sites that can retain pesticides.[5] Consider adding water to dry soil samples to rehydrate them before extraction, which can improve the release of ETU.[4] Ultrasound-assisted extraction (UAE) can help disrupt these interactions and improve recovery.[10][11][12]
Suboptimal pH of Extraction Solvent The pH of the extraction medium can influence the stability and extraction of ETU. Some studies have found that using an alkaline extraction solvent, such as acetonitrile with 1% ammonia (B1221849) water, can improve recovery.[3]
Losses during Sample Cleanup The cleanup step is crucial but can also lead to analyte loss. Evaluate the type and amount of sorbent used in dispersive SPE (dSPE). Common sorbents include PSA, C18, and GCB. The choice of sorbent should be optimized to remove interferences without retaining ETU.

Problem 2: High matrix effects leading to inaccurate quantification.

Possible Cause Troubleshooting Suggestion
Co-extraction of Interfering Compounds Soil matrices are complex and can introduce compounds that suppress or enhance the analyte signal in the mass spectrometer.[18][19][20][21] An effective cleanup step is essential. Dispersive SPE (dSPE) with sorbents like PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black) can remove sugars, lipids, and pigments that often cause matrix effects.
Insufficient Chromatographic Separation Poor separation of ETU from matrix components can lead to ion suppression.[18] Optimize the HPLC/GC method, including the column type, mobile phase/carrier gas, and gradient/temperature program. For ETU, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be effective.[3]
Inadequate Calibration Strategy The presence of matrix effects can invalidate calibration curves prepared in pure solvent.[21] Use matrix-matched calibration standards by spiking blank soil extract with known concentrations of ETU to compensate for signal suppression or enhancement.[5]

Problem 3: Poor peak shape and reproducibility in chromatography.

Possible Cause Troubleshooting Suggestion
Active Sites in the GC/HPLC System ETU can interact with active sites in the injection port, column, or detector, leading to tailing peaks and poor reproducibility. Ensure the system is well-maintained and consider using a column specifically designed for polar analytes.
Sample Overload Injecting too concentrated a sample can lead to broad or distorted peaks. Dilute the final extract before injection.
Incompatible Solvent for Injection The solvent of the final extract should be compatible with the mobile phase (in HPLC) or the initial oven temperature (in GC). Solvent mismatch can cause peak distortion. If necessary, evaporate the extraction solvent and reconstitute the residue in a more compatible solvent.

Data Summary

The following table summarizes quantitative data from various studies on ETU extraction from soil and other matrices.

Method Matrix Extraction Solvent Cleanup Sorbent Recovery (%) Limit of Quantification (LOQ) Analytical Technique
Modified QuEChERSPotato & CucumberAcetonitrile with 1% NH₃·H₂ONot specified90.6 - 103.50.005 mg/kgHPLC-MS/MS[3]
Modified QuEChERSCornAcetonitrileGCB and C1885.1 - 111.0Not specifiedLC-MS/MS[3]
Solvent Extraction & SPEFood MatricesMethanolAlumina71 - 1215 ng/gHPLC-MS/MS[7]
Ultrasound-Assisted ExtractionSoilEthyl acetate and MethanolNot specified79 - 1050.07 - 5.25 mg/kgGC-µECD/NPD[10]

Experimental Protocol: Modified QuEChERS for ETU in Soil

This protocol is a generalized procedure based on common QuEChERS methods.[3][4][5] Note: This protocol should be optimized and validated for your specific soil type and instrumentation.

1. Sample Preparation: a. Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. c. Add 10 mL of deionized water to the soil, vortex for 1 minute, and let it stand for 30 minutes to hydrate.

2. Extraction: a. Add 10 mL of acetonitrile (containing 1% acetic acid or 1% ammonia water, depending on optimization) to the centrifuge tube. b. Add an appropriate internal standard. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

Visualizations

ETU_Extraction_Troubleshooting start Start Analysis problem Low ETU Recovery start->problem decision decision solution solution decision1 Is extraction solvent optimized? problem->decision1 solution1 Use polar solvent (e.g., Acetonitrile, Methanol). Consider modifying pH. decision1->solution1 No decision2 Is soil hydrated? decision1->decision2 Yes solution1->decision1 solution2 Add water to dry soil before extraction. decision2->solution2 No decision3 Are analyte-matrix interactions strong? decision2->decision3 Yes solution2->decision2 solution3 Employ Ultrasound-Assisted Extraction (UAE). decision3->solution3 Yes solution4 Optimize dSPE cleanup: - Adjust sorbent type/amount - Evaluate analyte loss decision3->solution4 No solution3->decision3 end Acceptable Recovery solution4->end

Caption: Troubleshooting workflow for low ETU recovery.

ETU_Matrix_Effects_Troubleshooting start Start Quantification problem High Matrix Effects (Ion Suppression/Enhancement) start->problem decision decision solution solution decision1 Is cleanup step effective? problem->decision1 solution1 Optimize dSPE cleanup: - Use PSA for polar interferences - Use C18 for nonpolar - Use GCB for pigments decision1->solution1 No decision2 Is chromatographic separation adequate? decision1->decision2 Yes solution1->decision1 solution2 Optimize LC/GC method: - Change column (e.g., HILIC) - Adjust mobile phase/gradient decision2->solution2 No decision3 Is calibration method appropriate? decision2->decision3 Yes solution2->decision2 solution3 Use matrix-matched calibration standards. decision3->solution3 No end Accurate Quantification decision3->end Yes solution3->end

Caption: Troubleshooting workflow for matrix effects.

References

Troubleshooting poor peak shape in ethylthiourea chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in ethylthiourea (ETU) chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in this compound chromatography?

Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, splitting, or broadening.[1] These issues can compromise the accuracy and precision of analytical results by affecting resolution and integration.[2] The primary causes often relate to secondary chemical interactions between this compound and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.[3][4]

Q2: Why is my this compound peak tailing and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem.[5] For polar compounds like this compound, this is often caused by unwanted secondary interactions with the stationary phase.

Common Causes and Solutions for Peak Tailing:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact strongly with the polar functional groups of this compound, causing tailing.[3][6]

    • Solution 1: Adjust Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, reducing their ability to interact with the analyte.[6] A mobile phase pH of around 4.5 has been used successfully in ETU analysis.[7]

    • Solution 2: Use an End-Capped Column: End-capped columns have most of the residual silanol groups chemically modified, which minimizes these secondary interactions.[3][6]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 10-20 mM) can help mask the residual silanol groups on the stationary phase, improving peak shape.[5][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination or Degradation: Accumulation of matrix components from samples can create active sites that cause tailing.[9] A void at the column inlet can also lead to peak shape issues.[4]

    • Solution: Use a guard column to protect the analytical column.[9][10] If the column is contaminated, try flushing it or, if necessary, replace the column.[2]

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape issues in this compound chromatography.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks System Issue check_all_peaks->all_peaks Yes single_peak Chemical/Method Issue check_all_peaks->single_peak No check_frit Check for blocked column frit all_peaks->check_frit check_extracolumn Minimize extra-column volume (tubing length/ID) check_frit->check_extracolumn check_detector Check detector settings (e.g., large cell volume) check_extracolumn->check_detector peak_shape_type Identify Peak Shape single_peak->peak_shape_type tailing Peak Tailing peak_shape_type->tailing Tailing fronting Peak Fronting peak_shape_type->fronting Fronting split Split Peak peak_shape_type->split Split broad Broad Peak peak_shape_type->broad Broad tailing_solutions Adjust Mobile Phase pH (Low) Increase Buffer Strength Use End-Capped Column Reduce Sample Concentration tailing->tailing_solutions fronting_solutions Reduce Sample Concentration Match Sample Solvent to Mobile Phase fronting->fronting_solutions split_solutions Check for Blocked Frit/Void Ensure Complete Sample Dissolution split->split_solutions broad_solutions Check for Extra-Column Volume Optimize Mobile Phase Strength Ensure Column is Equilibrated broad->broad_solutions

Caption: A logical workflow to diagnose poor chromatographic peak shape.

Q3: What causes peak fronting for this compound?

Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but can still occur.

Common Causes and Solutions for Peak Fronting:

  • Column Overload: Similar to tailing, injecting a very high concentration of the analyte can lead to fronting.[2][9]

    • Solution: Dilute the sample or reduce the injection volume.[9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and distort, often resulting in fronting.[5][9][11]

    • Solution: Dissolve the sample in the mobile phase or in a solvent that is weaker than the mobile phase.[6][11]

Q4: My this compound peak is split. What should I do?

Split peaks can suggest a disruption in the sample path.

Common Causes and Solutions for Split Peaks:

  • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample flow to be uneven.[2]

    • Solution: Reverse flush the column to try and dislodge the blockage.[2] If this fails, the column may need to be replaced. Using an in-line filter can help prevent this.[2]

  • Column Void or Channeling: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[4][9]

    • Solution: This usually indicates column degradation, and the column should be replaced.[9]

  • Sample Injection Issues: Problems with the injector, such as a partially clogged needle, can lead to improper sample introduction onto the column.[11]

    • Solution: Clean and maintain the autosampler and injector according to the manufacturer's guidelines.

Experimental Protocols & Data

Recommended HPLC Starting Conditions

For successful analysis of this compound, a reversed-phase HPLC method is commonly employed.[12] Below are typical starting parameters that can be optimized to improve peak shape.

ParameterRecommendationRationale
Column C18, End-Capped (e.g., 4.6 x 250 mm, 5 µm)C18 provides good retention for moderately polar compounds. End-capping minimizes silanol interactions.[3][6]
Mobile Phase Acetonitrile (B52724)/Methanol and Buffered WaterA mixture of organic solvent and water is typical for reversed-phase.[12][13]
Aqueous Buffer 0.01 M - 0.05 M Ammonium (B1175870) Acetate or Phosphate BufferBuffers control the pH and can mask silanol interactions.[7][12]
Mobile Phase pH 2.5 - 4.5A low pH protonates silanols, reducing secondary interactions and improving peak shape.[6][14]
Detection UV at 230-240 nmThis compound has UV absorbance in this range.[12]
Injection Volume 5 - 20 µLKeep the injection volume minimal to avoid overloading the column.[8]
Sample Solvent Mobile Phase or Water/Methanol MixtureThe sample solvent should be weaker than or match the mobile phase to prevent peak distortion.[11]
Protocol: Mobile Phase pH Adjustment

Properly adjusting the mobile phase pH is critical for controlling peak shape.[14]

  • Prepare the Aqueous Component: Dissolve the buffer salt (e.g., ammonium acetate) in HPLC-grade water to the desired concentration (e.g., 0.05 M).[12]

  • Initial pH Measurement: Use a calibrated pH meter to measure the pH of the aqueous solution.

  • Adjust pH: Slowly add a suitable acid (e.g., formic acid or phosphoric acid) dropwise while stirring until the target pH (e.g., 3.0) is reached.[6] Be careful not to overshoot the target pH.

  • Final Preparation: Mix the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Degas the Mobile Phase: Before use, degas the final mobile phase to remove dissolved gases that can cause baseline noise and other issues.[6]

Mechanism of Peak Tailing

The diagram below illustrates how secondary interactions with residual silanol groups on the HPLC column's stationary phase can lead to peak tailing for this compound and how mobile phase modifiers can mitigate this effect.

Peak_Tailing_Mechanism Mechanism of Silanol-Induced Peak Tailing cluster_0 Unmodified Silica Surface cluster_1 Mitigation by Low pH silica Silica Surface silanol Si-OH (Silanol Group) etu1 This compound etu1->silanol Secondary Interaction (Hydrogen Bonding) result1 Result: Peak Tailing silica2 Silica Surface silanol_prot Si-OH2+ (Protonated Silanol) etu2 This compound etu2->silanol_prot Interaction Repressed result2 Result: Symmetrical Peak h_plus H+ (from acidic mobile phase) h_plus->silanol_prot Protonation

Caption: How acidic mobile phases reduce peak tailing from silanol interactions.

References

Technical Support Center: Detection of Ethylthiourea (ETU) in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ethylthiourea (ETU) in water samples.

I. Troubleshooting Guides

This section addresses common issues encountered during the analysis of ETU using various analytical techniques.

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: Why am I observing significant peak tailing for my ETU standard and samples?

Answer: Peak tailing in LC-MS/MS analysis of ETU can arise from several factors:

  • Secondary Silanol (B1196071) Interactions: ETU, being a basic compound, can interact with residual silanol groups on the surface of silica-based columns, leading to tailing.

    • Solution:

      • Mobile Phase Modification: Add a buffer to your mobile phase. For example, using ammonium (B1175870) formate (B1220265) with formic acid can help suppress silanol interactions. Ensure the buffer is present in both aqueous and organic mobile phases for consistent results during gradient elution.[1]

      • Column Choice: Utilize a column with end-capping or a different stationary phase (e.g., polymer-based) that is less prone to secondary interactions.

  • Column Overload: Injecting too high a concentration of ETU can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Extra-column Effects: Poor connections, excessive tubing length, or a large detector cell volume can contribute to peak broadening and tailing.

    • Solution: Ensure all fittings are secure and use tubing with the appropriate internal diameter and minimal length.[2]

Question: I am experiencing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like environmental water.

  • Sample Preparation: Employ a robust sample cleanup procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose.[3][4]

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard, such as ETU-d4. This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the native analyte.[5]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6]

  • Chromatographic Separation: Optimize your LC method to achieve good separation between ETU and co-eluting matrix components.[4]

Question: My analyte recovery is low and inconsistent. What are the possible causes and solutions?

Answer: Low and variable recovery can be due to issues in the sample preparation, particularly during solid-phase extraction (SPE).

  • SPE Sorbent Selection: Ensure the chosen SPE sorbent is appropriate for the polarity of ETU. Reversed-phase sorbents like C18 are commonly used.

  • Sample pH: The pH of the water sample can influence the retention of ETU on the SPE sorbent. Optimization of the sample pH may be necessary.[7][8]

  • Elution Solvent: The elution solvent may not be strong enough to completely desorb ETU from the sorbent.

    • Solution: Try a stronger elution solvent or increase the volume of the current solvent. It may also be beneficial to include a "soak" step where the elution solvent is allowed to sit on the sorbent for a few minutes before elution.[9][10]

  • Drying Step: Over-drying the SPE cartridge after the wash step can sometimes lead to analyte loss, especially for volatile compounds.[9]

  • Flow Rate: The flow rate during sample loading and elution can impact recovery. A slower flow rate generally allows for better interaction between the analyte and the sorbent.[9]

B. Gas Chromatography (GC)

Question: I am observing "ghost peaks" in my GC chromatograms. What is the source of this contamination?

Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:

  • Septum Bleed: Particles from the injection port septum can degrade at high temperatures and introduce contaminants.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[11]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce volatile compounds.

    • Solution: Use high-purity carrier gas and ensure gas lines are clean. Installing a carrier gas filter can help remove contaminants.[12]

  • Injection Port Contamination: Residue from previous injections can accumulate in the injector liner.

    • Solution: Regularly clean or replace the injector liner.[11]

  • Sample Carryover: Insufficient rinsing of the syringe between injections can lead to carryover from a concentrated sample to the subsequent one.

    • Solution: Implement a thorough syringe rinsing procedure with an appropriate solvent.

Question: Why are my ETU peaks broad or tailing in my GC analysis?

Answer: Poor peak shape in GC can be caused by:

  • Active Sites: ETU can interact with active sites in the injection port or on the column, leading to tailing.

    • Solution:

      • Derivatization: Convert ETU to a less polar and more volatile derivative. This is a common and effective solution.[13]

      • Deactivated Liners and Columns: Use deactivated injector liners and columns to minimize interactions.

  • Column Overload: Injecting too much analyte can lead to broad, tailing peaks.

    • Solution: Dilute the sample or reduce the injection volume.

  • Improper Column Installation: A poor column connection can cause peak distortion.

    • Solution: Ensure the column is installed correctly according to the manufacturer's instructions.

C. Electrochemical Detection

Question: The sensitivity of my electrochemical sensor is decreasing over time. What could be the cause?

Answer: A decline in sensor sensitivity can be attributed to:

  • Electrode Fouling: Adsorption of matrix components or reaction byproducts onto the electrode surface can block active sites and hinder electron transfer.[14]

    • Solution: Implement a cleaning protocol for the electrode. This may involve electrochemical cleaning cycles or polishing the electrode surface.

  • Halide-Mediated Passivation: In the presence of halide ions, the electrode surface (e.g., gold) can undergo passivation, reducing its activity.[14]

    • Solution: Consider sample pretreatment to remove interfering halides or use an electrode material that is less susceptible to passivation.

  • Biofouling: In environmental water samples, microorganisms can form a biofilm on the electrode surface, impeding the detection of ETU.[14]

    • Solution: Pre-filter the sample to remove microorganisms. Regular cleaning of the sensor is also crucial.

Question: I am observing interference from other compounds in my water sample. How can I improve the selectivity of my electrochemical method?

Answer: Improving selectivity in electrochemical analysis often involves modifying the sensor or the measurement conditions.

  • Modified Electrodes: Use a chemically modified electrode that has a specific affinity for ETU. For example, electrodes modified with nanoparticles or specific polymers can enhance selectivity.

  • Potential Optimization: Optimize the deposition and stripping potentials to minimize the interference from other electroactive species in the sample.

  • Sample pH: The pH of the supporting electrolyte can significantly influence the electrochemical behavior of ETU and potential interferences. Optimizing the pH can improve selectivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical Limits of Detection (LOD) for ETU in water using different analytical techniques?

A1: The LOD for ETU in water varies significantly depending on the analytical method and instrumentation used. The following table provides a summary of reported LODs.

Analytical TechniqueLimit of Detection (LOD)Reference
LC-MS/MS (Direct Injection)0.058 µg/L[5]
LC-MS/MS (with on-line SPE)0.027 µg/L[5]
GC-NPD~1 µg/L (MDL)[15]
HPLC-UV0.2 µg/L[16]
Cathodic Stripping Voltammetry1.4 µg/LN/A

Q2: What are the recommended storage conditions for water samples collected for ETU analysis?

A2: ETU can degrade in water samples. It is recommended to store samples at 4°C in the dark and analyze them as soon as possible. For longer-term storage, freezing at -20°C may be necessary, but stability studies should be conducted to confirm analyte integrity under these conditions.

Q3: Is derivatization necessary for the GC analysis of ETU?

A3: Yes, derivatization is highly recommended for GC analysis of ETU. ETU is a polar and relatively non-volatile compound, which can lead to poor chromatographic performance (e.g., peak tailing) on standard GC columns. Derivatization converts ETU into a more volatile and less polar derivative, improving peak shape, sensitivity, and reproducibility.[13]

Q4: What are common solid-phase extraction (SPE) sorbents used for ETU in water?

A4: Reversed-phase sorbents are typically used for the extraction of ETU from water samples. C18 (octadecyl) is a common choice due to its ability to retain moderately polar compounds like ETU from an aqueous matrix.

Q5: How can I improve the recovery of ETU during solid-phase extraction (SPE)?

A5: To improve SPE recovery of ETU, consider the following:

  • Optimize Sample pH: Adjusting the sample pH can enhance the retention of ETU on the sorbent.

  • Control Flow Rate: Use a slow and consistent flow rate during sample loading and elution (e.g., 1-2 mL/min).[9]

  • Incorporate a Soak Step: Allow the elution solvent to soak the sorbent for a few minutes before eluting to improve the desorption of the analyte.[9][10]

  • Optimize Elution Solvent: Ensure the elution solvent is strong enough to fully elute ETU from the sorbent. You may need to test different solvents or solvent mixtures.[9][10]

  • Sample Container Rinsing: Rinse the original sample container with the elution solvent and pass it through the SPE cartridge to recover any analyte that may have adsorbed to the container walls.[9]

III. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Adjust the pH of a 100 mL water sample to the optimized value (if determined).

    • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Pass 5 mL of reagent water through the cartridge to remove any unretained interfering compounds.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained ETU from the cartridge with 5 mL of an appropriate organic solvent (e.g., methanol or acetonitrile). A slow flow rate (1-2 mL/min) is recommended.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

B. Derivatization of ETU for GC Analysis

This protocol describes a common derivatization procedure using an alkylating agent.

  • Sample Preparation: The extracted and concentrated sample residue should be completely dry.

  • Reagent Preparation: Prepare a solution of the derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr) in a suitable solvent (e.g., acetone).

  • Reaction:

    • Add the derivatizing reagent to the dried sample extract.

    • Add a catalyst, such as potassium carbonate, to facilitate the reaction.

    • Seal the reaction vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • Quenching and Extraction:

    • After cooling, quench the reaction by adding water.

    • Extract the derivatized ETU into an organic solvent (e.g., hexane).

  • Cleanup:

    • Wash the organic extract with water to remove any excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The final extract is ready for injection into the GC system.

IV. Visualizations

ETU_LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WaterSample Water Sample (100 mL) ConditionSPE Condition C18 SPE Cartridge (Methanol & Water) LoadSample Load Sample (5 mL/min) WaterSample->LoadSample ConditionSPE->LoadSample Conditioned Cartridge WashSPE Wash Cartridge (Reagent Water) LoadSample->WashSPE DrySPE Dry Cartridge (Nitrogen Stream) WashSPE->DrySPE EluteETU Elute ETU (Methanol) DrySPE->EluteETU Concentrate Evaporate to Dryness EluteETU->Concentrate Reconstitute Reconstitute in Mobile Phase (1 mL) Concentrate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of ETU in water samples.

ETU_GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis SampleExtract Dried Sample Extract AddReagents Add Derivatizing Agent & Catalyst SampleExtract->AddReagents React Heat Reaction Vial (e.g., 60°C, 30 min) AddReagents->React QuenchExtract Quench with Water & Extract with Hexane React->QuenchExtract CleanDry Wash & Dry Extract QuenchExtract->CleanDry InjectGC Inject into GC CleanDry->InjectGC SeparateGC Chromatographic Separation InjectGC->SeparateGC DetectGC Detection (e.g., NPD) SeparateGC->DetectGC QuantifyGC Quantification DetectGC->QuantifyGC

Caption: Workflow for GC analysis of ETU with derivatization.

References

Technical Support Center: Ethylthiourea Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues with ethylthiourea (ETU) stock solutions for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has turned a yellowish tint. What does this indicate and is it still usable?

A yellowish discoloration suggests potential degradation of the this compound. This can be caused by oxidation or photodegradation. It is strongly recommended to prepare a fresh solution to ensure the accuracy and reproducibility of your experimental results. If you must use the solution, it should be filtered and its concentration verified by a validated analytical method, such as HPLC.

Q2: I've noticed a precipitate has formed in my refrigerated this compound stock solution. What should I do?

Precipitate formation can occur if the solubility limit is exceeded at lower temperatures or if degradation products that are less soluble have formed. Allow the solution to slowly warm to room temperature to see if the precipitate redissolves. If it does not, this likely indicates the formation of insoluble degradation products. In this case, the solution should be discarded and a fresh one prepared. To avoid this, consider storing the stock solution at a controlled room temperature if it will be used quickly, or preparing smaller aliquots to minimize freeze-thaw cycles if refrigerated storage is necessary.

Q3: I am seeing inconsistent results in my experiments using an this compound stock solution that is a few weeks old. Could this be a stability issue?

Yes, inconsistent experimental results are a common sign of stock solution degradation. Ethylenethiourea (B1671646) in solution can degrade over time, leading to a decrease in the actual concentration of the active compound. It is best practice to use freshly prepared solutions for sensitive experiments. If solutions must be stored, they should be kept in a cool, dark place and for a limited time. For long-term studies, it is advisable to validate the stability of the stock solution under your specific storage conditions.

Q4: What is the optimal solvent for preparing this compound stock solutions?

The choice of solvent depends on the intended application. For analytical purposes, such as creating standards for HPLC, methanol (B129727) or ethyl acetate (B1210297) are commonly used.[1][2][3] For biological assays, the solvent should be compatible with the experimental system. Ethylenethiourea has good solubility in water.[4] When preparing aqueous solutions, using purified water (e.g., Milli-Q) is recommended. The stability of ethylenethiourea can be pH-dependent, so buffering the aqueous solution may be necessary for certain applications.

Troubleshooting Common Stability Issues

Problem Possible Cause Recommended Action
Discoloration (Yellowing) Oxidation or photodegradation.Store the solution in an amber vial or protect it from light. Prepare fresh solution.
Precipitate Formation Exceeded solubility at low temperatures or formation of insoluble degradation products.Allow the solution to warm to room temperature. If the precipitate does not dissolve, discard the solution. Prepare fresh and consider storing at a controlled room temperature if appropriate.
Inconsistent Experimental Results Degradation of this compound leading to a lower effective concentration.Use freshly prepared stock solutions for each experiment. If storing, validate the stability period and store in small, single-use aliquots.
Ammonia or Sulfur-like Odor Thermal decomposition or hydrolysis.Verify that the storage temperature is within the recommended range. Ensure the container is tightly sealed to prevent moisture entry.

Quantitative Data on Ethylenethiourea Stability

While comprehensive quantitative data on the stability of ethylenethiourea stock solutions under a wide range of conditions is limited in publicly available literature, the following table summarizes key findings. It is important to note that stability is highly dependent on the specific conditions of the solution.

Condition Observation Reference
Aqueous Solution (Tap Water) Stable for a period of 150 days at 20°C.[5]
Aqueous Solution (Sterilized with NaN3) Stable for a period of 150 days at 20°C.[5]
Aqueous Solutions (General) Mancozeb (a precursor to ETU) is unstable in aqueous solutions, particularly at an acid pH. ETU formation is influenced by pH and temperature.[6]
Soil (Active) ETU half-life is approximately 1.5 hours under tropical conditions.[7]
Soil (Tyndallized) ETU half-life is approximately 28 hours under tropical conditions.[7]
Water (Natural and Sterile) ETU half-life is approximately 115 and 99 hours, respectively, under tropical conditions.[7]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution (for HPLC)

This protocol describes the preparation of a 1 mg/mL this compound stock solution in methanol, suitable for use as an analytical standard.

Materials:

  • This compound (analytical grade)

  • Methanol (HPLC grade)

  • 10 mL volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the this compound.

  • Once dissolved, bring the flask to volume with methanol.

  • Cap the flask and invert several times to ensure homogeneity.

  • Store the stock solution in a tightly sealed amber glass vial at 4°C for short-term storage. For longer-term storage, aliquoting and freezing (-20°C) may be considered, though freeze-thaw stability should be validated.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate ethylenethiourea from its potential degradation products, allowing for accurate quantification of the parent compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.01M phosphate (B84403) buffer (pH 4.5)[8][9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 231 nm[8][9]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase by dissolving the appropriate amount of a phosphate salt in HPLC-grade water, adjusting the pH to 4.5 with phosphoric acid, and filtering through a 0.45 µm membrane filter.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Inject the standards to generate a calibration curve.

  • Inject the this compound sample to be analyzed.

  • Quantify the amount of ethylenethiourea in the sample by comparing its peak area to the calibration curve.

Visualizations

Diagram 1: Factors Affecting this compound Stability

G Factors Influencing this compound Solution Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes ETU This compound Stock Solution Temperature Temperature ETU->Temperature affects rate pH pH ETU->pH affects rate Light Light Exposure ETU->Light can cause photodegradation Solvent Solvent ETU->Solvent influences solubility and interactions Oxygen Oxygen (Oxidation) ETU->Oxygen promotes oxidation Microbes Microbial Activity ETU->Microbes can cause biotic degradation Degradation Degradation Temperature->Degradation pH->Degradation Light->Degradation Precipitation Precipitation Solvent->Precipitation Oxygen->Degradation Microbes->Degradation LossOfPotency Loss of Potency Degradation->LossOfPotency

Caption: Key factors that can impact the stability of this compound stock solutions.

Diagram 2: Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment start Prepare Fresh ETU Stock Solution store Store Aliquots under Defined Conditions (e.g., Temp, Light) start->store sample Sample at Pre-defined Time Points store->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Remaining ETU and Degradation Products analyze->quantify evaluate Evaluate Stability (e.g., % Degradation, Half-life) quantify->evaluate

Caption: A typical experimental workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Analysis of Ethylthiourea by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of ethylthiourea (ETU) by electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS/MS).

Troubleshooting Guide

Ion suppression is a common challenge in ESI-MS, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression when analyzing this compound.

Problem: Low or no this compound signal, or poor reproducibility.

This is often a primary indicator of significant ion suppression. Follow these steps to diagnose and resolve the issue:

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a major source of matrix components that cause ion suppression.

  • Initial Assessment: Are you using a "dilute-and-shoot" approach? While simple, this method is prone to severe matrix effects, especially in complex samples like fruit and vegetable extracts.

  • Recommended Action: Implement a robust sample preparation protocol. For food matrices, a common and effective method involves extraction with methanol (B129727) followed by solid-phase extraction (SPE) cleanup.[1][2]

    • Extraction: Homogenize the sample and extract this compound with methanol.

    • Cleanup: Use an alumina-based SPE cartridge to remove interfering compounds.[1][2] For certain matrices, a combination of graphitized carbon (like Envicarb) and primary secondary amine (PSA) SPE cartridges can also be effective.

Step 2: Optimize Chromatographic Separation

Poor chromatographic resolution can lead to co-elution of matrix components with this compound, causing ion suppression.

  • Initial Assessment: Is your this compound peak eluting very early, near the solvent front? This is where many polar, unretained matrix components elute, leading to significant suppression.

  • Recommended Action: Adjust your chromatographic conditions to improve retention and separation of this compound from the matrix.

    • Column Choice: A C18 reversed-phase column is commonly used for this compound analysis.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of methanol or acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. A typical starting point is a high aqueous mobile phase, gradually increasing the organic content.

    • UHPLC: Consider using Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and improved peak resolution, which can help separate ETU from interfering matrix components.

Step 3: Utilize an Internal Standard

An internal standard is crucial for accurate quantification, especially when ion suppression is variable between samples.

  • Initial Assessment: Are you using an external calibration? This method is highly susceptible to inaccuracies caused by matrix effects.

  • Recommended Action: Use a stable isotope-labeled internal standard (SIL-IS) for this compound, such as this compound-d4 (ETU-d4).[3] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable correction of the signal.[3]

Step 4: Optimize Mass Spectrometer Source Parameters

Suboptimal ESI source conditions can exacerbate ion suppression.

  • Initial Assessment: Are your source parameters (e.g., capillary voltage, gas flows, temperature) set to generic values?

  • Recommended Action: Optimize the ESI source parameters specifically for this compound. This involves systematically adjusting parameters to maximize the signal-to-noise ratio for ETU. Key parameters to optimize include:

    • Capillary Voltage

    • Nebulizer Gas Flow

    • Drying Gas Flow and Temperature

Workflow for Troubleshooting Ion Suppression

ExperimentalWorkflow Start Start: Homogenized Vegetable Sample Homogenization 1. Homogenization and Extraction - Add Methanol - Vortex - Centrifuge Start->Homogenization SPE_Cleanup 2. Solid-Phase Extraction (SPE) - Alumina Cartridge Homogenization->SPE_Cleanup Conditioning a. Condition Cartridge (Methanol, Water) SPE_Cleanup->Conditioning Loading b. Load Extract Conditioning->Loading Washing c. Wash Cartridge (10% Methanol in Water) Loading->Washing Elution d. Elute ETU (Methanol) Washing->Elution Evaporation 3. Evaporation and Reconstitution - Evaporate to Dryness - Reconstitute in Mobile Phase - Filter Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

References

Technical Support Center: High-Throughput Screening of Ethylthiourea (ETU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of ethylthiourea (ETU).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (ETU) that is typically targeted in HTS assays?

A1: The primary mechanism of action of ETU is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] HTS assays for ETU and other potential thyroid-disrupting chemicals are often designed to detect the inhibition of TPO activity.[2][3][4]

Q2: What are the common HTS assay formats used for screening ETU and other TPO inhibitors?

A2: A common and effective HTS format is the Amplex UltraRed-thyroperoxidase (AUR-TPO) assay. This is a fluorescence-based assay that detects the peroxidase activity of TPO.[3][4][5] It is favored for its high throughput, sensitivity, and reduced use of animal-derived materials compared to older methods like the guaiacol (B22219) oxidation assay.[3] Cell-based assays are also valuable for providing more biologically relevant data on a compound's efficacy and potential toxicity within a living cell context.[6][7]

Q3: What are some critical parameters to consider during the development and validation of an HTS assay for ETU?

A3: Key parameters for HTS assay validation include assessing the assay's signal window, well-to-well variation, day-to-day reproducibility, and DMSO tolerance.[8] For TPO inhibition assays, it's crucial to use a known inhibitor, like methimazole (B1676384) (MMI), as a positive control to evaluate assay performance metrics such as the Z' factor and dynamic range.[3]

Q4: How can I minimize the risk of false positives in my ETU HTS campaign?

A4: False positives in HTS can arise from various sources, including compound interference with the assay technology (e.g., fluorescence quenching or enhancement) and chemical reactivity.[9][10][11][12] To mitigate this, it is recommended to perform counter-screens. For fluorescence-based assays, this can include testing for autofluorescence of the compounds. Additionally, employing orthogonal assays, which use a different detection technology to confirm hits, is a robust strategy to eliminate false positives.[9]

Q5: Are there any known liabilities or common interference patterns associated with thiourea-containing compounds in HTS?

A5: Thiourea derivatives can be prone to certain assay interferences. Their potential for chemical reactivity, including thiol reactivity and redox activity, can lead to false positives in some assay formats.[10][13] It is important to be aware of these potential liabilities and to design secondary assays to identify and eliminate such artifactual hits.

Troubleshooting Guides

This section provides solutions to common problems encountered during the high-throughput screening of this compound.

Problem 1: High Variability in Assay Signal
Possible Cause Troubleshooting Step
Inconsistent dispensing Calibrate and perform regular maintenance on all liquid handling robotics.
Edge effects in microplates Use a plate layout that avoids placing critical samples in the outer wells, or use barrier plates. Ensure uniform incubation conditions across the entire plate.
Reagent instability Prepare fresh reagents daily and protect light-sensitive reagents (e.g., Amplex UltraRed) from light.
Cell plating inconsistency (for cell-based assays) Ensure a homogenous cell suspension before and during plating. Optimize cell seeding density to ensure a healthy and uniform monolayer.
Problem 2: Low Z' Factor (<0.5)
Possible Cause Troubleshooting Step
Small dynamic range Optimize the concentrations of enzyme (TPO), substrate (Amplex UltraRed), and H₂O₂ to maximize the signal-to-background ratio.
High background signal Check for contamination in reagents or microplates. Test for autofluorescence of the assay components and the test compounds.
Suboptimal assay conditions Optimize incubation time, temperature, and buffer composition (pH, ionic strength).
Degradation of positive control Prepare fresh stock solutions of the positive control (e.g., MMI) and store them appropriately.
Problem 3: Inconsistent IC₅₀ Values for ETU
Possible Cause Troubleshooting Step
Compound precipitation Check the solubility of ETU in the final assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid precipitation.
Lot-to-lot variability of reagents Qualify new batches of critical reagents (e.g., TPO microsomes, substrates) by testing them against a standard compound like ETU or MMI.
Assay drift over time Monitor the performance of control wells across all plates in a screening run to detect any systematic drift.
Incorrect data normalization Ensure that data is properly normalized to positive and negative controls on each plate.
Problem 4: Suspected Compound Interference
Possible Cause Troubleshooting Step
Autofluorescence of ETU or library compounds Pre-read the plates before adding assay reagents to measure the intrinsic fluorescence of the compounds. Subtract this background from the final signal.
Fluorescence quenching Run a counter-screen where the fluorescent product is added to wells containing the test compounds to see if they quench the signal.
Non-specific enzyme inhibition Employ a counter-screen using an unrelated enzyme to identify promiscuous inhibitors.[4]
Chemical reactivity (e.g., redox cycling) Test for interference by running the assay in the absence of the enzyme or by using specific scavengers for reactive oxygen species.[13]

Quantitative Data

The following table summarizes the quantitative data for this compound (ETU) and other known thyroid peroxidase (TPO) inhibitors from a high-throughput screening assay using Amplex UltraRed (AUR) with rat thyroid microsomes.

CompoundIC₅₀ (µM)Maximum Inhibition (%)
Methimazole (MMI)0.03100
This compound (ETU) 0.2 100
6-Propylthiouracil0.5100
2,2',4,4'-Tetrahydroxy-benzophenone2.198
2-Mercaptobenzothiazole3.599
3-Amino-1,2,4-triazole1295
Genistein2588

Data adapted from a study on the development of a TPO inhibition assay for high-throughput screening.[3]

Experimental Protocols

High-Throughput Screening for TPO Inhibitors using the Amplex UltraRed (AUR) Assay

This protocol is adapted from a published method for high-throughput screening of TPO inhibitors.[3][5]

Materials:

  • Rat thyroid microsomes (source of TPO)

  • Amplex UltraRed (AUR) reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate (B84403) buffer (200 mM, pH 7.4)

  • 384-well black, clear-bottom microplates

  • Test compounds (including ETU) and control inhibitors (e.g., Methimazole) dissolved in DMSO

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of fluorescence detection (excitation ~544 nm, emission ~590 nm)

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense test compounds and controls in DMSO into the 384-well plates. The final desired concentration range for ETU could be, for example, from 0.01 µM to 100 µM.

    • Include wells with DMSO only as a negative control (100% TPO activity) and a known inhibitor like Methimazole as a positive control (0% TPO activity).

  • Reagent Preparation:

    • Prepare the AUR working solution in 200 mM potassium phosphate buffer to a final concentration of 25 µM.

    • Prepare the H₂O₂ working solution in 200 mM potassium phosphate buffer to a final concentration of 300 µM.

    • Prepare the thyroid microsomal protein suspension in 200 mM potassium phosphate buffer to a final concentration of 5 µg/µL.

  • Assay Reaction:

    • The final assay volume is 80 µL.

    • Add 20 µL of the thyroid microsomal protein suspension to each well.

    • Add 20 µL of the AUR working solution to each well.

    • To initiate the reaction, add 40 µL of the H₂O₂ working solution to each well.

  • Incubation:

    • Incubate the plates at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at ~544 nm and emission at ~590 nm.

  • Data Analysis:

    • Normalize the data using the negative (DMSO) and positive (MMI) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Generate concentration-response curves and determine the IC₅₀ values for active compounds like ETU.

Cell-Based HTS Assay for Thyroid Hormone Disruption (Conceptual Protocol)

While a specific, detailed cell-based HTS protocol for ETU was not found in the initial search, a general approach can be outlined based on available information for screening endocrine disruptors.[14][15] This conceptual protocol would need to be optimized and validated.

Principle: This assay would utilize a genetically engineered cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of a thyroid hormone response element (TRE). Inhibition of thyroid hormone synthesis by compounds like ETU would lead to a decrease in the reporter gene signal.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, GH3) stably transfected with a TRE-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Thyroid hormone (T3) to induce reporter gene expression.

  • Test compounds (including ETU) dissolved in DMSO.

  • White, opaque 384-well microplates suitable for luminescence measurements.

  • Luciferase assay reagent.

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Seed the reporter cell line into 384-well plates at a pre-optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds (including ETU).

    • Include appropriate controls: cells with vehicle (DMSO), cells with T3 alone (positive control for reporter activation), and cells with T3 and a known inhibitor (positive control for inhibition).

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for effects on thyroid hormone signaling and reporter gene expression.

  • Lysis and Reporter Gene Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a luminometer.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Calculate the percent inhibition of the T3-induced reporter gene activity for each compound concentration.

    • Determine the IC₅₀ values for active compounds.

Signaling Pathway and Experimental Workflow Diagrams

Thyroid_Hormone_Synthesis_and_ETU_Inhibition cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) Tg_lumen Thyroglobulin (Tg) Thyroglobulin->Tg_lumen Exocytosis Iodine Iodine (I2) TPO->Iodine Iodination Iodination Iodine->Iodination MIT_DIT MIT & DIT Coupling Coupling MIT_DIT->Coupling T3_T4_cell T3 & T4 Tg_lumen->Iodination Iodination->MIT_DIT on Tg Coupling->T3_T4_cell on Tg ETU This compound (ETU) ETU->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by this compound (ETU).

HTS_Workflow_for_ETU cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_confirmation Hit Confirmation & Follow-up Compound_Library Compound Library (incl. ETU) Plate_Preparation Compound Plating in 384-well Plates Compound_Library->Plate_Preparation Assay Automated Dispensing & Incubation Plate_Preparation->Assay Reagent_Preparation Reagent Preparation (TPO, AUR, H2O2) Reagent_Preparation->Assay Data_Acquisition Fluorescence Reading Assay->Data_Acquisition Primary_Analysis Normalization & % Inhibition Calculation Data_Acquisition->Primary_Analysis Hit_Identification Hit Selection (e.g., >50% inhibition) Primary_Analysis->Hit_Identification Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response Counter_Screens Counter-Screens for Interference Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay Validation Counter_Screens->Orthogonal_Assay

Caption: High-Throughput Screening (HTS) Workflow for ETU.

References

Strategies to prevent oxidative degradation of thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of thiourea (B124793) compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of thiourea compounds.

ProblemPossible Cause(s)Recommended Action(s)
Discoloration (e.g., yellowing) of solid compound Oxidation, photodegradation.[1]Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. For highly sensitive compounds, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.[1]
Ammonia (B1221849) or sulfur-like odor Thermal decomposition or hydrolysis.[1]Verify that the storage temperature is within the recommended range (preferably below 30°C).[1] Ensure the container is properly sealed to prevent moisture ingress.
Compound has become clumpy or sticky Absorption of moisture (hygroscopicity).[1]Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after each use.[1]
Inconsistent experimental results Degradation of the thiourea compound, leading to lower purity.[1]Use a fresh batch of the compound for critical experiments. Before use, verify the purity of the stored compound using an appropriate analytical method such as HPLC or melting point analysis.[1]
Precipitate formation in a thiourea solution Degradation leading to insoluble products; exceeding solubility limits.[1]Prepare fresh solutions immediately before use. If solutions must be stored, filter them before use and consider storing them at a refrigerated temperature, if the compound's solubility allows.[1]
Rapid degradation in solution during an experiment Presence of oxidizing agents (including dissolved oxygen); inappropriate pH; presence of catalytic metal ions.[2]Degas solvents before use. Adjust the pH of the solution to a range where the specific thiourea derivative is most stable. If metal ion catalysis is suspected, add a chelating agent like EDTA to the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of thiourea compounds?

A1: The main factors contributing to the degradation of thiourea compounds are:

  • Temperature: Elevated temperatures can accelerate thermal decomposition.[1][3]

  • Humidity: Many thiourea derivatives are hygroscopic; moisture can facilitate hydrolysis and oxidative degradation.[1]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[1]

  • Oxidizing Agents: Contact with oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the thiocarbonyl group.[1][2]

  • pH: The stability of thiourea compounds in solution is highly dependent on pH, with both acidic and alkaline conditions potentially accelerating degradation.[1][2]

  • Metal Ions: Certain metal ions can act as catalysts for oxidative degradation.[1]

Q2: What are the visible signs of thiourea degradation?

A2: Degradation of a typically white, crystalline thiourea compound may be indicated by a color change to a yellowish tint, the emission of ammonia or sulfurous odors, clumping due to moisture absorption, and the formation of insoluble degradation products.[1]

Q3: What are the recommended storage conditions for solid thiourea compounds?

A3: To minimize degradation, store solid thiourea compounds in a cool (below 30°C), dry, and dark environment.[1] Use tightly sealed amber glass bottles to protect from light and moisture.[1] For particularly sensitive derivatives, storing in a desiccator or under an inert atmosphere like nitrogen is recommended.[1]

Q4: Can I use stabilizers to prolong the shelf-life of thiourea compounds in solution?

A4: Yes, for certain applications, especially for thiourea derivatives in solution, stabilizers can be beneficial. Antioxidants can be added to inhibit oxidative degradation.[1] If the compound is sensitive to metal-catalyzed degradation, a chelating agent such as EDTA can be used to sequester metal ions.[1] For specific applications like alkaline gold leaching, stabilizers such as sodium silicate (B1173343) or sodium sulfite (B76179) have been shown to be effective.[4][5][6]

Q5: What are the common products of thiourea oxidation?

A5: The oxidation of thiourea can result in various products depending on the oxidant and reaction conditions. Common products include formamidine (B1211174) disulfide, which is the initial product of mild oxidation, and thiourea dioxide when oxidized by hydrogen peroxide.[7][8] Further oxidation can lead to the formation of ureas, sulfides, and various oxides of sulfur and nitrogen.[2][9][10]

Data on Thiourea Stabilization

The following table summarizes quantitative data on the effect of stabilizers on thiourea stability in solution.

StabilizerConcentrationConditionsEffect on Thiourea DecompositionReference
Sodium Silicate (Na₂SiO₃) 0.3 mol · L⁻¹Alkaline Solution (pH 11)Reduces decomposition rate from 72.5% to 33.8%[6]
Sodium Sulfite (Na₂SO₃) Not specifiedAlkaline SolutionSignificantly curtails thiourea consumption[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Thiourea Compound

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of a thiourea compound.[2][12][13]

Objective: To investigate the stability of a thiourea compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Thiourea compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Suitable buffer for mobile phase

  • HPLC system with a UV detector and a C18 reverse-phase column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the thiourea compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration.

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize them, and dilute to the appropriate concentration for HPLC analysis.

  • Basic Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same heating and sampling procedure as for acidic degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C) in a controlled environment. Collect samples at different time points.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light). Keep a control sample wrapped in aluminum foil to protect it from light. Sample both solutions at various intervals.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.[1] The method should be capable of separating the parent thiourea compound from all its degradation products.

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector at an appropriate wavelength (e.g., 242 nm).[1]

    • Column Temperature: 30°C.[1]

Protocol 2: Evaluating the Efficacy of an Antioxidant Stabilizer

Objective: To determine the effectiveness of an antioxidant in preventing the oxidative degradation of a thiourea compound in solution.

Materials:

  • Thiourea compound

  • Selected antioxidant (e.g., Butylated hydroxytoluene (BHT), Ascorbic acid)

  • Hydrogen peroxide (H₂O₂)

  • Solvents for solution preparation and HPLC analysis

  • HPLC system with UV detector

Methodology:

  • Solution Preparation:

    • Control Solution: Prepare a solution of the thiourea compound in a suitable solvent.

    • Stabilized Solution: Prepare an identical solution of the thiourea compound containing a specific concentration of the chosen antioxidant.

  • Initiation of Oxidation: To both the control and stabilized solutions, add a known concentration of an oxidizing agent (e.g., H₂O₂) to induce degradation.

  • Time-Course Analysis: Store both solutions under the same conditions (e.g., room temperature, protected from light). At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Sample Quenching (if necessary): If the degradation reaction is fast, it may be necessary to add a quenching agent to stop the reaction before HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining percentage of the parent thiourea compound.

  • Data Comparison: Plot the percentage of the remaining thiourea compound against time for both the control and stabilized solutions. A slower rate of degradation in the stabilized solution indicates the effectiveness of the antioxidant.

Visualizations

Oxidative_Degradation_Pathway cluster_oxidants Initiators Thiourea Thiourea Compound SC(NH2)2 Radical Thiourea Radical Thiourea->Radical e- transfer Thiourea_Dioxide Thiourea Dioxide (H2N)2CSO2 Thiourea->Thiourea_Dioxide Oxidation with H2O2 Oxidants Oxidizing Agents (e.g., O2, H2O2, Metal Ions) Disulfide Formamidine Disulfide [(H2N)2CSSC(NH2)2]2+ Radical->Disulfide Dimerization Further_Oxidation Further Oxidation Products (Urea, SOx, etc.) Disulfide->Further_Oxidation Thiourea_Dioxide->Further_Oxidation

Caption: Oxidative degradation pathways of thiourea compounds.

Prevention_Strategies_Workflow cluster_storage Storage & Handling cluster_solution In-Solution Strategies cluster_monitoring Monitoring & Verification Storage Store in Cool, Dark, Dry Place (Amber, Sealed Container) Control_pH Control pH Storage->Control_pH Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Control_pH Add_Antioxidants Add Antioxidants Control_pH->Add_Antioxidants Add_Chelators Add Chelating Agents (EDTA) Add_Antioxidants->Add_Chelators Degas_Solvents Degas Solvents Add_Chelators->Degas_Solvents Purity_Check Verify Purity (HPLC, MP) Before Use Degas_Solvents->Purity_Check Forced_Degradation Perform Forced Degradation Study Purity_Check->Forced_Degradation Stable_Compound Result: Stable Compound Forced_Degradation->Stable_Compound Start Start: Thiourea Compound Start->Storage Start->Inert_Atmosphere

Caption: Workflow for preventing thiourea compound degradation.

References

Technical Support Center: Forced Degradation Studies for Ethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on ethylthiourea. The information aims to assist in identifying potential degradants and understanding the stability of the molecule under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the parent compound thiourea (B124793), the primary degradation pathways for this compound are expected to be oxidation and, under more extreme conditions, hydrolysis and thermal decomposition. Oxidation of the thiocarbonyl group is a common route, potentially leading to the formation of ethylurea (B42620) and other related products.[1][2][3] Hydrolysis under harsh acidic or basic conditions and exposure to high temperatures can lead to the cleavage of the molecule.[4][5]

Q2: What are the typical stress conditions used in forced degradation studies of this compound?

A2: Typical stress conditions include exposure to acidic and basic solutions, oxidative agents, elevated temperatures, and photolytic stress. The goal is to achieve a level of degradation (typically 5-20%) that is sufficient to identify potential degradants without causing complete destruction of the molecule.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradants?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for this purpose.[6][7][8][9][10] It offers the high sensitivity and selectivity required to separate, identify, and quantify this compound and its various degradation products, even at low concentrations.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. This compound is highly stable under the applied conditions.[4] 3. The analytical method is not sensitive enough.1. Increase the severity of the stress conditions (e.g., higher concentration of acid/base, higher temperature, longer exposure time). 2. While this indicates good intrinsic stability, for the purpose of the study, more aggressive conditions may be necessary to generate degradants. 3. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.
Excessive degradation or multiple, unidentifiable peaks. 1. Stress conditions are too harsh, leading to secondary degradation. 2. The sample is complex, containing multiple degradants.1. Reduce the severity of the stress conditions (e.g., lower concentration of acid/base, lower temperature, shorter exposure time). 2. Utilize a high-resolution mass spectrometer (HRMS) for more accurate mass determination and structural elucidation of the degradants.
Poor peak shape or resolution in the chromatogram. 1. Inappropriate mobile phase or column for the analytes. 2. The pH of the mobile phase is not optimal.1. Experiment with different mobile phase compositions (e.g., varying the organic modifier and buffer). Consider a different HPLC column with alternative selectivity. 2. Adjust the pH of the mobile phase to improve the ionization and retention of this compound and its degradants.
Inconsistent or non-reproducible results. 1. Instability of the prepared solutions. 2. Inconsistent experimental conditions.1. Always use freshly prepared solutions for your experiments. 2. Ensure that all experimental parameters (temperature, pH, concentration, exposure time) are carefully controlled and documented for each experiment.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations should be optimized based on the observed stability of the compound.

Acid and Base Hydrolysis
  • Objective: To investigate the degradation of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • For acid hydrolysis, add the stock solution to a solution of 0.1 M hydrochloric acid.

    • For base hydrolysis, add the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for LC-MS/MS analysis.

Oxidative Degradation
  • Objective: To assess the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add the stock solution to a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

    • At various time points, withdraw samples and quench the reaction if necessary (e.g., by adding a scavenger like sodium bisulfite).

    • Dilute the samples with the mobile phase for LC-MS/MS analysis.

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the stability of this compound.

  • Procedure:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a set temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • After the specified time, dissolve the solid in a suitable solvent and dilute to a known concentration for LC-MS/MS analysis.

Photolytic Degradation
  • Objective: To determine the stability of this compound upon exposure to light.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible radiation (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 watt hours/square meter).

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples by LC-MS/MS.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how results from forced degradation studies of this compound could be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParameterDurationTemperature% DegradationMajor Degradants Detected
Acid Hydrolysis0.1 M HCl24 hours60°C~5%Ethylurea, Unidentified polar degradant
Base Hydrolysis0.1 M NaOH24 hours60°C~8%Ethylurea, Unidentified degradant
Oxidation3% H₂O₂24 hoursRoom Temp~15%This compound S-oxide, Ethylurea
ThermalSolid State48 hours80°C~3%Minor unidentified degradants
Photolytic1.2 million lux hoursN/AN/A<2%No significant degradants

Table 2: Chromatographic Data of this compound and Potential Degradants

CompoundRetention Time (min)m/z (M+H)⁺
This compound5.2105.06
Ethylurea3.889.07
This compound S-oxide4.5121.05

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂) stock_solution->oxidation thermal Thermal (80°C, solid) stock_solution->thermal photo Photolytic (UV/Vis Light) stock_solution->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradants analysis->identification quantification Quantify Degradation analysis->quantification pathway Elucidate Pathway identification->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway ETU This compound ETU_SO This compound S-oxide (Intermediate) ETU->ETU_SO Oxidation (H₂O₂) EU Ethylurea ETU->EU Hydrolysis (Acid/Base) Other Other Degradants ETU->Other Thermal/Photolytic (minor) ETU_SO->EU Further Oxidation/ Hydrolysis

Caption: Proposed degradation pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Inter-laboratory Validated Analytical Methods for Ethylenethiourea (ETU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of ethylenethiourea (B1671646) (ETU), a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. The performance of various analytical techniques is summarized based on available validation data, with a focus on inter-laboratory studies to ensure robustness and reproducibility. Detailed experimental protocols and visual workflows are provided to support methods evaluation and implementation.

Data Presentation: Performance of Analytical Methods for ETU Determination

The following tables summarize the quantitative performance data for various analytical methods used to determine ETU in different matrices. Data from a multi-laboratory collaborative study is highlighted, alongside single-laboratory validation data for comparison.

Table 1: Inter-laboratory Validation Data for ETU in Drinking Water by GC-NPD

Spiked Concentration (µg/L)Mean Recovery (%) - Reagent WaterMean Recovery (%) - Finished Drinking WaterRSDr (%)* - Reagent WaterRSDR (%)** - Reagent WaterRSDr (%)* - Finished Drinking WaterRSDR (%)** - Finished Drinking Water
Youden Pair 182-9285-986-145-246-104-9
Youden Pair 282-9285-986-145-246-104-9
Youden Pair 382-9285-986-145-246-104-9

*RSDr: Within-laboratory relative standard deviation (repeatability) **RSDR: Between-laboratory relative standard deviation (reproducibility) Data from a collaborative study conducted by the U.S. Environmental Protection Agency (USEPA) and AOAC International involving 12 laboratories.[1]

Table 2: Single-Laboratory Validation Data for ETU by Various Analytical Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MSHuman Urine0.05 ng/mL[2]0.5 ng/mL[2]>90[3]Within-run: 3-5, Between-run: 9, Inter-batch: 6[2]
LC-MS/MSFood-5 ng/g[3][4]71-121[3][4]<25[3][4]
HPLC-DADFruits-7-11 µg/kg[5]71-94[5]8-9.5[5]
GC-MSFruits----
HPLC-UVAir-1.39 µg/m³>88.313.3 (overall procedure)[6]
HPLC-ICP-MS/MSVegetal Foodstuffs-0.022 mg/kg87-101Repeatability: 1-4.7, Intermediate Reproducibility: 3.4-10[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for ETU in Water (USEPA Method 509)[8]

This method was the subject of a comprehensive inter-laboratory validation study.[1]

  • Sample Preparation:

    • Adjust the ionic strength and pH of a 50 mL water sample by adding ammonium (B1175870) chloride and potassium fluoride.

    • Pour the sample onto an Extrelut column and allow it to stand for 15 minutes.

    • Elute ETU from the column with 400 mL of methylene (B1212753) chloride.

    • Add a free radical scavenger to the eluate.

    • Concentrate the methylene chloride eluate to 5 mL after solvent exchange with ethyl acetate.

  • Instrumental Analysis:

    • Inject an aliquot of the concentrated extract into a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

    • Separate ETU using a suitable capillary column.

    • Quantify ETU based on the detector response against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ETU in Food[3][4]
  • Sample Preparation:

    • Extract ETU from food commodities using methanol.

    • Clean up the extract using an alumina (B75360) solid-phase extraction (SPE) column.

    • Evaporate the cleaned extract and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Instrumental Analysis:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Operate the mass spectrometer in positive ionization mode.

    • Monitor two precursor ion to product ion transitions in multi-reaction monitoring (MRM) mode for confirmation and quantification.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for ETU in Fruits[5]
  • Sample Preparation:

    • Perform solid-liquid extraction of the fruit sample with acetonitrile.

    • Clean up the extract using Envicarb II/PSA solid-phase extraction (SPE) cartridges.

  • Instrumental Analysis:

    • Inject the cleaned extract into an HPLC system equipped with a diode array detector (DAD).

    • Separate ETU on a suitable reversed-phase column.

    • Detect and quantify ETU by monitoring the absorbance at a specific wavelength.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships described in this guide.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Phase P1 Define Analyte, Matrix, and Method P2 Develop Study Protocol P1->P2 P3 Recruit Participating Laboratories P2->P3 P4 Prepare and Distribute Test Materials P3->P4 E1 Laboratories Analyze Samples P4->E1 Samples Shipped E2 Laboratories Report Results E1->E2 A1 Statistical Analysis of Data (Recovery, RSDr, RSDR) E2->A1 Data Submitted A2 Evaluate Method Performance A1->A2 A3 Publish Collaborative Study Report A2->A3

Caption: General workflow of an inter-laboratory validation study.

Analytical_Method_Comparison cluster_sample_prep Sample Preparation cluster_data Data Processing SP1 Extraction (e.g., LLE, SPE, QuEChERS) SP2 Clean-up SP1->SP2 SP3 Concentration/ Reconstitution SP2->SP3 A1 Separation SP3->A1 Injection A2 Detection A1->A2 GC Gas Chromatography (GC) LC Liquid Chromatography (LC) D1 Quantification A2->D1 Signal NPD Nitrogen-Phosphorus Detector (NPD) MS Mass Spectrometry (MS/MS) DAD Diode Array Detector (DAD) ICPMS Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) D2 Confirmation D1->D2

Caption: Comparative workflow of analytical techniques for ETU analysis.

References

A Comparative Guide to HPLC and GC Methods for Ethylthiourea (ETU) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylthiourea (ETU) is a primary metabolite and degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides.[1] Its classification as a potential carcinogen necessitates sensitive and reliable analytical methods for its quantification in various matrices, including environmental, food, and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for this purpose. The choice between HPLC and GC depends on several factors, including the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation.[2][3]

This guide provides an objective comparison of HPLC and GC methods for ETU quantification, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Core Principles and Methodological Differences

HPLC and GC are both powerful separation techniques, but they operate on different principles. HPLC is ideal for non-volatile, polar, and thermally unstable compounds, while GC is best suited for volatile and thermally stable substances.[2][4] Since ETU is a polar and thermally labile compound, this fundamental difference dictates the analytical approach for each technique.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a liquid sample by passing them through a column packed with a solid stationary phase, using a liquid mobile phase.[2][4] For ETU, Reversed-Phase HPLC (RP-HPLC) is the most common approach. This method allows for the direct analysis of ETU without the need for chemical modification, simplifying sample preparation.

Gas Chromatography (GC)

GC separates volatile compounds in their gaseous state. An inert gas carries the vaporized sample through a column, and separation occurs based on the compounds' boiling points and interactions with the stationary phase.[4] Due to ETU's low volatility and thermal instability, direct GC analysis is not feasible. Therefore, a crucial prerequisite for GC analysis is a derivatization step.[5][6] Derivatization chemically modifies ETU to create a more volatile and thermally stable derivative, allowing it to be vaporized without degradation in the hot GC inlet.[6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying ETU using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Urine, Water, Food Extract) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Injection Filtration->HPLC Column C18 Reversed-Phase Column Separation HPLC->Column Detector UV/DAD or MS Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for ETU quantification using HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Mandatory) cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (e.g., Water, Food Extract) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Add Derivatizing Agent (e.g., BSTFA) & Heat Drying->Deriv GC GC System Injection Deriv->GC Column Capillary Column Separation GC->Column Detector MS or ECD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for ETU quantification using GC.

Detailed Experimental Protocols

Below are representative protocols for the analysis of ETU. These should be optimized and validated for specific sample matrices and instrumentation.

Protocol 1: HPLC-UV/DAD Method

This protocol is based on established methods for analyzing ETU in biological and aqueous samples.[1][7]

  • Sample Preparation:

    • For aqueous samples (e.g., urine), perform a solid-phase extraction (SPE) using a suitable cartridge to clean up the sample and concentrate the analyte.[1]

    • For solid samples, perform a solvent extraction followed by cleanup steps to remove interfering matrix components.

    • Filter the final extract through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • HPLC System: Standard system with a pump, autosampler, and UV/Diode Array Detector (DAD).[8]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 4.5) and an organic modifier like acetonitrile (B52724) or methanol.[1]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 231 nm.[1]

    • Injection Volume: 10-20 µL.

Protocol 2: GC-MS Method with Derivatization

This protocol includes the critical derivatization step required for GC analysis.

  • Sample Preparation & Extraction:

    • Perform a liquid-liquid extraction of the sample using a suitable organic solvent.

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. This is critical as derivatization reagents are sensitive to moisture.[6]

  • Derivatization:

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9][10]

    • Seal the vial and heat at a specific temperature (e.g., 70-80°C) for 30-60 minutes to ensure complete reaction.

    • Cool the sample to room temperature before injection.

  • Chromatographic Conditions:

    • GC System: Gas chromatograph coupled to a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[9]

    • Inlet Temperature: 250°C.[9]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250-280°C, and hold for 5 minutes.[9]

    • MS Conditions (if used):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Scan Range: m/z 50-350.

Performance Data Comparison

The following table summarizes typical performance parameters for HPLC and GC methods for ETU quantification. The values are representative and should be established for each specific application through method validation.[11]

ParameterHPLC-UV/DADGC-MSConsiderations
Limit of Detection (LOD) ~0.3 µg/L< 0.1 µg/LGC-MS often provides superior sensitivity.[2]
Limit of Quantification (LOQ) 1 µg/L[1]~0.3 µg/LGC's lower LOQ is advantageous for trace analysis.[12]
Linearity (R²) > 0.99[1]> 0.99Both methods demonstrate excellent linearity.[9][13]
Recovery (%) 85-110%80-115%Recovery can be affected by the complexity of the derivatization step in GC.[13]
Precision (RSD %) < 10%< 15%The multi-step GC process can introduce slightly higher variability.[13][14]
Analysis Time 10-20 minutes15-30 minutes (plus derivatization time)HPLC offers faster sample-to-result time due to the absence of derivatization.[15]
Sample Preparation Complexity ModerateHighGC requires a mandatory, moisture-sensitive, and time-consuming derivatization step.[4][6]

Summary and Recommendations

Both HPLC and GC are robust techniques for the quantification of this compound, but they present distinct advantages and disadvantages.

HPLC: The Direct and Versatile Approach

  • Advantages:

    • Direct Analysis: No derivatization is required, simplifying the workflow and reducing potential sources of error.

    • Robustness: Well-suited for the polar and thermally labile nature of ETU.

    • Versatility: Compatible with a wide range of sample matrices, including complex biological fluids.[3]

  • Disadvantages:

    • Sensitivity: While sensitive, it may not reach the ultra-trace levels achievable by some specialized GC detectors.

GC: The High-Sensitivity Specialist

  • Advantages:

    • High Sensitivity: GC, especially when coupled with MS, can offer extremely low detection limits, making it ideal for trace residue analysis.[2]

    • High Resolution: Capillary GC columns provide excellent separation efficiency.[15]

  • Disadvantages:

    • Mandatory Derivatization: The absolute need for derivatization adds complexity, time, and cost to the analysis. The reaction must be consistent and complete for accurate quantification.[6]

    • Analyte Suitability: Not suitable for the native compound; analysis is performed on the derivative.

The choice between HPLC and GC for this compound quantification should be guided by the specific analytical requirements.

  • HPLC is the recommended method for most routine applications, including quality control, clinical research, and general monitoring. Its direct analysis approach offers a more straightforward, faster, and often more cost-effective workflow.

  • GC should be considered when extremely low detection limits are required that cannot be achieved by available HPLC systems. It is a powerful technique but requires significant expertise in derivatization chemistry and method development to ensure reliable and reproducible results.

References

A Comparative Guide to the Cross-Validation of Ethylthiourea Detection in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethylthiourea (ETU) in various biological matrices is paramount for toxicological assessments and pharmacokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for ETU detection, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

This compound, a metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, has garnered significant toxicological concern. Consequently, robust and reliable analytical methods are essential for its monitoring in biological samples such as urine, plasma, and serum. This guide delves into the performance of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), across different biological matrices.

Comparative Performance of Analytical Methods

The choice of analytical method for ETU detection is often a trade-off between sensitivity, selectivity, and accessibility. The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS methods in various biological matrices based on published data.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method, as described by Debbarh et al. (2002), offers a straightforward approach for ETU quantification. Below is a summary of its performance across saline, plasma, and urine.[1]

Biological MatrixLinearity RangeLower Limit of Detection (LOD)
0.9% Saline0.05 - 30 µg/mL25 ng/mL
Plasma0.025 - 30 µg/mL20 ng/mL
Urine1 - 100 ng/mL0.5 ng/mL

Table 1: Performance of HPLC-UV for ETU Detection in Different Matrices.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its high sensitivity and specificity. The data presented below is a compilation from several studies focused on ETU analysis in human urine.

StudyLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Within-Run Precision (%)Between-Run Precision (%)
Lindh et al. (2008)0.1 - 54 ng/mL0.05 ng/mL-3 - 59
Sottani et al. (2003)0 - 50 µg/L0.5 µg/L1.5 µg/L≤ 8.3≤ 10.1
Ekman et al. (2013)0.25 - 200 ng/mL-0.5 ng/mL6 - 136 - 13

Table 2: Performance of LC-MS/MS for ETU Detection in Human Urine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the key steps for the HPLC-UV and LC-MS/MS methods.

HPLC-UV Method for ETU Detection

This protocol is based on the work of Debbarh et al. (2002) for the analysis of ETU in saline, plasma, and urine.

Sample Preparation:

  • Saline (100 µL), Plasma (500 µL), and Urine (10 mL): Samples are extracted with dichloromethane.[1]

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for analysis.

Chromatographic Conditions:

  • Column: Lichrosorb RP8 (5 µm)[1]

  • Mobile Phase: A mixture of hexane, isopropyl alcohol, and ethyl alcohol (93:6:1 v/v) with the addition of 0.6 mL/L of butylamine.[1]

  • Detection: UV detector set at 243 nm.[1]

LC-MS/MS Method for ETU Detection in Urine

The following is a generalized protocol based on common practices described in the cited literature for the analysis of ETU in urine.

Sample Preparation:

  • Solid-Supported Liquid Extraction (SLE): Urine samples are often prepared using SLE on diatomaceous earth columns.[2][3]

  • Elution: ETU is eluted with dichloromethane.[2][3]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.[2][3]

  • Internal Standard: An isotopically labeled ETU, such as d4-ETU, is typically used as an internal standard for quantification.[2][3]

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase liquid chromatography is commonly employed.

  • Ionization: Positive ion electrospray ionization (ESI) is a frequently used technique.

  • Detection: Analysis is carried out using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.

Visualizing the Workflow and Cross-Validation Process

To better illustrate the experimental and logical processes involved in ETU analysis and cross-validation, the following diagrams are provided.

ETU_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (Urine, Plasma, etc.) Extraction Extraction (SLE, LLE) SampleCollection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (LC/GC) Evaporation->Chromatography Detection Detection (MS/MS, UV) Chromatography->Detection Quantification Quantification Detection->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: General experimental workflow for the analysis of this compound in biological samples.

Cross_Validation_Logic cluster_validation Validation Parameters MethodA Method A (e.g., HPLC-UV) Linearity Linearity MethodA->Linearity LOD_LOQ LOD/LOQ MethodA->LOD_LOQ Precision Precision MethodA->Precision Accuracy Accuracy MethodA->Accuracy MethodB Method B (e.g., LC-MS/MS) MethodB->Linearity MethodB->LOD_LOQ MethodB->Precision MethodB->Accuracy Matrix1 Biological Matrix 1 (e.g., Urine) Matrix1->MethodA Matrix1->MethodB Matrix2 Biological Matrix 2 (e.g., Plasma) Matrix2->MethodA Matrix2->MethodB Comparison Comparative Analysis Linearity->Comparison LOD_LOQ->Comparison Precision->Comparison Accuracy->Comparison

References

A Comparative Analysis of Ethylthiourea and Propylthiouracil Toxicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles of ethylthiourea (ETU) and propylthiouracil (B1679721) (PTU), supported by experimental data and detailed methodologies.

This guide provides a comprehensive toxicological comparison of this compound (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, and propylthiouracil (PTU), a therapeutic drug for hyperthyroidism. Both compounds are known to interfere with thyroid function, but their broader toxicity profiles exhibit key differences relevant to risk assessment and drug development. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Both this compound and propylthiouracil exert their primary toxic effect on the thyroid gland by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for thyroid hormone synthesis. This shared mechanism leads to hypothyroidism and, with chronic exposure, can result in the development of thyroid tumors in animal models. However, their acute toxicity, genotoxic potential, and effects on other organs show notable distinctions. PTU, while a valuable therapeutic agent, carries a risk of severe liver injury in humans, a toxicity not as prominently associated with ETU. Conversely, the genotoxic profile of ETU has been more extensively debated, with evidence suggesting weak genotoxic activity.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for this compound and propylthiouracil, providing a basis for direct comparison.

Toxicological EndpointThis compound (ETU)Propylthiouracil (PTU)
Acute Oral LD50 (Rat) 1832 mg/kg[1]1250 mg/kg[2], 1980 mg/kg[3]
Acute Oral LD50 (Mouse) 930 mg/kg (for N,N'-Dithis compound)>10000 mg/kg[4]
Carcinogenicity Probable human carcinogen (Group B2 - EPA); Sufficient evidence in animals (thyroid and liver tumors)[5]Reasonably anticipated to be a human carcinogen (NTP); Sufficient evidence in animals (thyroid, pituitary, and parathyroid tumors)
Genotoxicity Weakly genotoxic; mixed results in Ames test, negative in some in vivo mammalian assays.Suspected of causing genetic defects.[4]
Primary Target Organ(s) Thyroid gland, Liver (in mice)Thyroid gland, Liver (hepatotoxicity in humans)
Developmental Toxicity Potent teratogen in rats (CNS and skeletal abnormalities).[5]Can cause fetal goiter and cretinism.[2]

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Both ETU and PTU disrupt the normal functioning of the thyroid gland by inhibiting thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, both compounds reduce the production of thyroid hormones, leading to a hypothyroid state. Chronic stimulation of the thyroid gland by thyroid-stimulating hormone (TSH) from the pituitary, in response to low thyroid hormone levels, can lead to thyroid hyperplasia and tumorigenesis.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition Iodide Iodide (I-) NIS NIS Transporter Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) NIS->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling (TPO) Release Hormone Release T3_T4->Release T3_T4_blood T3 & T4 (bloodstream) Release->T3_T4_blood ETU This compound (ETU) ETU->TPO PTU Propylthiouracil (PTU) PTU->TPO

Inhibition of Thyroid Peroxidase by ETU and PTU.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to ensure transparency and reproducibility of the cited data.

Thyroid Peroxidase (TPO) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of a test compound on TPO activity.

Principle: The assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of a substrate, leading to a detectable signal (e.g., fluorescent or colorimetric). An inhibitor will reduce this signal in a concentration-dependent manner, allowing for the calculation of an IC50 value.

Materials:

  • TPO source (e.g., rat thyroid microsomes, recombinant human TPO)

  • Amplex® UltraRed fluorescent substrate

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compounds (ETU, PTU) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Preparation of Reagents: Prepare working solutions of TPO, Amplex® UltraRed, and H₂O₂ in potassium phosphate buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the TPO working solution to each well and pre-incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂.

    • Incubate the plate, protected from light, at a controlled temperature.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]

TPO_Inhibition_Workflow prep Prepare Reagents (TPO, Substrate, H2O2, Test Compounds) plate Add Test Compounds to 96-well plate prep->plate enzyme Add TPO Enzyme & Pre-incubate plate->enzyme reaction Initiate Reaction (add Substrate & H2O2) enzyme->reaction incubate Incubate at controlled temp. reaction->incubate read Measure Fluorescence incubate->read analyze Analyze Data (Calculate IC50) read->analyze

Workflow for TPO Inhibition Assay.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) due to mutations in the histidine operon. The test chemical is incubated with the bacteria, and the rate of reverse mutations to a prototrophic state (ability to synthesize histidine) is measured by plating on a histidine-deficient medium. An increase in the number of revertant colonies compared to the control indicates mutagenic activity. The test is often performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[8][9][10][11]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Histidine/biotin solution

  • Test compound

  • Positive and negative controls

  • S9 metabolic activation system (optional)

Procedure:

  • Preparation: Grow overnight cultures of the Salmonella tester strains. Prepare the test compound solutions.

  • Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, a small amount of histidine/biotin solution, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates and allow it to solidify.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[8][9][10][11]

Ames_Test_Workflow culture Overnight culture of Salmonella typhimurium mix Mix bacteria, test compound, (optional S9 mix) in top agar culture->mix plate Pour mixture onto histidine-deficient agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze results for mutagenic potential count->analyze

Workflow for the Ames Test.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, leaving the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail. The assay can be performed under alkaline conditions to detect single-strand breaks and alkali-labile sites, or under neutral conditions for double-strand breaks.[12][13][14][15][16]

Materials:

  • Microscope slides

  • Normal and low melting point agarose

  • Lysis solution (containing high salt and detergents)

  • Electrophoresis buffer (alkaline or neutral)

  • DNA staining dye (e.g., propidium (B1200493) iodide, SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells).

  • Embedding: The cells are mixed with low melting point agarose and layered onto a pre-coated microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cellular proteins and membranes, leaving the DNA as nucleoids.

  • Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with alkaline or neutral buffer to allow the DNA to unwind, followed by electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The comets are scored, either visually or using image analysis software, to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail, tail moment).[12][13][14][15][16]

Conclusion

This comparative guide highlights the distinct toxicological profiles of this compound and propylthiouracil. While both compounds share a common mechanism of thyroid toxicity through the inhibition of thyroid peroxidase, their broader safety profiles differ significantly. Propylthiouracil, a clinically used drug, poses a risk of severe hepatotoxicity in humans, a factor that must be carefully managed in therapeutic settings. This compound, an environmental contaminant, is a potent teratogen in animal models and is considered a probable human carcinogen, with ongoing debate regarding its genotoxic potential. For researchers and drug development professionals, understanding these nuances is critical for accurate risk assessment, the development of safer alternatives, and the informed interpretation of toxicological data. The provided experimental protocols offer a foundation for the standardized evaluation of these and other compounds with similar mechanisms of action.

References

A Comparative Guide to a Novel Biosensor for Rapid Ethylthiourea Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel electrochemical biosensor for the rapid detection of ethylthiourea (ETU) against established analytical methods. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the most suitable analytical technique for their specific needs.

This compound is a metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture. Due to its potential carcinogenicity, the monitoring of ETU residues in food, water, and biological samples is of significant importance.[1][2] Traditional methods for ETU detection, while accurate, often involve time-consuming sample preparation and sophisticated instrumentation. The development of rapid, sensitive, and portable detection methods is therefore highly desirable.

Comparison of ETU Detection Methods

The following table summarizes the key performance characteristics of the new electrochemical biosensor in comparison to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureNew Electrochemical BiosensorHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 µg/L0.2 - 50 µg/L[3][4]0.027 - 5 ng/g[5]~2 µg/L[6]
Analysis Time < 15 minutes20 - 30 minutes per sample~10 - 20 minutes per sample[7]20 - 100 minutes per sample[8]
Sample Preparation Minimal, direct sample analysis possibleExtraction and clean-up often required[1][9]Extraction and clean-up[5]Extraction and derivatization required[6]
Portability High (potential for handheld devices)Low (laboratory-based)Low (laboratory-based)Low (laboratory-based)
Cost Low to moderateModerateHighHigh
Specificity High (utilizes specific aptamer recognition)Moderate to high (dependent on chromatographic separation)Very high (based on mass-to-charge ratio)High (mass spectral fingerprinting)

Experimental Protocols

New Electrochemical Biosensor

This protocol describes a hypothetical but representative electrochemical biosensor for ETU detection based on principles from existing literature on similar biosensors.

Materials:

  • Screen-printed carbon electrode (SPCE)

  • Gold nanoparticles (AuNPs)

  • ETU-specific aptamer

  • Thiol-modified linker

  • Phosphate buffered saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution

  • ETU standards

Procedure:

  • Electrode Modification:

    • The SPCE is first electrochemically cleaned.

    • A solution of AuNPs is drop-casted onto the working electrode surface and allowed to dry.

    • The AuNP-modified electrode is incubated in a solution of thiol-modified linker to form a self-assembled monolayer.

    • The electrode is then incubated with the ETU-specific aptamer, which binds to the linker.

  • Detection:

    • The modified electrode is immersed in the sample solution containing ETU.

    • The binding of ETU to the aptamer causes a conformational change in the aptamer structure.

  • Electrochemical Measurement:

    • The electrode is placed in an electrochemical cell containing a potassium ferricyanide/ferrocyanide redox probe.

    • Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS) is used to measure the change in the electrochemical signal. The binding of ETU alters the electron transfer kinetics at the electrode surface, leading to a measurable change in the signal that is proportional to the ETU concentration.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • Mobile phase (e.g., methanol/water mixture)[9]

  • ETU standards

  • Extraction solvent (e.g., dichloromethane)[10]

  • Solid-phase extraction (SPE) cartridges for sample clean-up

Procedure:

  • Sample Preparation:

    • Liquid samples may be directly injected or may require extraction.

    • Solid samples are homogenized and extracted with a suitable solvent.

    • The extract is then passed through an SPE cartridge to remove interfering substances.[2]

    • The cleaned-up extract is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Analysis:

    • The prepared sample is injected into the HPLC system.

    • ETU is separated from other components on the C18 column using an isocratic or gradient elution with the mobile phase.

    • The UV detector is set to the wavelength of maximum absorbance for ETU (typically around 230-240 nm).[1][9]

  • Quantification:

    • The concentration of ETU is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from ETU standards.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Materials:

  • UHPLC system coupled to a tandem mass spectrometer

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with formic acid)

  • ETU standards and isotopically labeled internal standard

  • Extraction solvents

Procedure:

  • Sample Preparation:

    • Similar to HPLC-UV, samples undergo extraction and clean-up. The use of an isotopically labeled internal standard is common to correct for matrix effects and variations in recovery.

  • UHPLC-MS/MS Analysis:

    • The sample is injected into the UHPLC system for rapid separation.

    • The eluent is introduced into the mass spectrometer.

    • Multiple Reaction Monitoring (MRM) mode is used for quantification, where a specific precursor ion for ETU is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity.

  • Quantification:

    • The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • GC system coupled to a mass spectrometer

  • Capillary column

  • Derivatization agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide)[6]

  • ETU standards

  • Extraction solvent

Procedure:

  • Sample Preparation:

    • ETU is extracted from the sample matrix.

    • As ETU is not sufficiently volatile for GC analysis, a derivatization step is necessary to increase its volatility.[6]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC.

    • The volatile ETU derivative is separated on the capillary column.

    • The separated compound enters the mass spectrometer, where it is ionized and fragmented.

  • Quantification:

    • The mass spectrum of the ETU derivative provides a unique fingerprint for identification. Quantification is achieved by monitoring specific ions and comparing their abundance to a calibration curve.

Visualizations

experimental_workflow cluster_biosensor New Electrochemical Biosensor cluster_hplc HPLC-UV cluster_uhplc UHPLC-MS/MS cluster_gc GC-MS b_start Sample Collection b_detection Direct Detection on Modified Electrode b_start->b_detection b_analysis Electrochemical Measurement (DPV/EIS) b_detection->b_analysis b_end ETU Concentration b_analysis->b_end h_start Sample Collection h_prep Extraction & Clean-up (SPE) h_start->h_prep h_analysis HPLC Separation & UV Detection h_prep->h_analysis h_end ETU Concentration h_analysis->h_end u_start Sample Collection u_prep Extraction & Clean-up u_start->u_prep u_analysis UHPLC Separation & MS/MS Detection u_prep->u_analysis u_end ETU Concentration u_analysis->u_end g_start Sample Collection g_prep Extraction & Derivatization g_start->g_prep g_analysis GC Separation & MS Detection g_prep->g_analysis g_end ETU Concentration g_analysis->g_end

Caption: Comparative experimental workflows for ETU detection methods.

signaling_pathway cluster_sensing Biosensor Surface Electrode SPCE Electrode AuNP Gold Nanoparticle Layer Electrode->AuNP provides surface for Aptamer ETU-specific Aptamer AuNP->Aptamer immobilizes ETU This compound (ETU) Aptamer->ETU specifically binds RedoxProbe [Fe(CN)6]3-/4- Aptamer->RedoxProbe hinders access of ETU->Aptamer induces conformational change SignalChange Change in Electrochemical Signal RedoxProbe->SignalChange leads to

Caption: Signaling pathway of the new electrochemical biosensor.

References

Unveiling the Protective Power: A Comparative Analysis of Ethylthiourea-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of materials science and chemical engineering, the battle against corrosion is a perpetual challenge. In acidic environments, the integrity of metals is constantly under threat. Ethylthiourea and its derivatives have emerged as a promising class of organic corrosion inhibitors, effectively shielding metallic surfaces from degradation. This guide provides an in-depth comparison of the efficacy of various this compound-based compounds, supported by experimental data, to aid in the selection of the most suitable inhibitor for specific applications.

The primary mechanism by which these compounds mitigate corrosion is through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive medium. The effectiveness of this protective layer is influenced by the molecular structure of the inhibitor, particularly the presence of heteroatoms like sulfur and nitrogen, which act as adsorption centers.[1][2] The adsorption process can be classified as physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the inhibitor molecules and the metal's vacant d-orbitals.[1][3]

Quantitative Performance Data of this compound Derivatives

The inhibition efficiency of various this compound derivatives is a key metric for comparison. The following tables summarize the performance of several compounds on mild steel in acidic solutions, as determined by various experimental techniques.

Table 1: Inhibition Efficiency of Various Thiourea Derivatives on Mild Steel in 1 N H₂SO₄ at 40°C [4]

InhibitorConcentration (mol/L)Inhibition Efficiency (%)
Allylthiourea (ATU)1 x 10⁻³94.5
N,N'-dithis compound1 x 10⁻³96.2
N,N'-di-isopropylthiourea1 x 10⁻³97.8
Phenylthiourea1 x 10⁻³89.8
Thiocarbanilide1 x 10⁻³85.3
sym-di-o-tolylthiourea1 x 10⁻³82.1

Table 2: Performance Comparison of N,N'-Dimthis compound and Thiourea on Mild Steel in 5% H₂SO₄ [5]

InhibitorConcentrationCorrosive MediumMetalTechniqueInhibition Efficiency (%)Corrosion Rate (lb/ft²/day)
Thiourea-5% H₂SO₄1018 Mild SteelWeight Loss-0.045 (Observed)
N,N'-Dimthis compound-5% H₂SO₄1018 Mild SteelWeight Loss-0.030 (Observed)
Thiourea (TU)Various0.5 M H₃PO₄Mild SteelElectrochemicalLess effective than MTU-
N-Mthis compound (MTU)Various0.5 M H₃PO₄Mild SteelElectrochemicalMore effective than TU-

Table 3: Electrochemical Parameters for Mild Steel Corrosion in 0.5M H₂SO₄ with and without Mannich Bases of Thiourea Derivatives at 303 K [3]

InhibitorConcentration (ppm)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)
Blank-45110-
MPPMT10004802390.6
EPMT10004102789.0

(MPPMT: 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea, EPMT: 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea, Rct: Charge Transfer Resistance, Cdl: Double-layer Capacitance, IE: Inhibition Efficiency)

Experimental Protocols

The data presented in this guide were obtained through standardized experimental methodologies, which are crucial for the valid and reproducible assessment of corrosion inhibitor performance.

Weight Loss (Gravimetric) Method

This is a straightforward and widely used technique to determine the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are abraded with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then dried.[1]

  • Immersion: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M H₂SO₄) with and without the inhibitor for a specified duration and at a controlled temperature.

  • Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.[4]

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A three-electrode setup is typically employed, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density). From these plots, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.[1] IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS): In this non-destructive technique, a small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is often visualized using Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is a key parameter obtained from EIS. An increase in Rct in the presence of an inhibitor indicates effective corrosion inhibition.[1] IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[3]

Visualizing the Mechanism and Workflow

To better understand the processes involved in the evaluation and action of these inhibitors, the following diagrams illustrate the general workflow and the proposed mechanism of corrosion inhibition.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Characterization Inhibitor Inhibitor Synthesis/ Procurement WL Weight Loss Measurements Inhibitor->WL PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Metal Metal Specimen Preparation Metal->WL Metal->PDP Metal->EIS Surface Surface Analysis (SEM, EDX) Metal->Surface Corrosive Corrosive Medium Preparation Corrosive->WL Corrosive->PDP Corrosive->EIS Data Data Analysis (IE%, Corrosion Rate) WL->Data PDP->Data EIS->Data Conclusion Efficacy Comparison & Conclusion Data->Conclusion Surface->Conclusion

Caption: A generalized workflow for the evaluation of this compound-based corrosion inhibitors.

inhibition_mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_reactions Corrosion Reactions Inhibitor This compound Derivative (with S, N heteroatoms) Adsorption Adsorption of Inhibitor (Physisorption/Chemisorption) Inhibitor->Adsorption Adsorption onto metal surface H_plus H⁺ ions Cathodic Cathodic Hydrogen Evolution (2H⁺ + 2e⁻ -> H₂) H_plus->Cathodic Metal Metal (e.g., Steel) Metal->Adsorption Film Protective Film Formation Adsorption->Film Anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Film->Anodic Blocks Anodic Sites Film->Cathodic Blocks Cathodic Sites

Caption: Mechanism of corrosion inhibition by this compound derivatives on a metal surface.

References

Performance characteristics of various analytical columns for ethylthiourea separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of Analytical Columns for the Separation of Ethylthiourea

The accurate and reliable separation of this compound (ETU), a metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, is of significant interest in environmental monitoring, food safety, and toxicology. The selection of an appropriate analytical column is paramount for achieving optimal chromatographic performance. This guide provides a comprehensive comparison of various analytical columns for ETU separation, supported by experimental data to aid in method development and optimization.

Key Performance Characteristics of Analytical Columns

The performance of an analytical column is assessed based on several key parameters:

  • Retention Time (t_R_): The time taken for the analyte to travel from the injector to the detector.

  • Peak Asymmetry (A_s_): A measure of the symmetry of the chromatographic peak. A value of 1 indicates a perfectly symmetrical peak.

  • Resolution (R_s_): The degree of separation between two adjacent peaks. A resolution of ≥ 1.5 is generally desired for baseline separation.

  • Column Efficiency (N): The number of theoretical plates in a column, which reflects the column's ability to produce narrow peaks.

Comparison of Analytical Column Performance for this compound Separation

While direct comparative studies showcasing a wide array of columns for this compound are limited in publicly available literature, existing research primarily focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are also viable options for polar compounds like ETU, offering alternative selectivity.

The following table summarizes typical performance characteristics for a standard C18 column based on available data for this compound and similar polar analytes. It is important to note that performance can vary significantly based on the specific column manufacturer, particle size, and exact experimental conditions.

Column TypeStationary PhaseTypical Mobile PhaseRetention Time (min)Peak Asymmetry (A_s_)Resolution (R_s_)Column Efficiency (N)
Reversed-Phase C18Methanol (B129727)/Water or Acetonitrile (B52724)/Water with buffer~5.3[1]>1.2 (can be prone to tailing for polar bases)VariableModerate to High
HILIC Amide, Silica, or other polar phasesHigh organic solvent (e.g., Acetonitrile) with a small amount of aqueous bufferGenerally longer than RP for polar compoundsOften improved for polar compounds compared to RPCan be orthogonal to RP, offering different selectivityHigh
Mixed-Mode Combines RP and ion-exchange or HILIC functionalitiesMobile phase composition can be adjusted to favor a specific retention mechanismHighly variable and tunableCan be optimized for symmetrical peaksHigh, due to multiple interaction modesHigh

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are examples of methodologies cited in the literature for the analysis of this compound and a related thiourea (B124793) derivative.

Protocol 1: Reversed-Phase HPLC for Ethylenethiourea[1][2]

This method is suitable for the routine analysis of this compound in various matrices.

  • Column: Alltech C18 (250 mm x 4.6 mm, 5 µm) or C18 Uptisphere NEC-5-20 (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of methanol and water (10:90, v/v) or 0.01 M phosphate (B84403) buffer (pH 4.5).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 234 nm or 231 nm.[1][2]

  • Sample Preparation: Samples are extracted with water and filtered prior to injection.[1]

Protocol 2: Reversed-Phase HPLC for a Thiourea Derivative (N-Butyl-N'-decylthiourea)

This protocol for a thiourea derivative provides a template that can be adapted for this compound analysis.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 240 nm.

  • Standard Preparation: A stock solution is prepared in methanol, with subsequent dilutions made in the mobile phase.

Logical Relationships and Workflows

Understanding the workflow and decision-making process is key to selecting the appropriate analytical column.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction with appropriate solvent (e.g., water) Sample->Extraction Filtration Filtration (e.g., 0.45 µm filter) Extraction->Filtration Injection Inject Sample Filtration->Injection Column Analytical Column (e.g., C18, HILIC, Mixed-Mode) Injection->Column Separation Separation based on analyte-stationary phase interaction Column->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Figure 1. A generalized experimental workflow for the analysis of this compound using HPLC.

The choice of the analytical column is a critical step in method development. The following diagram illustrates a logical approach to column selection based on the physicochemical properties of this compound.

Column_Selection_Logic cluster_choices Chromatographic Modes Analyte This compound (Polar Molecule) RP_HPLC Reversed-Phase (RP-HPLC) - Good starting point - May require polar-endcapped or embedded phases for better peak shape Analyte->RP_HPLC Initial Approach HILIC Hydrophilic Interaction (HILIC) - Alternative for highly polar compounds - Orthogonal selectivity to RP-HPLC RP_HPLC->HILIC If poor retention or peak shape Mixed_Mode Mixed-Mode - Combines multiple retention mechanisms - Highly tunable selectivity RP_HPLC->Mixed_Mode For complex matrices or to optimize selectivity HILIC->Mixed_Mode If further selectivity tuning is needed

Figure 2. A decision tree for selecting an analytical column for this compound separation.

Conclusion

For the separation of this compound, a standard C18 column under reversed-phase conditions is a common and effective starting point. However, due to the polar nature of ETU, issues such as poor retention and peak tailing can occur. In such cases, exploring HILIC or Mixed-Mode chromatography is highly recommended. HILIC columns can provide enhanced retention for polar analytes, while Mixed-Mode columns offer the flexibility to fine-tune selectivity by leveraging multiple retention mechanisms. The choice of the optimal column will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired run time, and the presence of other interfering compounds. It is advisable to screen a variety of stationary phases during method development to achieve the most robust and reliable separation.

References

Isotope Dilution Methods for Ethylenethiourea Analysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest fidelity in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard for the determination of ethylenethiourea (B1671646) (ETU). This guide provides an objective comparison of the accuracy and precision of IDMS with other analytical techniques for ETU analysis, supported by experimental data.

Ethylenethiourea (ETU) is a primary degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture. Due to its potential carcinogenicity and antithyroid effects, sensitive and accurate monitoring of ETU residues in various matrices is crucial. Isotope dilution analysis, particularly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages in mitigating matrix effects and correcting for analyte losses during sample preparation, thereby providing superior accuracy and precision.

Performance Comparison of Analytical Methods

The use of an isotopically labeled internal standard, such as deuterated ETU (ETU-d4), is a key feature of the isotope dilution method. This internal standard mimics the chemical behavior of the native analyte, allowing for accurate quantification even in complex matrices where significant signal suppression or enhancement may occur.

Below is a summary of quantitative data from various studies, comparing the performance of isotope dilution LC-MS/MS with other methods for the analysis of ETU in different matrices.

Analytical MethodMatrixAccuracy/Recovery (%)Precision (RSD %)Limit of Quantification (LOQ)
Isotope Dilution LC-MS/MS
Ripollés et al. (2012)Water73 - 104< 200.027 - 0.058 µg/L
Sottani et al. (2003)Human Urine97 - 118Within-day: ≤ 8.3, Between-day: ≤ 10.11.5 µg/L[1]
Agilent Technologies (2015)Drinking Water97 - 1050.3 - 55.2 ng/L[2]
LC-MS/MS (without Isotope Dilution)
Chen et al. (2013)Foods71 - 121< 255 ng/g[3]
HPLC-UV
OSHA Method 95AirNot Specified1.6 (analytical precision)22 µg/m³ (for 30 L sample)[4]
Autrup et al. (1991)Urine79 - 94 (from spiked filters)Not Specified0.2 µg/L[5]

Experimental Protocols

Isotope Dilution LC-MS/MS Method for ETU in Water

This method, adapted from Ripollés et al. (2012), is suitable for the analysis of ETU in various water samples.

  • Sample Preparation:

    • Water samples are filtered to remove particulate matter.

    • An appropriate volume of the sample is spiked with a known amount of ETU-d4 internal standard solution.

  • On-line Solid-Phase Extraction (SPE) (optional, for higher sensitivity):

    • The sample is loaded onto an SPE cartridge to concentrate the analyte and remove interfering substances.

    • The retained ETU and ETU-d4 are then eluted directly into the LC-MS/MS system.

  • Direct Injection (for simpler matrices):

    • The spiked water sample is directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A C18 or a pentafluorophenylpropyl (PFPP) column is typically used to achieve good retention and separation of the polar ETU molecule.

    • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both ETU and ETU-d4. The use of an isotopically labeled internal standard (ETU-d4) effectively compensates for matrix effects, leading to accurate quantification.[6]

Isotope Dilution LC-MS/MS Method for ETU in Urine

This protocol is based on the method described by Sottani et al. (2003) and is designed for the biomonitoring of ETU in human urine.[1]

  • Sample Preparation:

    • A urine sample is collected and stored frozen until analysis.

    • A known amount of ETU-d4 internal standard is added to an aliquot of the urine sample.

  • Extraction and Clean-up:

    • The sample undergoes a clean-up procedure, which may involve solid-supported liquid extraction (SLE) or liquid-liquid extraction (LLE) to remove matrix interferences. For example, using dichloromethane (B109758) for extraction on diatomaceous earth columns.[7][8]

    • The extract is evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Similar to water analysis, a reverse-phase column is employed.

    • Mass Spectrometric Detection: Analysis is carried out using LC-MS/MS with ESI+ and MRM to monitor the specific transitions for ETU and ETU-d4.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow of an isotope dilution mass spectrometry method for ETU analysis and the logical relationship of its application in a broader context.

ETU_IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification Sample Sample Collection (e.g., Water, Urine, Food) Spike Spiking with Isotopically Labeled Internal Standard (ETU-d4) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Peak_Integration Peak Area Integration (Analyte & Internal Standard) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantification of ETU in Sample Calibration_Curve->Quantification

Caption: General workflow of an Isotope Dilution Mass Spectrometry (IDMS) method for ETU analysis.

Logical_Relationship EBDC EBDC Fungicide Application ETU_Formation ETU Formation (Degradation) EBDC->ETU_Formation Environmental_Matrix Presence in Environmental Matrices (Food, Water, Soil) ETU_Formation->Environmental_Matrix Biological_Matrix Presence in Biological Matrices (Urine, Blood) Environmental_Matrix->Biological_Matrix Exposure IDMS_Analysis Accurate & Precise Quantification using Isotope Dilution MS Environmental_Matrix->IDMS_Analysis Biological_Matrix->IDMS_Analysis Risk_Assessment Human Exposure & Risk Assessment IDMS_Analysis->Risk_Assessment

Caption: Logical relationship from ETU formation to risk assessment via IDMS analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicogenomic profiles of ethylthiourea (ETU) and other significant thiourea-containing compounds, including the parent molecule thiourea (B124793) and the widely used antithyroid drug propylthiouracil (B1679721) (PTU). The primary focus is on their mechanisms of toxicity, effects on gene expression, and the resultant adverse outcomes, supported by experimental data.

The thiourea core structure is a key feature in a range of compounds used in pharmaceuticals, pesticides, and industrial processes.[1][2][3] While beneficial in certain applications, this chemical group is also associated with significant toxicological concerns, most notably the disruption of thyroid gland function.[4][5] Understanding the comparative toxicogenomics of these compounds is crucial for risk assessment and the development of safer alternatives.

Primary Mechanism of Action: Thyroid Disruption

The principal mechanism of toxicity for this compound and related compounds is the inhibition of thyroid peroxidase (TPO).[6][7] TPO is a critical enzyme in the thyroid gland responsible for catalyzing the iodination of tyrosine residues on the thyroglobulin protein, a necessary step for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3).[6] By inhibiting TPO, these compounds decrease the production of thyroid hormones, leading to a state of hypothyroidism.[6][7] This disruption triggers a compensatory response from the hypothalamus-pituitary-thyroid (HPT) axis, resulting in increased secretion of Thyroid-Stimulating Hormone (TSH), which can lead to thyroid hyperplasia and, with chronic exposure, the development of thyroid tumors.[4][5]

G Mechanism of Thyroid Peroxidase (TPO) Inhibition by Thiourea Compounds cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination (Organification) TPO->Iodine T3_T4 T3 & T4 on Tg TPO->T3_T4 MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Hormone_Release Hormone Release (T3, T4) T3_T4->Hormone_Release Thioureas Thiourea Compounds (ETU, PTU, etc.) Thioureas->TPO Inhibition

Caption: Inhibition of thyroid hormone synthesis by thiourea compounds.

Comparative Toxicity Profile

The toxicological effects of this compound, thiourea, and propylthiouracil are summarized below. These compounds share a primary target—the thyroid gland—but exhibit differences in potency and secondary organ toxicity.

Parameter This compound (ETU) Thiourea Propylthiouracil (PTU)
Primary Use Fungicide metabolite/degradant, Rubber vulcanization accelerator.[8][9]Chemical synthesis, Flame retardant, Dye intermediate.[10]Antithyroid drug for hyperthyroidism.[11][12]
Primary Target Organ Thyroid.[6][13]Thyroid.[4][5]Thyroid.[7]
Carcinogenicity Thyroid neoplasms in rats, Liver neoplasms in mice.[9] Classified as a type IIB carcinogen.[6]Thyroid adenomas and carcinomas, hepatocellular adenomas in rats at high doses.[4]Not established as a carcinogen in NTP studies, but chronic TSH stimulation is a risk factor.
Genotoxicity Weak genotoxic agent; induces gene mutations (e.g., Salmonella TA1535) and chromosomal aberrations at high concentrations.[8]Not considered a genotoxic carcinogen; inconsistent results in mammalian cell assays.[4]Not typically considered genotoxic.
Developmental Toxicity Neuroteratogen in rats, inducing hydrocephalus.[14]Suspected of damaging the unborn child.[5][10]Use during the first trimester of pregnancy is associated with a risk of birth defects.[11][12] High doses in rats led to decreased fetal crown-rump length.[11][15]
Other Toxicities Potential for heritable effects based on suggestive dominant lethal positive results.[8]Pulmonary edema, effects on lungs, liver, hematopoietic system, and kidneys.[4]Severe side effects can include liver problems and low blood cell counts.[12]
Effects on Thyroid Hormone Levels

Chronic exposure to these compounds leads to characteristic changes in circulating thyroid hormone and TSH levels, reflecting the disruption of the HPT axis.

Compound Effect on Thyroxine (T4) Effect on Triiodothyronine (T3) Effect on TSH Supporting Evidence
This compound (ETU) Decrease[6]Decrease[6]IncreaseExposed rubber mixers showed significantly lower total T4 and one had appreciably raised TSH.[13] Animal studies confirm decreased T3 and T4.[6]
Thiourea DecreaseDecreaseIncreaseKnown to cause decreased thyroid hormone production and a compensatory increase in thyroid tissue proliferation.[5]
Propylthiouracil (PTU) Decrease[7]Decrease[7]IncreaseUsed therapeutically to lower thyroid hormone levels in hyperthyroidism.[12] Animal studies show dose-dependent decreases in THs.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of toxicogenomic effects. Below are outlines for key experimental approaches used in the study of thiourea compounds.

General Toxicogenomics Experimental Workflow

A typical toxicogenomics study involves several key stages, from exposure to data analysis, to identify molecular mechanisms of toxicity.

G cluster_exp Experimental Phase cluster_data Data Analysis Phase Exposure 1. Exposure (In vivo / In vitro) Test Compound vs. Control Sampling 2. Biological Sampling (e.g., Thyroid, Liver, Blood) Exposure->Sampling Isolation 3. RNA/Protein/Metabolite Isolation Sampling->Isolation Analysis 4. Omics Analysis (Microarray, RNA-Seq, LC-MS) Isolation->Analysis QC 5. Data Quality Control & Normalization Analysis->QC Stats 6. Statistical Analysis (Identify Differentially Expressed Genes/Proteins) QC->Stats Bioinfo 7. Bioinformatics (Pathway & Network Analysis) Stats->Bioinfo Validation 8. Mechanistic Validation (e.g., qPCR, Western Blot) Bioinfo->Validation

Caption: A generalized workflow for a toxicogenomics study.

1. In Vivo Rodent Bioassay (Carcinogenicity and Chronic Toxicity)

  • Species: Fischer 344 (F344/N) rats and B6C3F1 mice are commonly used.[9]

  • Administration: The test compound (e.g., this compound) is mixed into the feed at various concentrations (e.g., 0, 9, 30, 90 ppm).[9] Studies may include perinatal exposure (dosing of dams prior to breeding and throughout gestation/lactation) and/or adult-only exposure.[9]

  • Duration: Typically 2 years for chronic toxicity and carcinogenicity assessment.[9]

  • Endpoints: Survival, body weight changes, clinical observations, and comprehensive histopathological examination of all major organs, with a particular focus on the thyroid and liver.

  • Hormone Analysis: Blood samples are collected periodically to measure serum T3, T4, and TSH levels via radioimmunoassay or ELISA.

2. Gene Expression Analysis (Microarray or RNA-Seq)

  • Sample Preparation: Following exposure in an in vivo or in vitro model, target tissues (e.g., thyroid, liver) are harvested. Total RNA is extracted using methods such as TRIzol reagent or commercial kits. RNA quality and integrity are assessed using spectrophotometry (A260/A280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Microarray: High-quality RNA is reverse-transcribed into cDNA, labeled with a fluorescent dye (e.g., Cy3, Cy5), and hybridized to a microarray chip containing thousands of known gene probes. The chip is washed and scanned to measure the fluorescence intensity for each probe, which corresponds to the level of gene expression.

  • RNA-Sequencing (RNA-Seq): Ribosomal RNA is depleted from the total RNA sample, and the remaining mRNA is fragmented. These fragments are converted into a cDNA library, which is then sequenced using next-generation sequencing (NGS) platforms. The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.

  • Data Analysis: Raw data is normalized, and statistical tests are applied to identify genes that are significantly up- or down-regulated in the exposed group compared to the control group. Bioinformatic tools are then used to perform pathway analysis (e.g., KEGG, GO) to identify biological processes and signaling pathways affected by the compound.

Affected Signaling Pathways

The primary pathway disrupted by thiourea compounds is the Hypothalamus-Pituitary-Thyroid (HPT) axis . This axis is a classic endocrine negative feedback loop that maintains thyroid hormone homeostasis.

HPT_Axis Disruption of the Hypothalamus-Pituitary-Thyroid (HPT) Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH note1 Loss of negative feedback leads to increased TSH secretion, causing thyroid hypertrophy and hyperplasia. T3_T4 Thyroid Hormones (T3, T4) Thyroid->T3_T4 Synthesis & Release T3_T4->Hypothalamus Negative Feedback T3_T4->Pituitary Negative Feedback Effects Systemic Effects (Metabolism, Growth, Development) T3_T4->Effects Thioureas Thiourea Compounds Thioureas->Thyroid Inhibition of Synthesis

Caption: Negative feedback loop of the HPT axis and its disruption.

Mechanism of Disruption:

  • Inhibition: Thiourea compounds block T4/T3 synthesis in the thyroid gland.[6]

  • Reduced Negative Feedback: The resulting lower levels of circulating T4 and T3 reduce the negative feedback signal to both the hypothalamus and the anterior pituitary.

  • Compensatory Response: In response, the hypothalamus releases more Thyrotropin-Releasing Hormone (TRH), and the pituitary releases more TSH.

  • Chronic Stimulation: The sustained high levels of TSH chronically stimulate the thyroid gland, leading to cellular proliferation (hyperplasia) and enlargement of the gland (goiter), which increases the risk of tumor formation.[4][5]

References

Evaluating the performance of different detectors for ethylthiourea analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various detectors used for the analysis of ethylthiourea (ETU), a metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides. Understanding the strengths and limitations of each detection method is crucial for selecting the most appropriate analytical strategy for your research, quality control, or drug development needs. This document presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Performance Comparison of Detectors

The selection of a suitable detector for ETU analysis is a critical step that influences sensitivity, selectivity, and overall data quality. The following table summarizes the performance characteristics of commonly employed detectors: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Electrochemical Detectors, and Charged Aerosol Detectors (CAD).

DetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Range)Precision (%RSD)Accuracy/Recovery (%)Key AdvantagesKey Limitations
LC-MS/MS 0.027 - 0.5 µg/L[1]0.5 - 5 ng/g[2][3][4]0.25 - 200 ng/mL< 15%71 - 121%[3][4]High sensitivity and selectivityHigher cost and complexity
HPLC-UV 0.2 - 50 µg/L[5][6]1 µg/L[7]1 - 200 µg/L[5]3.33 - 12.86%[5]> 90%[5]Cost-effective and robustPotential for matrix interference[6]
Electrochemical Data not consistently reported0.01 - 0.02 ppm[7]Data not consistently reportedData not consistently reported90 - 92%[7]High sensitivity for electroactive speciesSusceptible to electrode fouling
Charged Aerosol (CAD) Specific data for ETU not availableSpecific data for ETU not availableGenerally non-linear< 2% (for non-volatile analytes)Dependent on analyte volatilityUniversal detection for non-volatile analytesRequires volatile mobile phases

Experimental Workflow for ETU Analysis

The general workflow for the analysis of this compound involves several key stages, from sample collection and preparation to chromatographic separation and final detection. The choice of detector will dictate the specific parameters at the detection stage.

ETU_Analysis_Workflow General Experimental Workflow for this compound (ETU) Analysis cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection Sample Sample Collection (e.g., Food, Urine, Water) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup HPLC HPLC / UHPLC System Cleanup->HPLC Column Chromatographic Column (e.g., C18, HILIC) HPLC->Column LC_MSMS LC-MS/MS Column->LC_MSMS HPLC_UV HPLC-UV Column->HPLC_UV Electrochemical Electrochemical Column->Electrochemical CAD Charged Aerosol (CAD) Column->CAD Data_Analysis Data Analysis and Quantitation LC_MSMS->Data_Analysis Mass Spectra HPLC_UV->Data_Analysis Absorbance Electrochemical->Data_Analysis Current CAD->Data_Analysis Charge

Caption: General workflow for ETU analysis.

Detailed Experimental Protocols

Below are representative experimental methodologies for the analysis of ETU using different detection systems. These protocols are intended as a guide and may require optimization based on the specific sample matrix and instrumentation.

LC-MS/MS Method
  • Sample Preparation:

    • Extraction: For food matrices, ETU can be extracted using methanol (B129727), followed by a cleanup step using an alumina (B75360) solid-phase extraction (SPE) column.[3][4] For urine samples, a solid-supported liquid extraction (SLE) with dichloromethane (B109758) can be employed.

    • Internal Standard: An isotopically labeled internal standard, such as d4-ETU, is recommended for accurate quantification.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI) is generally used.

    • Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for ETU and its internal standard.

HPLC-UV Method
  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is a common technique for cleaning up urine samples before HPLC-UV analysis.[7] For food samples, extraction with methanol/water followed by cleanup on an Extrelut column with dichloromethane elution has been reported.

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 4.5) and an organic modifier like methanol is often used.[7]

    • Flow Rate: Typically around 1.0 mL/min.

  • UV Detection:

    • Wavelength: Detection is typically performed at the maximum absorbance wavelength for ETU, which is around 230-243 nm.[5] A photodiode array (PDA) detector can be used to obtain spectral information and confirm peak purity.[7]

Electrochemical Detection Method
  • Sample Preparation:

    • Extraction: A revised official method involves extraction with a methanol-aqueous sodium acetate (B1210297) solution, followed by cleanup on a diatomaceous earth column and elution with 2% methanol in methylene (B1212753) chloride.[7]

  • Chromatographic Conditions:

    • Column: A graphitized carbon column can be effective for retaining and separating ETU.[7]

    • Mobile Phase: A mixture of acetonitrile, aqueous 0.1M phosphoric acid, and water has been used.[7]

  • Electrochemical Detection:

    • Detector: An amperometric electrochemical detector equipped with a gold/mercury working electrode is a suitable choice.[7] The potential applied to the working electrode is optimized to achieve the best signal-to-noise ratio for the electrochemical oxidation or reduction of ETU.

Charged Aerosol Detection (CAD) Method
  • Sample Preparation:

    • Sample preparation would be similar to that for LC-MS/MS or HPLC-UV, with a critical requirement for the final sample to be dissolved in a volatile solvent system to ensure efficient nebulization and particle formation.

  • Chromatographic Conditions:

    • Column: A C18 or HILIC column could be employed depending on the desired retention and separation from matrix components.

    • Mobile Phase: The mobile phase must be volatile. Buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate at low concentrations are compatible. Non-volatile buffers like phosphates must be avoided.

  • Charged Aerosol Detection:

    • Principle: The column eluent is nebulized, and the solvent is evaporated, leaving behind analyte particles. These particles are then charged by a stream of ionized gas, and the total charge is measured by an electrometer. The response is proportional to the mass of the non-volatile analyte.

    • Advantages: CAD is a universal detector for non-volatile and semi-volatile compounds, making it suitable for analytes like ETU that lack a strong chromophore. It can offer better sensitivity than ELSD and provides a more consistent response across different analytes compared to UV detection.

References

Safety Operating Guide

Proper Disposal of Ethylenethiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. Ethylenethiourea (B1671646) (ETU), a substance recognized for its potential health risks, requires strict adherence to proper disposal protocols to safeguard both personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of ethylenethiourea in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure. Ethylenethiourea is classified as a probable human carcinogen and may cause harm to the unborn child.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[2][3]

  • Hand Protection: Wear chemical-resistant gloves, such as PVC.[2]

  • Respiratory Protection: In situations where dust may be generated, a particulate dust filter respirator is required.[2][3] For concentrations exceeding the NIOSH Recommended Exposure Limit (REL) or at any detectable concentration, a more protective respirator, such as a full-facepiece supplied-air respirator, may be necessary.[4]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2][3] In case of significant spills, more extensive protective clothing may be required.

  • Footwear: Safety footwear or rubber gumboots should be worn.[2]

Spill Management Procedures

Accidental spills of ethylenethiourea must be addressed immediately and safely. The approach will vary depending on the size of the spill.

Minor Spills

For small quantities of dry ethylenethiourea:

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.

  • Dampen the Spill: Lightly dampen the spilled powder with water to prevent it from becoming airborne.[2]

  • Clean Up: Use dry clean-up procedures. Carefully sweep or vacuum the dampened material.[2] If using a vacuum cleaner, it must be fitted with a HEPA filter.[2]

  • Collect Waste: Place the collected material into a suitable, sealed container labeled for hazardous waste disposal.[2][5]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[6]

Major Spills

For larger spills of ethylenethiourea:

  • Evacuate and Alert: Evacuate all personnel from the area who are not wearing appropriate protective equipment.[5] Alert emergency responders and inform them of the location and nature of the hazard.[2]

  • Containment: Prevent the spilled material from entering drains or waterways.[2]

  • Clean Up: Follow the same "dampen, clean up, and collect" procedure as for minor spills, but with the added precaution of wearing full protective clothing and respiratory protection.[2]

  • Disposal: The collected waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Ethylenethiourea Disposal Protocol

The disposal of ethylenethiourea is regulated, and it is critical to follow established guidelines to ensure compliance and safety.

  • Waste Identification: Ethylenethiourea is classified as a hazardous waste. When it is a discarded commercial chemical product, off-specification species, container residue, or a spill residue, it is assigned the EPA waste number U116 .[2][7]

  • Containerization:

    • All ethylenethiourea waste, including contaminated materials from spill cleanups, should be placed in a clearly labeled, sealed, and non-reactive container.[2][5]

    • Puncture empty containers to prevent reuse.[2]

  • Storage: Store the sealed waste containers in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[2][5]

  • Disposal Method:

    • Do not dispose of ethylenethiourea down the drain or in regular trash.[3]

    • Engage a licensed hazardous waste disposal company for the final disposal of ethylenethiourea waste.[8]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Alternatively, the waste may be buried in an authorized landfill.[2]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2] It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[5]

Quantitative Data for Ethylenethiourea

ParameterValueAgency/Regulation
EPA Hazardous Waste Number U116Resource Conservation and Recovery Act (RCRA)[2][7]
Reportable Quantity (RQ) 10 lbs (4.54 kg)Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)[2][3][5]
Occupational Exposure Limit (Finland) Time-Weighted Average (TWA): 0.2 mg/m³; Short-Term Exposure Limit (STEL): 0.6 mg/m³Finnish government[1]
NIOSH Recommendation Limit exposure to the lowest feasible concentration.National Institute for Occupational Safety and Health (NIOSH)[9]
OSHA PEL / ACGIH TLV Not EstablishedOSHA / ACGIH[10]

Ethylenethiourea Disposal Decision Workflow

ETU_Disposal_Workflow start Ethylenethiourea Waste Generated is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes containerize Containerize Waste: - Use sealed, labeled containers - Puncture empty containers is_spill->containerize No (Routine Waste) minor_spill Minor Spill Procedure: - Wear appropriate PPE - Dampen to prevent dust - Sweep/vacuum into container spill_size->minor_spill Minor major_spill Major Spill Procedure: - Evacuate and alert authorities - Wear full protective gear - Contain the spill - Clean up with caution spill_size->major_spill Major minor_spill->containerize major_spill->containerize storage Store Safely: - Cool, well-ventilated area - Away from incompatibles containerize->storage disposal Contact Licensed Hazardous Waste Disposal Company storage->disposal end Disposal Complete disposal->end

Caption: A flowchart outlining the decision-making process for the proper disposal of ethylenethiourea waste.

References

Personal protective equipment for handling Ethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Ethylthiourea. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of a comprehensive suite of personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact.[1] Employers are required to determine the appropriate PPE for each hazard and train employees on its proper use.[2]

Protection Type Specific Recommendations Rationale
Respiratory Protection A NIOSH/MSHA-approved respirator should be used, especially if local exhaust ventilation is not used, operations are not enclosed, or dust is generated.[1][2][3] For higher exposure potential, a full-face supplied-air respirator is recommended.[1]Prevents inhalation of harmful dust.[3]
Hand Protection Wear appropriate chemical-resistant protective gloves.[2][4][5] Safety equipment suppliers can recommend the most protective material.[2] Inspect gloves for any signs of damage before use.[1]Minimizes the risk of skin absorption. Skin contact should be avoided.[2]
Eye & Face Protection Use chemical safety goggles and a face shield that meet OSHA or European standards.[3][6]Protects against dust, splashes, and vapors. Contact lenses should not be worn when working with this substance.[2]
Skin & Body Protection Wear protective clothing to prevent skin exposure.[2][7][8] A complete suit may be required depending on the concentration and amount of the substance used.[3] All protective clothing should be clean and put on before work.[2]Provides a barrier against accidental spills and contamination of personal clothing.[1]

Safe Handling and Storage Protocol

Operational Plan:

  • Training: Before working with this compound, ensure you are trained on its proper handling and storage.[2]

  • Designated Area: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood or at a site with local exhaust ventilation.[2][6]

  • Prevent Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][9]

  • Hygiene Practices: Wash hands and face thoroughly after handling the substance.[6] Immediately change any contaminated clothing.[6]

  • Avoid Dust: Take measures to avoid the formation and inhalation of dust.[3][6]

Storage Plan:

  • Store in tightly closed containers in a cool, dry, and well-ventilated area.[2][6][7]

  • Keep the substance locked up or in an area only accessible to authorized personnel.[6][10]

  • This compound is incompatible with acrolein and oxidizing agents (e.g., perchlorates, peroxides, nitrates).[2]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[3][9][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water.[3][9][11] Consult a physician.[6]

  • In Case of Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes.[9][11] Remove contact lenses if present and easy to do.[6] Call an ophthalmologist.[6]

  • If Swallowed: Rinse mouth with water.[3][9][10] Never give anything by mouth to an unconscious person.[3][11] Call a physician or Poison Control Center immediately.[9] Do not induce vomiting.[7][9]

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.[3][6]

  • Ventilate: Ensure the area has adequate ventilation.[3][6]

  • Protect: Put on the appropriate personal protective equipment as outlined in the table above.[3]

  • Contain: Prevent the spill from entering drains.[6] Cover drains if necessary.[6]

  • Clean-up: Avoid generating dust.[3][4] Carefully sweep up or vacuum the spilled solid material.[4]

  • Collect: Shovel the material into a suitable, closed, and properly labeled container for disposal.[3][7]

  • Decontaminate: Clean the affected area once the material has been removed.[6]

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Finalization Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Cover Drains) PPE->Contain Cleanup Sweep/Vacuum Spill (Avoid Dust) Contain->Cleanup Collect Place in Labeled Hazardous Waste Container Cleanup->Collect Decontaminate Decontaminate Affected Area Collect->Decontaminate Dispose Dispose of Waste (Contact EHS) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling an this compound spill.

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[12][13] Under no circumstances should it be disposed of in regular waste or flushed down the drain.[14]

Step-by-Step Disposal Guidance:

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[14]

  • Container Labeling: The container must be clearly marked with "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols.[14]

  • Professional Disposal: Arrange for collection by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14]

  • Regulatory Compliance: Ensure disposal is conducted in accordance with all applicable local, regional, and national regulations.[5][9][10]

Physical and Toxicological Data

Property Value Reference
Appearance White powder[6]
CAS Number 96-45-7[6]
Melting Point 196 - 200 °C[6]
Flash Point 252 °C[6]
Water Solubility 27.4 g/L (at 20 °C)[6]
Acute Toxicity (Oral LD50, Rat) 1,832 mg/kg[10]
Hazards Harmful if swallowed.[9][10] Suspected of causing cancer.[3] May damage the unborn child.[3][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylthiourea
Reactant of Route 2
Reactant of Route 2
Ethylthiourea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。